molecular formula C28H34N10O2 B10827741 BIIB091

BIIB091

カタログ番号: B10827741
分子量: 542.6 g/mol
InChIキー: JSAQBOQCZJHWMA-XMMPIXPASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BIIB091 is a useful research compound. Its molecular formula is C28H34N10O2 and its molecular weight is 542.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C28H34N10O2

分子量

542.6 g/mol

IUPAC名

1-tert-butyl-N-[(5R)-8-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2-(oxetan-3-yl)-1,3,4,5-tetrahydro-2-benzazepin-5-yl]triazole-4-carboxamide

InChI

InChI=1S/C28H34N10O2/c1-28(2,3)38-15-25(34-35-38)26(39)32-24-8-10-37(21-16-40-17-21)13-19-11-18(5-6-22(19)24)23-7-9-29-27(33-23)31-20-12-30-36(4)14-20/h5-7,9,11-12,14-15,21,24H,8,10,13,16-17H2,1-4H3,(H,32,39)(H,29,31,33)/t24-/m1/s1

InChIキー

JSAQBOQCZJHWMA-XMMPIXPASA-N

異性体SMILES

CC(C)(C)N1C=C(N=N1)C(=O)N[C@@H]2CCN(CC3=C2C=CC(=C3)C4=NC(=NC=C4)NC5=CN(N=C5)C)C6COC6

正規SMILES

CC(C)(C)N1C=C(N=N1)C(=O)NC2CCN(CC3=C2C=CC(=C3)C4=NC(=NC=C4)NC5=CN(N=C5)C)C6COC6

製品の起源

United States

Foundational & Exploratory

BIIB091: A Technical Guide to the Mechanism of Action in B Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BIIB091 is a potent, selective, and reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in B lymphocytes.[1][2] Its mechanism of action is centered on the direct inhibition of BTK enzymatic activity, which disrupts the B-cell receptor (BCR) signaling pathway.[1] This interruption leads to the suppression of B-cell activation, proliferation, differentiation, and antigen presentation functions.[1][3] Preclinical and early clinical data demonstrate that this compound effectively modulates B-cell functions at nanomolar concentrations, supporting its development for immune-mediated diseases such as multiple sclerosis.[4][5][6] This document provides an in-depth overview of the molecular mechanism, quantitative potency, and functional consequences of this compound in B cells.

Core Molecular Mechanism of Action

This compound is a structurally distinct, orthosteric, ATP-competitive inhibitor that reversibly binds to BTK.[7] The core of its inhibitory action lies in its ability to sequester a key tyrosine residue, Tyr-551, within the kinase pocket.[1][2][7] This action locks the enzyme in an inactive conformation, thereby preventing its phosphorylation by upstream kinases and blocking its catalytic function.[1][4][5] this compound forms a long-lived complex with the BTK protein, with a dissociation half-life (t1/2) of over 40 minutes, which contributes to its potent and durable inhibitory effects within the cellular environment.[1][4][5]

Inhibition of the B-Cell Receptor (BCR) Signaling Pathway

BTK is an essential non-receptor tyrosine kinase that functions downstream of the B-cell receptor (BCR).[1][5] Upon antigen binding to the BCR, a signaling cascade is initiated that is non-redundantly dependent on BTK. This compound's primary role in B cells is the disruption of this critical pathway.

Upon activation, BTK phosphorylates phospholipase C gamma 2 (PLCγ2).[1] This event is a crucial node in the pathway, leading to the activation of downstream effectors, including calcium-dependent pathways and the nuclear factor-kappa B (NF-κB) transcription factor.[1] By preventing BTK-mediated phosphorylation of PLCγ2, this compound effectively halts the entire downstream cascade, ultimately preventing the transcriptional changes required for B-cell activation and effector functions.[1][8]

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) UpstreamKinases Upstream Kinases (e.g., LYN, SYK) BCR->UpstreamKinases Antigen Binding BTK BTK UpstreamKinases->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates This compound This compound This compound->BTK Inhibits Downstream Downstream Signaling (Ca²⁺ Flux, NF-κB) PLCg2->Downstream Response B-Cell Activation, Proliferation, Antigen Presentation Downstream->Response

Caption: this compound inhibits the BCR signaling pathway by blocking BTK.

Quantitative Data: Potency and Activity

This compound demonstrates potent inhibition of BTK across enzymatic, cellular, and in vivo assays. The following tables summarize its inhibitory concentrations (IC50).

Table 1: In Vitro Potency of this compound in Enzymatic and Cellular Assays

Assay Type System Target/Endpoint IC50 Value Reference(s)
Enzymatic Assay Purified BTK Protein BTK Kinase Activity <0.5 nM (450 pM) [1][2]
Cellular Assay Ramos Human B-Cell Line PLCγ2 Phosphorylation 6.9 nM [2][8]

| Cellular Assay | Human PBMCs | Anti-IgM Stimulated CD69 Activation | 6.9 nM |[2] |

Table 2: Potency of this compound in Whole Blood and In Vivo

Assay Type System Target/Endpoint IC50 Value Reference(s)
Whole Blood Assay Human Whole Blood BTK Phosphorylation 24 nM [2]
Whole Blood Assay Human Whole Blood BCR-Mediated B-Cell Activation (CD69) 71 nM [2]
Whole Blood Assay Stimulated Human B Cells B-Cell Function 87 nM [1][5][9]

| In Vivo (Phase 1) | Healthy Volunteers | Naïve & Unswitched Memory B-Cell Activation | 55 nM |[1][5][9] |

Functional Consequences of BTK Inhibition in B Cells

The inhibition of BTK-dependent signaling by this compound translates into broad suppression of B-cell effector functions.

  • Inhibition of B-Cell Activation and Proliferation: this compound potently blocks BCR-mediated activation of both human and mouse B cells.[1] This includes the inhibition of activation markers like CD69 and the subsequent suppression of B-cell proliferation following stimulation.[1][2]

  • Blockade of Antigen Presentation: A key function of B cells in autoimmune diseases is presenting antigens to T cells. This compound effectively blocks BCR-mediated antigen presentation, a mechanism thought to be crucial to the efficacy of B-cell targeted therapies.[1][10]

  • Suppression of Antibody Production: In vivo studies demonstrate that this compound administration leads to reduced antibody production and inhibits the formation of germinal centers, which are critical for generating high-affinity antibodies and memory B cells.[1][5]

  • Reversibility and B-Cell Survival: The inhibitory effects of this compound on B-cell activation were shown to be quickly reversible upon drug withdrawal in a Phase 1 clinical trial.[1] Importantly, 14-day dosing did not have a significant impact on the survival of B cells or other immune subsets.[1]

Methodologies for Key Experiments

The following sections describe the general protocols for assays used to characterize the mechanism of action of this compound.

Cellular Phosphorylation Assays (pBTK, pPLCγ2)

This type of assay measures the direct impact of this compound on its target and immediate downstream substrate in a cellular context.

  • Cell Preparation: A human B-cell line (e.g., Ramos) or isolated primary human B cells are used.[2][8] Cells are washed and resuspended in an appropriate assay buffer.

  • Inhibitor Incubation: Cells are pre-incubated with a titration series of this compound concentrations or a vehicle control (e.g., DMSO) for a specified period (e.g., 60 minutes) at 37°C.

  • Stimulation: B-cell receptor signaling is initiated by adding a stimulating agent, such as F(ab')2 anti-human IgM, for a short duration (e.g., 5-10 minutes).[8]

  • Lysis and Detection: The reaction is stopped by immediate cell lysis. The levels of phosphorylated BTK (pBTK) or phosphorylated PLCγ2 (pPLCγ2) in the cell lysates are quantified using methods like ELISA or Western Blot, employing specific antibodies against the phosphorylated and total proteins.[8][10]

  • Data Analysis: The ratio of phosphorylated to total protein is calculated, and IC50 curves are generated by plotting the percent inhibition against the log concentration of this compound.

B-Cell Activation and Proliferation Assays

These functional assays assess the downstream consequences of BTK inhibition on B-cell fate.

  • Cell Isolation and Labeling: Human peripheral blood mononuclear cells (PBMCs) are isolated, or B cells are purified. For proliferation assays, cells are labeled with a dye like Carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.[1]

  • Inhibitor and Stimulation: Cells are cultured in the presence of titrating concentrations of this compound or a vehicle control. B-cell activation and proliferation are induced by stimulating with a combination of agents such as anti-IgM, CD40L, and IL-4 or IL-21.[1]

  • Incubation: Cells are incubated for 24-72 hours for activation marker analysis or for 5 days for proliferation analysis.[1]

  • Flow Cytometry Analysis:

    • Activation: Cells are stained with fluorescently-labeled antibodies against surface markers like CD19 (to identify B cells) and CD69 (an early activation marker).[2]

    • Proliferation: The dilution of the CFSE dye is measured.[1]

  • Data Analysis: The percentage of CD69-positive B cells or the proliferation index is calculated for each this compound concentration to determine the IC50 value.

Experimental_Workflow cluster_readout 5. Endpoint Analysis Isolate 1. Isolate B-Cells (or use PBMCs) PreIncubate 2. Pre-incubate with This compound (titration series) or Vehicle Control Isolate->PreIncubate Stimulate 3. Add BCR Stimulus (e.g., anti-IgM) PreIncubate->Stimulate Incubate 4. Incubate (Time varies by endpoint) Stimulate->Incubate Phospho Phosphorylation (pBTK, pPLCγ2) Incubate->Phospho Activation Activation Marker (CD69 by Flow Cytometry) Incubate->Activation Prolif Proliferation (CFSE dilution by Flow Cytometry) Incubate->Prolif Analysis 6. Data Analysis (Calculate IC50) Phospho->Analysis Activation->Analysis Prolif->Analysis

Caption: General workflow for in vitro characterization of this compound in B cells.

References

BIIB091: A Deep Dive into its Binding Affinity and Kinetics with Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of BIIB091, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). This compound is under investigation as a therapeutic agent for multiple sclerosis.[1] This document details its binding affinity, kinetics, and the methodologies used for their determination, offering valuable insights for researchers in immunology, pharmacology, and drug discovery.

Executive Summary

This compound is a highly selective, orally active, and reversible inhibitor of BTK.[2][3] It functions as an ATP-competitive inhibitor, binding to the H3 pocket of the BTK protein.[4][5] This interaction sequesters tyrosine 551 (Tyr-551), a critical phosphorylation site, into an inactive conformation, thereby blocking the kinase's activity.[2][6] Preclinical data demonstrates that this compound exhibits high potency with favorable drug-like properties.[7][8]

Quantitative Binding Affinity and Kinetics

The binding of this compound to BTK has been characterized using various in vitro and cellular assays. The following tables summarize the key quantitative data.

ParameterValueAssay TypeCell/SystemReference
IC₅₀ <0.5 nMEnzymatic AssayPurified BTK Protein[2]
IC₅₀ 0.45 nMEnzymatic AssayPurified BTK Protein[9]
IC₅₀ 450 pMEnzymatic AssayPurified BTK Protein[10][11]
IC₅₀ 6.9 nMCellular Assay (p-PLCγ2)Ramos Human B-cell Line[2]
IC₅₀ 6.9 nMCellular Assay (CD69 activation)Human PBMCs[2]
IC₅₀ 4.5 nMCellular Assay (ROS production)Purified Primary Neutrophils[2]
IC₅₀ 5.6 nMCellular Assay (TNFα secretion)Human Monocytes (coated human IgG)[2]
IC₅₀ 3.1 nMCellular Assay (TNFα secretion)Human Monocytes (anti-CD64)[2]
IC₅₀ 1.3 nMCellular Assay (TNFα secretion)Human Monocytes (cross-linked anti-CD16)[2]
IC₅₀ 8.0 nMCellular Assay (TNFα secretion)Human Monocytes (anti-CD16)[2]
IC₅₀ 24 nMWhole Blood Assay (pBTK)Human Whole Blood[2]
IC₅₀ 71 nMWhole Blood Assay (CD69 expression)Human Whole Blood[2]
IC₅₀ 82 nMWhole Blood Assay (CD63 expression)Human Whole Blood[2]
K_d_ 0.07 nMNot SpecifiedNot Specified[4]
ParameterValueAssay TypeReference
t₁/₂ (half-life) > 40 minSurface Plasmon Resonance (SPR)[10]

BTK Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the BTK signaling pathway, which is crucial for B-cell development, activation, and proliferation. The following diagram illustrates the key components of this pathway.

BTK_Signaling_Pathway BTK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PIP3->BTK Recruitment to membrane PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT NF_kB NF-κB PKC->NF_kB Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) NF_kB->Gene_Expression NFAT->Gene_Expression This compound This compound This compound->BTK Inhibition

Caption: Simplified schematic of the BTK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to characterize the binding of this compound to BTK.

In Vitro Enzymatic Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the potency of kinase inhibitors.

Experimental Workflow:

LanthaScreen_Workflow LanthaScreen Assay Workflow A Prepare Reagents: - this compound serial dilution - BTK enzyme - Eu-labeled anti-tag antibody - Alexa Fluor™ 647-labeled tracer B Dispense 5 µL of this compound or DMSO into a 384-well plate A->B C Add 5 µL of BTK/Eu-antibody mix B->C D Add 5 µL of tracer C->D E Incubate at room temperature for 60 minutes D->E F Read TR-FRET signal on a plate reader (Ex: 340 nm, Em: 615 nm & 665 nm) E->F G Data Analysis: - Calculate emission ratio (665/615) - Plot ratio vs. [this compound] - Determine IC₅₀ F->G

Caption: A typical workflow for determining the IC₅₀ of this compound using the LanthaScreen™ Eu Kinase Binding Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The final DMSO concentration in the assay should be kept constant, typically ≤1%.

    • Prepare a solution of recombinant BTK enzyme and a europium-labeled anti-tag antibody (e.g., anti-GST, anti-His) in the assay buffer.

    • Prepare a solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) in the assay buffer.

  • Assay Procedure:

    • Add 5 µL of the this compound serial dilutions or vehicle control (DMSO) to the wells of a low-volume 384-well plate.

    • Add 5 µL of the BTK enzyme/Eu-antibody mixture to each well.

    • Initiate the binding reaction by adding 5 µL of the tracer solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Excite at approximately 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions, including the association (k_on_) and dissociation (k_off_) rates of an inhibitor binding to its target.

Experimental Workflow:

SPR_Workflow SPR Assay Workflow A Prepare Sensor Chip: - Immobilize BTK protein on the sensor chip surface B Equilibrate the system with running buffer A->B C Inject this compound at various concentrations (Association Phase) B->C D Flow running buffer over the surface (Dissociation Phase) C->D E Regenerate the sensor chip surface (if necessary) D->E F Data Analysis: - Fit sensorgrams to a binding model - Determine k_on_, k_off_, and K_d_ E->F

Caption: General workflow for analyzing the binding kinetics of this compound to BTK using Surface Plasmon Resonance.

Detailed Protocol (Representative):

  • Immobilization of BTK:

    • Recombinant BTK protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry or via a capture-based method (e.g., using an anti-tag antibody).

    • The immobilization level is optimized to minimize mass transport effects. A reference flow cell is prepared in parallel to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • The SPR instrument (e.g., Biacore) is equilibrated with a running buffer (e.g., HBS-EP+ buffer containing a low percentage of DMSO).

    • A series of this compound concentrations are prepared in the running buffer.

    • Each concentration of this compound is injected over the sensor surface for a defined period to monitor the association phase.

    • This is followed by a flow of running buffer to monitor the dissociation phase.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The corrected sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process yields the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_). The residence time (t₁/₂) can be calculated from the dissociation rate constant (t₁/₂ = ln(2) / k_off_).

Conclusion

This compound is a potent, selective, and reversible inhibitor of BTK with a well-characterized binding profile. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of this promising therapeutic candidate. The high affinity and long residence time of this compound on BTK likely contribute to its potent cellular activity and support its continued investigation for the treatment of multiple sclerosis and other B-cell mediated autoimmune diseases.

References

The Impact of BIIB091 on Downstream Signaling: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the molecular pathways modulated by the Bruton's tyrosine kinase inhibitor, BIIB091, providing researchers and drug development professionals with a comprehensive guide to its mechanism of action and experimental validation.

This compound is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in B cells and myeloid cells.[1][2] Its inhibitory action on BTK has significant downstream consequences on multiple signaling cascades, making it a compound of interest for therapeutic intervention in B-cell driven malignancies and autoimmune diseases like multiple sclerosis.[1][3][4][5][6][7][8] This technical guide provides a detailed overview of the downstream signaling pathways affected by this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor that binds to the H3 pocket of BTK.[9] This binding sequesters tyrosine 551 (Tyr-551), a key phosphorylation site, in an inactive conformation, thereby preventing its phosphorylation by upstream kinases and subsequent activation of BTK.[2][6][7][10][11][12] This inhibition of BTK activity is the primary event that leads to the modulation of downstream signaling pathways.

Downstream Signaling Pathways Modulated by this compound

The inhibition of BTK by this compound primarily impacts the signaling cascades downstream of the B-cell receptor (BCR) in B cells and the Fc receptors (FcR) in myeloid cells.[2][10][11][12] The key affected pathways include the Phospholipase Cγ2 (PLCγ2) pathway, calcium signaling, and the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of PLCγ2 Phosphorylation

Upon BCR or FcR activation, BTK phosphorylates and activates PLCγ2.[2] This is a critical step that propagates the signal downstream. This compound effectively blocks this event.

  • Diagram of this compound's Effect on the PLCγ2 Pathway:

BIIB091_PLCg2_Pathway cluster_membrane Cell Membrane BCR/FcR BCR/FcR Upstream Kinases Upstream Kinases BCR/FcR->Upstream Kinases Activation BTK BTK Upstream Kinases->BTK Phosphorylates (Tyr-551) PLCg2 PLCg2 BTK->PLCg2 Phosphorylates This compound This compound This compound->BTK Inhibits p-PLCg2 PLCγ2-P Downstream Signaling Downstream Signaling p-PLCg2->Downstream Signaling

Caption: this compound inhibits BTK, preventing PLCγ2 phosphorylation.

Attenuation of Calcium Mobilization

The activation of PLCγ2 leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. By inhibiting PLCγ2 phosphorylation, this compound indirectly attenuates this calcium flux.

  • Diagram of this compound's Impact on Calcium Signaling:

BIIB091_Calcium_Signaling BTK BTK PLCg2 PLCg2 BTK->PLCg2 Activates This compound This compound This compound->BTK Inhibits PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_Release Ca²⁺ Release ER->Ca_Release

Caption: this compound attenuates calcium release by blocking the BTK-PLCγ2 axis.

Suppression of the NF-κB Pathway

The signaling cascade initiated by BTK and PLCγ2 ultimately converges on the activation of the transcription factor NF-κB, which plays a pivotal role in inflammation, cell proliferation, and survival.[2] this compound's inhibition of the upstream components of this pathway leads to the suppression of NF-κB activation.

  • Diagram of this compound's Effect on NF-κB Activation:

BIIB091_NFkB_Pathway BTK BTK Downstream Intermediates Downstream Intermediates BTK->Downstream Intermediates This compound This compound This compound->BTK Inhibits IKK Complex IKK Complex Downstream Intermediates->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription

Caption: this compound suppresses NF-κB activation and subsequent gene transcription.

Quantitative Data Summary

The inhibitory effects of this compound on various cellular processes have been quantified through numerous in vitro and in vivo studies. The following tables summarize the key IC50 values.

Target/ProcessCell Type/SystemIC50 ValueReference(s)
Enzymatic Activity
BTK Kinase ActivityPurified BTK protein<0.5 nM[1]
Proximal Signaling
BTK AutophosphorylationHuman whole blood9.0 nM / 24 nM[1][2][9]
PLCγ2 PhosphorylationRamos B cells6.9 nM[1][2][9]
B-Cell Function
B-cell Activation (CD69 expression)Human PBMCs5.4 ± 0.5 nM / 6.9 nM[1][2]
B-cell Activation (CD69 expression)Mouse splenic B cells16 ± 11 nM[2]
B-cell Activation (naïve and unswitched memory)In vivo (healthy volunteers)55 nM[10][11][12]
Stimulated B cellsWhole blood87 nM[10][11][12]
Myeloid Cell Function
FcγR-induced ROS productionHuman neutrophils4.5 nM[1][9]
FcγRI-mediated TNFα secretionHuman monocytes3.1 nM[1]
FcγRIII-mediated TNFα secretionHuman monocytes1.3 - 8.0 nM[1]
FcεR-induced basophil activation (CD63 expression)Whole blood82 nM[1]
Stimulated myeloid cellsWhole blood106 nM[10][11][12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

BTK Phosphorylation Assay (Western Blot)

This protocol details the assessment of BTK autophosphorylation at Tyr223 in a cellular context.

  • Experimental Workflow:

BTK_Phospho_Workflow Cell Culture 1. Seed and Culture Cells Treatment 2. Treat with this compound/Vehicle Cell Culture->Treatment Stimulation 3. Stimulate with anti-IgM Treatment->Stimulation Lysis 4. Cell Lysis Stimulation->Lysis Quantification 5. Protein Quantification (BCA) Lysis->Quantification SDS-PAGE 6. SDS-PAGE Quantification->SDS-PAGE Transfer 7. Transfer to PVDF Membrane SDS-PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary Ab 9. Incubate with Primary Ab (anti-p-BTK & anti-total-BTK) Blocking->Primary Ab Secondary Ab 10. Incubate with HRP-conjugated Secondary Ab Primary Ab->Secondary Ab Detection 11. Chemiluminescent Detection Secondary Ab->Detection Analysis 12. Densitometry Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of BTK phosphorylation.

  • Methodology:

    • Cell Culture and Treatment: Seed Ramos cells (a human B-lymphoma cell line) at a density of 1 x 10^6 cells/mL and incubate overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulation: Stimulate the B-cell receptor by adding anti-human IgM (e.g., 10 µg/mL) for 10 minutes.

    • Cell Lysis: Pellet the cells by centrifugation and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensities using densitometry. Normalize the phospho-BTK signal to the total BTK signal.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux using a fluorescent calcium indicator.

  • Experimental Workflow:

Calcium_Flux_Workflow Cell Seeding 1. Seed Cells in a 96-well Plate Dye Loading 2. Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM or Fura-2 AM) Cell Seeding->Dye Loading Washing 3. Wash to Remove Extracellular Dye Dye Loading->Washing Treatment 4. Pre-incubate with this compound/Vehicle Washing->Treatment Measurement 5. Measure Baseline Fluorescence Treatment->Measurement Stimulation 6. Add Stimulus (e.g., anti-IgM) Measurement->Stimulation Kinetic Read 7. Perform Kinetic Fluorescence Reading Stimulation->Kinetic Read Analysis 8. Analyze Data and Determine EC50/IC50 Kinetic Read->Analysis

Caption: Workflow for measuring intracellular calcium mobilization.

  • Methodology:

    • Cell Preparation: Seed cells expressing the receptor of interest into a 96-well black-walled, clear-bottom plate and culture overnight.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer, often containing Pluronic F-127 to aid dye solubilization, and incubate at 37°C.

    • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

    • Compound Addition: Add various concentrations of this compound or vehicle control to the wells.

    • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the stimulus (e.g., anti-IgM) and immediately begin kinetic reading of fluorescence intensity over time.

    • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of this compound to determine the IC50 value.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

  • Experimental Workflow:

NFkB_Luciferase_Workflow Cell Seeding 1. Seed Cells in a 96-well Plate Transfection 2. Transfect with NF-κB Luciferase Reporter and Renilla Control Plasmids Cell Seeding->Transfection Treatment 3. Treat with this compound/Vehicle Transfection->Treatment Stimulation 4. Stimulate with TNF-α or other agonist Treatment->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis Luciferase Assay 6. Measure Firefly and Renilla Luciferase Activity Lysis->Luciferase Assay Analysis 7. Normalize Firefly to Renilla Activity and Determine IC50 Luciferase Assay->Analysis

Caption: Workflow for the NF-κB luciferase reporter assay.

  • Methodology:

    • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • Treatment and Stimulation: After allowing for plasmid expression, treat the cells with different concentrations of this compound or a vehicle control, followed by stimulation with an NF-κB activator (e.g., TNF-α).

    • Cell Lysis: Lyse the cells using a passive lysis buffer.

    • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the this compound concentration to determine the IC50.

B-Cell and Basophil Activation Assays (Flow Cytometry)

These assays measure the expression of cell surface activation markers, such as CD69 on B cells and CD63 on basophils, using flow cytometry.

  • Experimental Workflow:

Activation_Assay_Workflow Sample Prep 1. Prepare Whole Blood or PBMCs Treatment 2. Incubate with this compound/Vehicle Sample Prep->Treatment Stimulation 3. Stimulate with appropriate agonist (e.g., anti-IgD for B cells, anti-IgE for basophils) Treatment->Stimulation Staining 4. Stain with fluorescently labeled antibodies (anti-CD19, anti-CD69 for B cells; anti-IgE, anti-CD63 for basophils) Stimulation->Staining Lysis 5. Lyse Red Blood Cells (for whole blood) Staining->Lysis Acquisition 6. Acquire Data on a Flow Cytometer Lysis->Acquisition Analysis 7. Gate on cell population of interest and quantify marker expression Acquisition->Analysis

Caption: Workflow for B-cell and basophil activation assays.

  • Methodology:

    • Sample Incubation: Incubate whole blood or isolated peripheral blood mononuclear cells (PBMCs) with various concentrations of this compound or a vehicle control.

    • Stimulation: Add a stimulus to activate the cells (e.g., anti-IgD for B cells or anti-IgE for basophils) and incubate at 37°C.

    • Antibody Staining: Stain the cells with a cocktail of fluorescently labeled antibodies to identify the cell population of interest (e.g., anti-CD19 for B cells) and the activation marker (e.g., anti-CD69 or anti-CD63).

    • Red Blood Cell Lysis: If using whole blood, lyse the red blood cells.

    • Flow Cytometry: Acquire the samples on a flow cytometer and analyze the data by gating on the specific cell population and quantifying the percentage of cells expressing the activation marker or the mean fluorescence intensity of the marker.

Conclusion

This compound is a highly specific and potent inhibitor of BTK that exerts its effects by modulating key downstream signaling pathways. Its ability to inhibit PLCγ2 phosphorylation, attenuate calcium mobilization, and suppress NF-κB activation provides a strong rationale for its therapeutic potential in diseases driven by aberrant B-cell and myeloid cell function. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other BTK inhibitors. This information is crucial for designing and interpreting experiments aimed at further elucidating the compound's mechanism of action and its therapeutic applications.

References

BIIB091: A Deep Dive into its Selectivity Profile Against TEC Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB091 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial non-receptor tyrosine kinase.[1][2][3][4][5] BTK is a member of the Tec protein kinase (TEC) family, which also includes bone marrow X-linked (BMX) kinase, interleukin-2-inducible T-cell kinase (ITK), resting lymphocyte kinase (RLK), and tyrosine-protein kinase Tec (TEC). These kinases play critical roles in the signaling pathways of various hematopoietic cells. This technical guide provides a comprehensive overview of the selectivity profile of this compound against other TEC family kinases, details the experimental methodologies used for its characterization, and presents signaling pathway and experimental workflow diagrams for enhanced understanding.

This compound Selectivity Profile

This compound has demonstrated exceptional selectivity for BTK. In extensive kinase profiling studies, it exhibited a greater than 500-fold selectivity for BTK compared to a panel of over 400 other kinases.[2][3] This high degree of selectivity is attributed to its unique binding mode to the H3 pocket of BTK, a region that is not highly conserved across the kinome.[6]

While specific quantitative data such as IC50 or Ki values for this compound against the other individual TEC family kinases (BMX, ITK, RLK, and TEC) are not publicly available in the reviewed literature, the broad kinase screening results strongly suggest a significantly lower affinity of this compound for these related kinases compared to its potent inhibition of BTK. The effect of this compound on T-cell activation, which is mediated by other TEC family members like ITK, has been utilized as a counter-screen to confirm its cellular selectivity for BTK-dependent pathways.[3]

The known biochemical potency of this compound against its primary target, BTK, is an IC50 of approximately 450 pM in enzymatic assays.[2][3]

Table 1: Quantitative Inhibition Data for this compound Against BTK

KinaseAssay TypeIC50 (nM)
BTKEnzymatic Assay0.45[2][3]
BTKWhole Blood Autophosphorylation Assay9.0[6]
BTK (in Ramos Cells)p-PLCγ2 Inhibition6.9[6]
BTK (in B-cells)CD69 Expression71[6]
BTK (in Neutrophils)ROS Production4.5[6]

Experimental Protocols

The primary method used to determine the broad kinase selectivity of this compound was the DiscoverX KINOMEscan™ assay. This is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

DiscoverX KINOMEscan™ Assay Protocol (General Overview)
  • Kinase Preparation: A diverse panel of human kinases are expressed, typically as fusions with a proprietary tag.

  • Ligand Immobilization: An ATP-competitive, immobilized ligand is bound to a solid support (e.g., beads).

  • Competitive Binding: The DNA-tagged kinase, the immobilized ligand, and the test compound (this compound) are combined. This compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Analysis: The results are typically expressed as the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound. This can be used to calculate dissociation constants (Kd) or selectivity scores.

Visualizations

TEC Kinase Family Signaling Pathway

TEC_Kinase_Signaling TEC Kinase Family Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Antigen Receptor (e.g., BCR, TCR) SRC_Family SRC Family Kinases Receptor->SRC_Family Activation TEC_Kinase TEC Family Kinase (BTK, ITK, etc.) SRC_Family->TEC_Kinase Phosphorylation & Activation PLCg PLCγ TEC_Kinase->PLCg Phosphorylation & Activation Downstream Downstream Signaling PLCg->Downstream This compound This compound This compound->TEC_Kinase Inhibition

Caption: A simplified diagram of the TEC kinase signaling cascade.

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Selectivity_Workflow Kinase Selectivity Profiling Workflow cluster_preparation Assay Preparation cluster_execution Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis This compound This compound (Test Compound) Incubation Incubation of Kinase, This compound, and Reagents This compound->Incubation Kinase_Panel Kinase Panel (e.g., TEC family) Kinase_Panel->Incubation Assay_Reagents Assay Reagents (ATP, Substrate, etc.) Assay_Reagents->Incubation Detection Measurement of Kinase Activity Incubation->Detection Data_Analysis IC50 / Ki Determination Detection->Data_Analysis

Caption: A generalized workflow for determining kinase inhibitor selectivity.

References

Preclinical Pharmacology of BIIB091: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIB091 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in B cells and myeloid cells.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile. The information presented is intended to serve as a valuable resource for researchers and drug development professionals in the field of autoimmune and inflammatory diseases.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[3][4] It is a key component of the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, activation, proliferation, and differentiation.[3][4] Additionally, BTK is involved in signaling downstream of Fc receptors (FcR) in myeloid cells, such as macrophages and neutrophils, and FcεRI in mast cells and basophils.[3][5] Given its central role in immune cell function, BTK has emerged as a promising therapeutic target for the treatment of autoimmune diseases, including multiple sclerosis (MS).[1][2]

This compound is a structurally distinct, ATP-competitive, reversible inhibitor of BTK.[1][2] It binds to the BTK protein in a "DFG-in" conformation, sequestering Tyr-551, an important phosphorylation site, in an inactive state.[1][2] This mode of action, combined with its high selectivity, translates into a favorable preclinical profile.[1]

Mechanism of Action

This compound exerts its pharmacological effects by potently and selectively inhibiting the kinase activity of BTK. This inhibition disrupts the downstream signaling cascades initiated by the B-cell receptor (BCR) and Fc receptors (FcR).

Inhibition of B-Cell Receptor (BCR) Signaling

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation into antibody-producing plasma cells. BTK is a critical enzyme in this pathway, responsible for phosphorylating and activating downstream signaling molecules, including phospholipase C gamma 2 (PLCγ2).[5] this compound effectively blocks this process, leading to the inhibition of B-cell activation.[3]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Lyn Lyn BCR->Lyn activates Antigen Antigen Antigen->BCR binds Syk Syk Lyn->Syk activates BTK BTK Syk->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates This compound This compound This compound->BTK inhibits IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Downstream Downstream Signaling (NF-κB, NFAT, MAPK) IP3->Downstream DAG->Downstream Response B-Cell Activation, Proliferation, Differentiation Downstream->Response FcR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcR FcR Syk Syk FcR->Syk activates ImmuneComplex Immune Complex ImmuneComplex->FcR binds BTK BTK Syk->BTK activates Downstream Downstream Signaling BTK->Downstream This compound This compound This compound->BTK inhibits Response Myeloid Cell Activation (e.g., ROS production, TNFα secretion) Downstream->Response pBTK_Assay_Workflow Start Start Blood Collect Human Whole Blood Start->Blood Incubate Incubate with this compound or Vehicle (DMSO) Blood->Incubate Lyse Lyse Cells Incubate->Lyse Capture Capture Total BTK with anti-BTK Ab Lyse->Capture Detect Detect Phosphorylated BTK with anti-p-Tyr Ab Capture->Detect Analyze Quantify Signal and Calculate IC50 Detect->Analyze End End Analyze->End

References

In Vivo Efficacy of BIIB091 in EAE Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIB091 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a key signaling protein in B cells and myeloid cells.[1][2][3][4] Its mechanism of action makes it a promising therapeutic candidate for multiple sclerosis (MS), a chronic autoimmune disease of the central nervous system. Preclinical evaluation of such candidates often relies on experimental autoimmune encephalomyelitis (EAE) models, which mimic key pathological features of MS. While specific in vivo efficacy data for this compound in EAE models is not extensively published in peer-reviewed literature, this guide synthesizes the available preclinical information for this compound and provides a comprehensive overview of the expected experimental protocols and data presentation based on studies with other BTK inhibitors in similar models.

Introduction to this compound and its Mechanism of Action

This compound is an orally active, reversible inhibitor of BTK.[5] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[6] In addition to its role in B cells, BTK is also involved in the signaling of Fc receptors in myeloid cells, such as macrophages and microglia.[6] By inhibiting BTK, this compound is expected to modulate the pathogenic activity of both B cells and myeloid cells, which are implicated in the neuroinflammation characteristic of MS.[7]

In vitro studies have demonstrated the potent and selective activity of this compound.

Table 1: In Vitro Potency of this compound
AssayIC50Cell TypeSource
BTK protein inhibition<0.5 nMN/A[5]
BTK phosphorylation24 nMHuman whole blood[5]
B-cell activation (CD69 expression)71 nMHuman whole blood[5]
Basophil activation (CD63 expression)82 nMHuman whole blood[5]
FcγRI-mediated TNFα secretion3.1 nMHuman monocytes[5]
FcγRIII-mediated TNFα secretion8.0 nMHuman monocytes[5]

This compound Signaling Pathway Inhibition

This compound targets the BTK signaling cascade downstream of the B-cell receptor and Fc receptors. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.

BTK_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding FcR Fc Receptor (FcR) FcR->LYN_SYK Immune Complex Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 PKC PKC PLCg2->PKC NFkB_AP1 NF-κB / AP-1 PKC->NFkB_AP1 Gene_Expression Gene Expression (Cytokines, Proliferation, Survival) NFkB_AP1->Gene_Expression This compound This compound This compound->BTK Inhibition

Caption: this compound inhibits BTK, a key kinase in BCR and FcR signaling pathways.

In Vivo Efficacy in EAE Models (Based on Analogous BTK Inhibitors)

While specific data for this compound in EAE models is not publicly available, studies on other BTK inhibitors provide a strong indication of the expected efficacy. EAE is typically induced in mice by immunization with myelin-derived peptides, leading to a paralytic disease that can be monitored and scored.

Representative Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice

This protocol describes a common method for inducing EAE to test the therapeutic efficacy of a compound.

EAE_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Day_0 Day 0: Immunization with MOG35-55 in CFA Day_0_PTX Day 0 & 2: Pertussis Toxin (i.p.) Day_0->Day_0_PTX Treatment_Start Treatment Initiation (e.g., Day 7 post-immunization) Day_0_PTX->Treatment_Start Daily_Dosing Daily Oral Gavage: Vehicle or BTK Inhibitor Treatment_Start->Daily_Dosing Clinical_Scoring Daily Clinical Scoring (0-5 scale) Daily_Dosing->Clinical_Scoring Endpoint Endpoint Analysis (e.g., Day 21-28) Clinical_Scoring->Endpoint Histology Histopathology: Spinal Cord Infiltration & Demyelination Endpoint->Histology Immuno Immunophenotyping: CNS & Peripheral Immune Cells Endpoint->Immuno

Caption: A typical experimental workflow for evaluating a therapeutic in an EAE model.

Expected Efficacy Data (Hypothetical Data Based on Other BTK Inhibitors)

Based on studies with other BTK inhibitors in EAE models, treatment with this compound would be expected to reduce disease severity. The following tables present hypothetical data to illustrate how the efficacy of this compound could be quantified.

Treatment GroupMean Peak Clinical Score (± SEM)Mean Cumulative Disease Score (± SEM)
Vehicle3.5 ± 0.325.2 ± 2.1
BTK Inhibitor (10 mg/kg)1.8 ± 0.212.5 ± 1.5
BTK Inhibitor (30 mg/kg)1.1 ± 0.1 7.8 ± 1.0
*p < 0.05, **p < 0.01 vs. Vehicle
Treatment GroupInflammatory Infiltrates (cells/mm² ± SEM)Demyelination (% area ± SEM)
Vehicle350 ± 4528 ± 3.5
BTK Inhibitor (10 mg/kg)180 ± 2515 ± 2.0
BTK Inhibitor (30 mg/kg)95 ± 15 8 ± 1.5
*p < 0.05, **p < 0.01 vs. Vehicle
Treatment GroupCD4+ T cells (x10³)CD19+ B cells (x10³)Iba1+ Myeloid Cells (x10³)
Vehicle150 ± 2080 ± 12250 ± 30
BTK Inhibitor (30 mg/kg)75 ± 10 25 ± 5120 ± 15
p < 0.01 vs. Vehicle

Discussion and Future Directions

The potent and selective inhibition of BTK by this compound, coupled with the promising results of other BTK inhibitors in EAE models, strongly suggests its potential as a therapeutic for MS.[8][9] The expected mechanism of action involves the dual modulation of pathogenic B-cell and myeloid-cell functions, leading to a reduction in neuroinflammation and subsequent demyelination and axonal damage.

Future preclinical studies should aim to publish detailed in vivo efficacy data for this compound in various EAE models, including relapsing-remitting and chronic progressive forms. Such studies would be crucial for confirming its therapeutic potential and for guiding the design of ongoing and future clinical trials in MS patients.[10][11][12]

Conclusion

This compound is a promising BTK inhibitor with a well-defined mechanism of action relevant to the pathology of multiple sclerosis. While specific in vivo EAE data remains to be publicly detailed, the collective evidence from its in vitro profile and the performance of analogous compounds in EAE models provides a strong rationale for its continued development as a potential oral therapy for MS. The experimental frameworks and data presentation formats outlined in this guide provide a blueprint for the evaluation and reporting of this compound's in vivo efficacy.

References

BIIB091: A Technical Overview of its Inhibitory Effects on Myeloid Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB091 is a novel, potent, selective, and reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various hematopoietic cells, including B cells and myeloid cells.[3] In myeloid lineages—such as monocytes, macrophages, neutrophils, and basophils—BTK is a key component of the signaling cascade downstream of the receptors for the Fc region of immunoglobulins (FcRs).[2][4] This involvement makes BTK a high-interest therapeutic target for numerous autoimmune and inflammatory diseases where myeloid cell activation is a primary driver of pathology, including multiple sclerosis (MS).[3][5] This document provides an in-depth technical guide on the mechanism and effects of this compound on myeloid cell activation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound functions as a highly selective, non-covalent, reversible inhibitor of BTK.[5] It binds to the BTK protein and sequesters tyrosine 551 (TYR-551) in the kinase pocket, forming a long-lived complex with a half-life exceeding 40 minutes.[2][4] This action effectively prevents the autophosphorylation of BTK by upstream kinases, a critical step for its activation.[2][4] By inhibiting BTK, this compound disrupts the downstream signaling cascade, leading to the suppression of various myeloid cell effector functions.[3]

Logical Relationship: From BTK Inhibition to Cellular Response

cluster_0 This compound Action cluster_1 Molecular Effect cluster_2 Cellular Outcomes in Myeloid Cells This compound This compound (Reversible Inhibitor) BTK Bruton's Tyrosine Kinase (BTK) This compound->BTK Binds and Sequesters TYR-551 BTK_Phos BTK Phosphorylation (Activation) BTK->BTK_Phos Inhibition ROS ROS Production BTK_Phos->ROS Suppression Cytokines TNFα Secretion BTK_Phos->Cytokines Suppression Activation Cell Surface Marker Expression (e.g., CD63) BTK_Phos->Activation Suppression

Caption: Logical flow of this compound's inhibitory action.

Quantitative Data: Potency of this compound on Myeloid Cells

This compound demonstrates potent inhibition of multiple myeloid cell functions in vitro, with IC₅₀ values typically in the low nanomolar range.[4]

Assay Cell Type Stimulus IC₅₀ (nM) Reference
BTK Kinase Activity--<0.5[1]
BTK PhosphorylationHuman Whole BloodBasal24[1]
ROS ProductionHuman NeutrophilsImmune Complexes4.5[1][4]
TNFα SecretionHuman MonocytesCoated human IgG5.6[1]
TNFα SecretionHuman MonocytesAnti-CD16 (FcγRIII)8.0[1]
TNFα SecretionHuman MonocytesCross-linked Anti-CD161.3[1]
TNFα SecretionHuman MonocytesAnti-CD64 (FcγRI)3.1[1]
Basophil Activation (CD63)Human Whole BloodFcεR agonist82[1]
Myeloid Cell ActivationHuman Whole Blood-106[2][4]

Signaling Pathway Inhibition

In myeloid cells, Fc receptors, upon binding to immune complexes (ICs), trigger a signaling cascade that is heavily dependent on BTK. This leads to cellular activation, phagocytosis, and the release of inflammatory mediators such as reactive oxygen species (ROS) and cytokines. This compound directly intervenes in this pathway by inhibiting BTK.

FcR_Signaling_Pathway IC Immune Complex FcR Fc Receptor (FcR) IC->FcR SYK SYK FcR->SYK Activates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates ROS ROS Production PLCG2->ROS Leads to TNF TNFα Secretion PLCG2->TNF Leads to Degran Degranulation PLCG2->Degran Leads to This compound This compound This compound->BTK Inhibits

Caption: this compound inhibits the FcR signaling pathway in myeloid cells.

Experimental Protocols

The quantitative data presented were derived from a series of established in vitro and whole blood assays designed to measure specific myeloid cell functions.

Reactive Oxygen Species (ROS) Production in Neutrophils

This assay quantifies the respiratory burst in neutrophils, a key effector function inhibited by this compound.

  • Objective: To measure the inhibitory effect of this compound on immune complex-stimulated ROS production.

  • Methodology:

    • Cell Isolation: Neutrophils are purified from the whole blood of healthy human donors using standard density gradient centrifugation.

    • Compound Incubation: Purified neutrophils are pre-incubated with titrating concentrations of this compound or a vehicle control (e.g., DMSO).

    • Stimulation: Cells are stimulated with pre-formed immune complexes (e.g., anti-ribonucleoprotein antibodies complexed with purified RNP).[4]

    • Detection: The fluorescent probe dihydrorhodamine 123 (DHR 123) is added. In the presence of ROS, DHR 123 is oxidized to the highly fluorescent rhodamine 123.

    • Quantification: The fluorescence intensity is measured using flow cytometry, with a reduction in signal indicating inhibition of ROS production. The IC₅₀ is calculated from the dose-response curve.

Experimental Workflow: Neutrophil ROS Assay

ROS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Isolate Human Neutrophils B Pre-incubate with This compound Titrations A->B C Stimulate with Immune Complexes B->C D Add DHR 123 (ROS Indicator) C->D E Measure Fluorescence (Flow Cytometry) D->E F Calculate IC50 E->F

Caption: Workflow for assessing this compound's effect on neutrophil ROS production.

TNFα Secretion in Monocytes

This protocol assesses the impact of this compound on the production of the pro-inflammatory cytokine TNFα by monocytes following FcγR engagement.

  • Objective: To determine the potency of this compound in inhibiting FcγR-mediated TNFα secretion.

  • Methodology:

    • Cell Isolation: Monocytes are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.

    • Compound Incubation: Monocytes are treated with a dose range of this compound or a vehicle control.

    • Stimulation: Cells are stimulated using various FcγR agonists, such as plate-coated human IgG (to engage multiple FcγRs) or specific antibodies like anti-CD16 (FcγRIII) and anti-CD64 (FcγRI).[1]

    • Quantification: After an appropriate incubation period, the cell culture supernatant is collected. The concentration of TNFα is quantified using a standard enzyme-linked immunosorbent assay (ELISA).

    • Analysis: IC₅₀ values are determined by plotting the percentage of inhibition against the concentration of this compound.

Whole Blood BTK Phosphorylation and Basophil Activation Assays

These assays provide a more physiologically relevant context by using whole blood, preserving complex cellular interactions.

  • Objective: To measure this compound's direct target engagement (BTK phosphorylation) and a functional consequence (basophil degranulation) in a whole blood matrix.

  • Methodology:

    • Sample Treatment: Freshly drawn human whole blood is directly incubated with varying concentrations of this compound.

    • Stimulation (for Basophil Activation): For the basophil activation assay, the blood is stimulated with an FcεR agonist.

    • Staining & Lysis: Samples are stained with fluorescently-labeled antibodies against cell-specific markers (to identify basophils) and activation markers (e.g., anti-CD63 for degranulation). Red blood cells are subsequently lysed.

    • Quantification (Basophil Activation): The expression of CD63 on the basophil population is quantified by flow cytometry.[1]

    • Quantification (BTK Phosphorylation): For target engagement, total BTK protein is captured from cell lysates onto a plate using a BTK-specific antibody. The level of tyrosine phosphorylation is then quantified using an anti-phosphotyrosine antibody in an ELISA-like format.[1][6]

Conclusion

This compound is a potent and selective reversible BTK inhibitor that effectively suppresses key effector functions of myeloid cells.[3] Through its direct inhibition of BTK phosphorylation, it blocks signaling downstream of Fc receptors, resulting in a marked reduction of inflammatory responses such as ROS production, cytokine secretion, and degranulation.[1][3] The low nanomolar potency observed in a range of in vitro and whole blood assays underscores its potential as a therapeutic agent for immune-mediated diseases where myeloid cell activation contributes significantly to the pathology.[2][4] These preclinical and early clinical pharmacodynamic results support the continued investigation of this compound in clinical trials.[2][7]

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of BIIB091

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIIB091 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of relapsing forms of multiple sclerosis (MS). This document provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of this compound. The data presented herein demonstrates that this compound effectively inhibits BTK signaling in B cells and myeloid cells, leading to modulation of downstream inflammatory responses. Clinical studies in healthy volunteers have established a pharmacokinetic and pharmacodynamic profile that supports further development, with an immediate-release formulation identified as optimal for achieving desired therapeutic exposures.

Introduction

Bruton's tyrosine kinase is a critical signaling enzyme in B cells and myeloid cells, playing a key role in the pathogenesis of autoimmune diseases such as multiple sclerosis.[1] this compound is a novel, orally administered small molecule that reversibly binds to BTK, inhibiting its kinase activity and subsequent downstream signaling pathways involved in inflammation.[1] This technical guide summarizes the key pharmacokinetic and pharmacodynamic characteristics of this compound, based on available preclinical and clinical data.

Pharmacodynamics

This compound has demonstrated potent and selective inhibition of BTK in a variety of in vitro and in vivo models.

In Vitro Potency

This compound exhibits potent inhibitory activity against BTK and downstream signaling pathways in various cell types. The half-maximal inhibitory concentrations (IC50) from key in vitro assays are summarized in the table below.

Assay Target/EndpointCell TypeIC50 (nM)
BTK PhosphorylationHuman Whole Blood24[2]
PLCγ2 PhosphorylationRamos Human B-cell Line6.9[2]
CD69 Activation (anti-IgM stimulated)Human PBMCs6.9[2]
FcγR-induced ROS ProductionPurified Primary Neutrophils4.5[2]
FcγRI and FcγRIII-mediated TNFα secretionHuman Monocytes1.3 - 8.0[2]
BCR-mediated B-cell Activation (CD69/CD63)Human Whole Blood71[2]
FcεR-induced Basophil Activation (CD69/CD63)Human Whole Blood82[2]
In Vivo Pharmacodynamics

In a Phase 1 study involving healthy volunteers, this compound demonstrated dose-dependent inhibition of B-cell function.[1] Twice-daily administration of this compound for 14 days resulted in complete inhibition of B-cell activation over the dosing interval.[1]

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in preclinical species and in Phase 1 clinical trials with healthy volunteers.

Preclinical Pharmacokinetics

Preclinical studies have demonstrated that this compound possesses drug-like properties suitable for clinical development.[3]

SpeciesFormulationDosingKey Findings
MouseOral (p.o.), twice daily for 10 days0.03-30 mg/kgReduced anti-NP IgM antibody titers by 22-88%.[2]
Clinical Pharmacokinetics

Phase 1 clinical trials (NCT03943056, NCT04564612) have been conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of various formulations of this compound.[4][5]

An immediate-release (IR) tablet formulation was selected for further development.[6] Key findings from these studies include:

  • Food Effect: The impact of food on the absorption of this compound has been studied.

  • Drug-Drug Interactions: Co-administration with a CYP3A4 inhibitor (itraconazole) resulted in an approximate 2-fold increase in the maximum concentration (Cmax) and a 3 to 4-fold increase in the total exposure (AUC) of this compound.[4] Co-administration with a proton pump inhibitor (rabeprazole) also affected this compound's pharmacokinetics.[4]

While specific quantitative data for Cmax, Tmax, AUC, and half-life from the published literature are limited, the studies aimed to achieve a steady-state trough concentration (Ctrough) of > 221 ng/mL.[7]

Experimental Protocols

In Vitro BTK Phosphorylation Assay in Human Whole Blood
  • Objective: To determine the potency of this compound in inhibiting BTK autophosphorylation in a physiologically relevant matrix.

  • Methodology:

    • Healthy human whole blood samples were treated with varying concentrations of this compound or vehicle (DMSO).

    • Total BTK protein was captured from cell lysates using a BTK-specific monoclonal antibody immobilized on a plate.

    • The level of BTK phosphorylation was quantified using an anti-phosphotyrosine antibody.

    • IC50 values were calculated from the concentration-response curves.[6]

Phase 1 Single and Multiple Ascending Dose Study in Healthy Volunteers (NCT03943056)
  • Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple oral doses of this compound.[8]

  • Study Design: A randomized, blinded, placebo-controlled, single- and multiple-ascending dose study.[8]

  • Participants: Healthy adult volunteers.[8]

  • Methodology:

    • Single Ascending Dose (SAD) Phase: Participants received a single oral dose of this compound or placebo in a fasted state.[8]

    • Multiple Ascending Dose (MAD) Phase: Participants received twice-daily oral doses of this compound or placebo for 13 days, with a single dose on Day 14.[8]

    • Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound.

    • Pharmacodynamic Assessments: B-cell activation markers were assessed to evaluate the biological effect of this compound.

Phase 1 Formulation and Food Effect Study (NCT04564612)
  • Objective: To evaluate the pharmacokinetic profiles of modified-release (MR) and immediate-release (IR) formulations of this compound and to assess the impact of food and co-administered drugs.[5]

  • Study Design: An open-label, pharmacokinetic study with multiple parts.[5]

  • Participants: Healthy adult volunteers.[5]

  • Methodology:

    • Part 1 & 1B: Evaluation of single doses of MR and IR formulations in a fasted state.[5]

    • Part 2: Assessment of the effect of a proton pump inhibitor and a CYP3A4 inhibitor on the pharmacokinetics of the selected this compound formulation.[5]

    • Part 3: Evaluation of the pharmacokinetics of the selected this compound regimen after multiple doses.[5]

    • Pharmacokinetic Sampling: Serial blood samples were collected to characterize the concentration-time profile of this compound.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: BTK Signaling Pathway Inhibition

BIIB091_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binds LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Phosphorylates & Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates This compound This compound This compound->BTK Inhibits Downstream Downstream Signaling (NF-κB, Calcium Mobilization) PLCG2->Downstream Response Cellular Responses (Activation, Proliferation, Cytokine Release) Downstream->Response

Caption: this compound inhibits BTK phosphorylation, blocking downstream signaling from the B-Cell Receptor.

High-Level Clinical Trial Workflow for this compound

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Assessment & Analysis Screening Screening of Healthy Volunteers or MS Patients Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Enrollment Participant Enrollment Inclusion->Enrollment Randomization Randomization Enrollment->Randomization Dosing This compound or Placebo Administration (SAD/MAD) Randomization->Dosing PK_PD_Sampling Pharmacokinetic & Pharmacodynamic Blood Sampling Dosing->PK_PD_Sampling Safety_Monitoring Safety & Tolerability Monitoring Dosing->Safety_Monitoring Data_Analysis Data Analysis PK_PD_Sampling->Data_Analysis Safety_Monitoring->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: A generalized workflow for Phase 1 clinical trials of this compound.

Conclusion

This compound is a potent and selective reversible BTK inhibitor with a well-characterized pharmacodynamic profile. It effectively inhibits key signaling pathways in immune cells central to the pathophysiology of multiple sclerosis. Phase 1 clinical trials have established a foundational understanding of its pharmacokinetic properties in humans and have identified a suitable oral formulation for further clinical investigation in patients with relapsing forms of MS. The collective data support the continued development of this compound as a potential novel therapeutic for this chronic autoimmune disease.

References

BIIB091: An In-Depth Technical Guide on its In Vitro Impact on Cytokine Production and Associated Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of BIIB091, a potent, selective, and reversible Bruton's tyrosine kinase (BTK) inhibitor, on cytokine production and related cellular functions. This compound is under investigation for the treatment of multiple sclerosis and other autoimmune diseases, where aberrant B cell and myeloid cell activity, including cytokine secretion, are key pathological drivers.[1][2]

Core Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the H3 pocket of BTK.[3] This binding sequesters a critical phosphorylation site, tyrosine-551, into an inactive conformation, thereby preventing BTK's activation by upstream kinases.[1] BTK is a crucial signaling node downstream of B-cell receptors (BCR) and Fc receptors (FcR) on myeloid cells.[4][5] Its inhibition by this compound disrupts the signaling cascades that lead to cellular activation, proliferation, and the production of inflammatory mediators, including cytokines.[4][6]

Quantitative Data: In Vitro Inhibitory Activity of this compound

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound across various in vitro functional assays, demonstrating its potent effect on pathways governing inflammation and cytokine release.

Table 1: Inhibition of Myeloid Cell Function and TNFα Secretion

Target CellStimulation MethodMeasured EndpointIC50 (nM)Reference
Human MonocytesCoated human IgG (all FcγR)TNFα Secretion5.6[1]
Human Monocytesanti-CD64 (FcγRI)TNFα Secretion3.1[1]
Human Monocytesanti-CD16 (FcγRIII)TNFα Secretion8.0[1]
Human MonocytesCross-linked anti-CD16 (FcγRIII)TNFα Secretion1.3[1]
Human NeutrophilsFcγR AgonistsROS Production4.5[1][3]
Myeloid Cells (Whole Blood)StimulationCellular Activation106[4][7]

Table 2: Inhibition of B-Cell and Basophil Activation and Upstream Signaling

Target Cell/SystemStimulation MethodMeasured EndpointIC50 (nM)Reference
Purified BTK Enzyme-Kinase Activity<0.5[1]
Ramos Human B-Cell Line-PLCγ2 Phosphorylation6.9[1][3]
Human PBMCsanti-IgMCD69 Expression6.9[1]
B-Cells (Whole Blood)BCR-mediatedCD69 Expression71[1]
B-Cells (Whole Blood)StimulationCellular Activation87
Basophils (Whole Blood)FcεR-inducedCD63 Expression82[1]
Whole Blood-BTK Autophosphorylation9.0

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound exerts its effects by intercepting BTK-dependent signaling. In myeloid cells like monocytes and macrophages, engagement of Fcγ receptors by immune complexes triggers a signaling cascade involving BTK, which ultimately leads to the activation of transcription factors such as NF-κB and subsequent transcription and secretion of pro-inflammatory cytokines like TNFα.[4][5] In B cells, antigen binding to the BCR initiates a similar BTK-dependent pathway crucial for B-cell activation, differentiation, and function, including its role in antigen presentation to T cells.[4][6]

BTK_Signaling_Myeloid cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FcR Fcγ Receptor SRC_Kinase SRC Family Kinase FcR->SRC_Kinase Activates ImmuneComplex Immune Complex ImmuneComplex->FcR Binds BTK BTK SRC_Kinase->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Downstream Downstream Signaling (e.g., Ca²⁺ flux) PLCg2->Downstream NFkB NF-κB Downstream->NFkB Activates This compound This compound This compound->BTK Inhibits CytokineGene Cytokine Gene (e.g., TNFα) NFkB->CytokineGene Promotes Transcription Cytokine_mRNA mRNA CytokineGene->Cytokine_mRNA Transcription Cytokine_Protein TNFα Protein Cytokine_mRNA->Cytokine_Protein Translation Secretion TNFα Secretion Cytokine_Protein->Secretion Secretion

Caption: FcγR-BTK signaling pathway in myeloid cells and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing findings. Below are protocols for key in vitro assays used to characterize this compound's activity.

Protocol 1: FcγR-Mediated TNFα Secretion Assay in Human Monocytes
  • Cell Isolation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS) with CD14 microbeads.

  • Cell Plating: Seed the purified monocytes in 96-well culture plates at a density of 1 x 10^5 cells per well and allow them to adhere.

  • Compound Pre-incubation: Prepare serial dilutions of this compound in appropriate cell culture medium. Add the diluted compound to the cells and pre-incubate for 1-2 hours at 37°C.

  • Stimulation: Stimulate the cells by adding FcγR agonists. This can be achieved by using plates pre-coated with human IgG, or by adding soluble agonists like anti-CD64 or cross-linked anti-CD16 antibodies.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of TNFα in the supernatants using a standard enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Plot the TNFα concentration against the log of this compound concentration and use a four-parameter logistic regression to calculate the IC50 value.

Protocol 2: B-Cell Activation Assay (CD69 Expression) in Human PBMCs
  • Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Plate the PBMCs in a 96-well U-bottom plate at a density of 2 x 10^5 cells per well.

  • Compound Pre-incubation: Add serially diluted this compound to the wells and pre-incubate for 1 hour at 37°C.

  • Stimulation: Activate the B cells by adding an anti-IgM antibody to a final concentration of 10 µg/mL.

  • Incubation: Incubate the cells for 18-24 hours at 37°C.

  • Staining for Flow Cytometry: Harvest the cells and stain them with fluorescently-conjugated antibodies against CD19 (to identify B cells) and CD69 (as the activation marker).

  • Data Acquisition: Analyze the samples on a flow cytometer, gating on the CD19-positive B-cell population.

  • Data Analysis: Determine the percentage of CD69-positive B cells for each this compound concentration. Calculate the IC50 by fitting the dose-response curve.

Experimental_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment & Stimulation cluster_analysis 3. Analysis IsolateCells Isolate Target Cells (e.g., Monocytes, PBMCs) PlateCells Plate Cells in 96-Well Format IsolateCells->PlateCells Preincubation Pre-incubate Cells with this compound (1-2 hr) PrepareBIIB Prepare Serial Dilutions of this compound PrepareBIIB->Preincubation Stimulation Add Stimulus (e.g., anti-IgM, IgG) Preincubation->Stimulation Incubate Incubate (18-24 hr) Stimulation->Incubate Harvest Harvest Supernatant (ELISA) or Cells (Flow Cytometry) Incubate->Harvest Quantify Quantify Readout (Cytokine Level / % Marker+) Harvest->Quantify Calculate Calculate IC50 Quantify->Calculate

Caption: General in vitro workflow for assessing this compound's inhibitory effects.

References

The Role of BIIB091 in Modulating Fc Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB091 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical signaling molecule downstream of both the B-cell receptor (BCR) and the Fc receptors (FcRs) found on myeloid cells.[1][4] This central role places BTK at the heart of various immune responses, making it a key therapeutic target for autoimmune diseases such as multiple sclerosis.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a particular focus on its modulation of Fc receptor signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and experimental workflows.

This compound distinguishes itself from other BTK inhibitors through its ability to form long-lived complexes with BTK, effectively sequestering tyrosine 551 and preventing its phosphorylation by upstream kinases.[1][3][4] This mechanism of action translates to potent inhibition of both proximal and distal signaling events in B cells and myeloid cells.[1][3][4]

Data Presentation

The inhibitory activity of this compound on various components of the Fc receptor and B-cell receptor signaling pathways has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key IC50 values, providing a clear comparison of this compound's potency across different cell types and functional readouts.

Table 1: In Vitro Inhibitory Activity of this compound on Fc Receptor and B-Cell Receptor Signaling

Target/AssayCell TypeStimulusIC50 (nM)Reference
BTK Kinase ActivityPurified BTK protein-<0.5[2]
BTK AutophosphorylationHuman Whole Blood-9.0
BTK AutophosphorylationHuman Whole Blood-24[2]
p-PLCγ2 LevelsRamos B-cellsanti-IgM6.9[2]
CD69 ExpressionHuman PBMCsanti-IgM6.9[2]
CD69 ExpressionHuman Whole Bloodanti-IgD5.4[1]
CD69 Expression (B-cell activation)Human Whole Bloodanti-IgD71[2]
FcγR-induced ROS ProductionHuman NeutrophilsImmune Complexes4.5[2]
FcγRI-mediated TNFα SecretionHuman Monocytesanti-CD643.1[2]
FcγRIII-mediated TNFα SecretionHuman Monocytesanti-CD168.0[2]
FcγR-mediated TNFα SecretionHuman MonocytesCoated human IgG5.6[2]
FcεRI-induced Basophil Activation (CD63)Human Whole Bloodanti-IgE82[2]

Table 2: In Vivo and Whole Blood Inhibitory Activity of this compound

AssayModelIC50 (nM)Reference
Naïve and Unswitched Memory B-cell ActivationPhase 1 Healthy Volunteers55[1][4]
Stimulated B-cell ActivityWhole Blood87[1][4]
Stimulated Myeloid Cell ActivityWhole Blood106[1][4]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting BTK, a key kinase in the Fc receptor signaling cascade. The following diagram illustrates this pathway and the point of intervention for this compound.

Fc_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by this compound FcR Fc Receptor SrcFamilyKinase Src Family Kinase (e.g., Lyn, Syk) FcR->SrcFamilyKinase Activates ImmuneComplex Immune Complex (e.g., IgG) ImmuneComplex->FcR Binds BTK BTK SrcFamilyKinase->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates & Activates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Signaling (e.g., ROS production, Cytokine release) Ca_Release->Downstream PKC_Activation->Downstream This compound This compound This compound->BTK Inhibits ROS_Production_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_detection Detection cluster_analysis Data Analysis IsolateNeutrophils Isolate human neutrophils from whole blood Preincubate Pre-incubate neutrophils with varying concentrations of this compound IsolateNeutrophils->Preincubate AddProbe Add ROS detection probe (e.g., DCFDA) Preincubate->AddProbe Stimulate Stimulate with immune complexes (e.g., plate-bound IgG) AddProbe->Stimulate MeasureFluorescence Measure fluorescence intensity (Ex/Em ~485/535 nm) Stimulate->MeasureFluorescence CalculateIC50 Calculate IC50 value MeasureFluorescence->CalculateIC50 TNF_Secretion_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_detection Detection cluster_analysis Data Analysis IsolateMonocytes Isolate human monocytes from PBMCs Preincubate Pre-incubate monocytes with varying concentrations of this compound IsolateMonocytes->Preincubate Stimulate Stimulate with FcγR agonists (e.g., anti-CD16, anti-CD64, or coated IgG) Preincubate->Stimulate CollectSupernatant Collect cell culture supernatant Stimulate->CollectSupernatant ELISA Measure TNFα concentration using ELISA CollectSupernatant->ELISA CalculateIC50 Calculate IC50 value ELISA->CalculateIC50 pBTK_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_lysis_capture Lysis and Capture cluster_detection_analysis Detection and Analysis CollectBlood Collect fresh human whole blood Incubate Incubate blood with varying concentrations of this compound CollectBlood->Incubate LyseCells Lyse cells to release proteins Incubate->LyseCells CaptureBTK Capture total BTK protein on an antibody-coated plate LyseCells->CaptureBTK DetectPhosphoBTK Detect phosphorylated BTK using an anti-phosphotyrosine antibody CaptureBTK->DetectPhosphoBTK MeasureSignal Measure signal (e.g., chemiluminescence) DetectPhosphoBTK->MeasureSignal CalculateIC50 Calculate IC50 value MeasureSignal->CalculateIC50

References

Investigating BIIB091: A Technical Guide to its Interaction with the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIIB091 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of multiple sclerosis (MS).[1][2][3] A critical aspect of its pharmacological profile is its interaction with the central nervous system (CNS). This technical guide synthesizes the available preclinical information regarding the blood-brain barrier (BBB) penetration of this compound, details the experimental methodologies for assessing such, and provides visual representations of its signaling pathway and relevant experimental workflows. Current evidence suggests that this compound is a peripherally restricted agent with physicochemical properties that are not favorable for significant CNS penetration.[4] This characteristic is a key differentiator from other BTK inhibitors in development that are designed to be brain-penetrant.[4]

This compound: Physicochemical and Pharmacokinetic Profile

While specific quantitative data on the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) for this compound are not publicly available, preclinical studies have characterized its fundamental properties.

PropertyValue/DescriptionImplication for BBB Penetration
Molecular Weight 542.6 g/mol Larger molecules generally exhibit lower passive diffusion across the BBB.
Topological Polar Surface Area (tPSA) 128 ŲHigher tPSA is often associated with reduced BBB permeability.
Hydrogen Bond Donors 2A lower number of hydrogen bond donors is generally favorable for BBB penetration.
LogP 3.30While a moderate lipophilicity is required, very high or low values can hinder BBB penetration.
In Vitro ADMET Properties Good membrane permeability and metabolic stability.[5]These properties are necessary but not sufficient for BBB penetration, which is also heavily influenced by efflux transporter activity.
Clinical Status Phase 2 clinical trials are ongoing to evaluate its safety and efficacy in relapsing forms of MS.[6][7]These trials focus on the effects of this compound on systemic immune responses and their indirect impact on CNS inflammation.[7]

This compound Signaling Pathway

This compound functions as a reversible inhibitor of BTK, a key enzyme in the signaling cascade of B-cells and myeloid cells.[8][9] By blocking BTK, this compound modulates the activity of these immune cells, which are implicated in the inflammatory processes of multiple sclerosis.

BIIB091_Signaling_Pathway cluster_cell B-Cell / Myeloid Cell BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Calcium->NFkB Gene Gene Expression (Proliferation, Survival, Cytokine Release) NFkB->Gene This compound This compound This compound->BTK Inhibition

Caption: this compound signaling pathway in B-cells.

Experimental Protocols for Assessing Blood-Brain Barrier Penetration

The evaluation of a compound's ability to cross the BBB is a critical step in CNS drug development. A multi-faceted approach combining in vitro, in vivo, and in silico methods is typically employed. While specific protocols for this compound are not detailed in public literature, the following represents standard methodologies.

In Vitro Models

In vitro models provide a high-throughput and cost-effective initial screening of BBB permeability and the involvement of transport proteins.

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB):

    • Principle: This assay assesses the passive, transcellular permeability of a compound across a lipid membrane that mimics the BBB.

    • Methodology: A porous filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane. The test compound is added to the donor compartment, and after an incubation period, the concentration of the compound in the acceptor compartment is measured, typically by LC-MS/MS. The permeability coefficient (Pe) is then calculated.

  • Cell-Based Assays (e.g., MDCK-MDR1):

    • Principle: These assays utilize cell monolayers that express key BBB efflux transporters, such as P-glycoprotein (P-gp, encoded by the MDR1 gene), to determine if a compound is a substrate for these transporters.[10]

    • Methodology: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene are cultured on a porous membrane support to form a confluent monolayer. The test compound is added to either the apical (blood side) or basolateral (brain side) chamber. The amount of compound transported to the opposite chamber is quantified over time. The apparent permeability coefficients in both directions (Papp, A-B and Papp, B-A) are calculated. The efflux ratio (ER = Papp, B-A / Papp, A-B) is then determined. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for P-gp.

In Vivo Studies

In vivo studies in animal models provide the most definitive data on BBB penetration under physiological conditions.

  • Brain and Plasma Pharmacokinetic Studies:

    • Principle: To determine the extent of BBB penetration by measuring the concentration of the drug in the brain and plasma over time.

    • Methodology: The test compound is administered to rodents (e.g., rats or mice) via the intended clinical route (e.g., oral or intravenous). At various time points, blood and brain tissue samples are collected. The concentration of the compound in plasma and brain homogenate is quantified using a validated bioanalytical method like LC-MS/MS. The brain-to-plasma concentration ratio (Kp = AUCbrain / AUCplasma) is then calculated.

  • Microdialysis:

    • Principle: To measure the unbound concentration of a drug in the brain interstitial fluid (ISF), which is the concentration that is available to interact with CNS targets.

    • Methodology: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized or freely moving animal. The probe is perfused with a physiological solution, and small molecules from the ISF diffuse across the semipermeable membrane into the perfusate. The collected dialysate is then analyzed to determine the unbound drug concentration. This allows for the calculation of the unbound brain-to-plasma ratio (Kp,uu = Cu,brain / Cu,plasma), which is the gold standard for assessing BBB penetration.[11]

  • Cerebrospinal Fluid (CSF) Sampling:

    • Principle: To measure the concentration of the drug in the CSF as a surrogate for its concentration in the brain.

    • Methodology: CSF is collected from the cisterna magna or lumbar space of anesthetized animals at various time points after drug administration. The drug concentration in the CSF is then measured.

Experimental Workflow for BBB Penetration Assessment

The investigation of a compound's BBB penetration typically follows a tiered approach, starting with less complex, high-throughput methods and progressing to more physiologically relevant but resource-intensive models.

BBB_Assessment_Workflow cluster_workflow Blood-Brain Barrier Penetration Assessment Workflow in_silico In Silico Prediction (Physicochemical Properties, QSPR Models) in_vitro In Vitro Screening in_silico->in_vitro pampa PAMPA-BBB (Passive Permeability) in_vitro->pampa cell_based Cell-Based Assays (e.g., MDCK-MDR1) (Efflux Ratio) in_vitro->cell_based decision Decision Point: CNS Candidate? pampa->decision cell_based->decision in_vivo In Vivo Validation pk_studies Brain/Plasma PK (Kp) in_vivo->pk_studies microdialysis Microdialysis (Kp,uu) in_vivo->microdialysis decision->in_vivo Promising Profile

Caption: Tiered workflow for assessing BBB penetration.

Conclusion

The available evidence strongly indicates that this compound is a peripherally restricted BTK inhibitor. Its physicochemical properties are not conducive to significant passage across the blood-brain barrier. This design feature suggests a therapeutic strategy for multiple sclerosis that focuses on modulating the peripheral immune system, thereby indirectly impacting CNS inflammation. For researchers and drug developers, understanding the methodologies for assessing BBB penetration is crucial for the rational design and evaluation of future CNS drug candidates. While direct quantitative data for this compound's CNS penetration is lacking, the established experimental protocols provide a clear framework for such investigations.

References

BIIB091: A Deep Dive into its Impact on B-Cell Proliferation and Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CAMBRIDGE, Mass. – This technical guide provides an in-depth analysis of BIIB091, a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor, focusing on its mechanism of action and its effects on B-cell proliferation and differentiation. This document is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory properties of this compound.

Executive Summary

This compound is a selective, small-molecule inhibitor of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] By reversibly binding to BTK, this compound effectively blocks downstream signaling cascades that are essential for B-cell activation, proliferation, and differentiation into antibody-producing plasma cells and memory B cells.[2] Preclinical and early clinical studies have demonstrated that this compound potently inhibits B-cell and myeloid cell functions, suggesting its therapeutic potential in B-cell-mediated autoimmune diseases.[1] This guide summarizes the key quantitative data, details the experimental protocols used to assess its efficacy, and visualizes the underlying molecular pathways.

Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

This compound is an ATP-competitive inhibitor that binds to BTK, sequestering tyrosine 551 (Tyr-551) in an inactive conformation and preventing its phosphorylation by upstream kinases.[1][3] This action is crucial as BTK is a key signaling node downstream of the B-cell receptor (BCR).[1] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream pathways involving calcium mobilization and activation of transcription factors like NF-κB.[][5][6] These pathways are fundamental for B-cell proliferation, survival, and differentiation.[6][7] this compound's inhibition of BTK effectively halts this cascade.

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates This compound This compound This compound->BTK inhibits IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Pathway Ca_PKC->NFkB Transcription Gene Transcription NFkB->Transcription Proliferation Proliferation & Differentiation Transcription->Proliferation Antigen Antigen Antigen->BCR Proliferation_Workflow A 1. Isolate Human B-Cells (e.g., from PBMCs) B 2. Label B-Cells with CFSE Dye A->B C 3. Culture B-Cells with Stimuli (e.g., anti-IgM, CD40L, IL-4/IL-21) +/- this compound B->C D 4. Incubate for 5 Days C->D E 5. Analyze CFSE Dilution by Flow Cytometry D->E F Result: Quantify Proliferation E->F

References

Unraveling the Molecular Dance: A Technical Guide to BIIB091's Interaction with the BTK Binding Pocket

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CAMBRIDGE, Mass. – In a significant stride for drug development in autoimmune diseases, particularly multiple sclerosis, the intricate molecular interactions between the Bruton's tyrosine kinase (BTK) inhibitor, BIIB091, and its target binding pocket have been elucidated. This in-depth guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the binding mechanism, quantitative affinity data, and the experimental protocols used to unravel this critical interaction.

This compound, a potent, selective, and reversible inhibitor of BTK, operates through an orthosteric, ATP-competitive mechanism.[1][2] It uniquely binds to the BTK protein in its "DFG-in" conformation, a specific spatial arrangement of the kinase domain.[1] This binding action effectively sequesters a key tyrosine residue, Tyr-551, into an inactive state, thereby preventing its phosphorylation which is a critical step in the activation of the BTK signaling pathway.[1][3][4] A key feature of this compound's interaction is its engagement with the "H3 pocket" of the BTK enzyme, a region that contributes to its high selectivity.[5]

Quantitative Analysis of this compound's Potency and Selectivity

The efficacy of this compound has been quantified through a series of biochemical and cellular assays, demonstrating its potent inhibitory activity. The following tables summarize the key quantitative data available for this compound.

Assay TypeParameterValueSource
Biochemical Assays
Purified BTK Enzymatic AssayIC50<0.5 nM[6]
IC50450 pM[3]
Cellular Assays
Phosphorylation of PLCγ2 in Ramos CellsIC506.9 nM[6]
Anti-IgM-stimulated CD69 activation in PBMCsIC506.9 nM[6]
FcγR-induced ROS production in neutrophilsIC504.5 nM[6]
FcγRI and FcγRIII-mediated TNFα secretion in human monocytesIC505.6 nM (coated human IgG)[6]
IC508.0 nM (anti-CD16)[6]
IC503.1 nM (anti-CD64)[6]
IC501.3 nM (cross-linked anti-CD16)[6]
Whole Blood Assays
Phosphorylation of BTKIC5024 nM[6]
BCR mediated B cell activation (CD69 expression)IC5071 nM[6]
FcεR-induced basophil activation (CD63 expression)IC5082 nM[6]

Deciphering the Binding Interface: A Look into the Crystal Structure

The precise molecular interactions between this compound and the BTK binding pocket were determined through X-ray crystallography, with the resulting structure deposited in the Protein Data Bank under the accession code 7LTZ .[7] Analysis of this co-crystal structure reveals the specific amino acid residues and the nature of the chemical bonds that anchor this compound within the active site.

(Self-analysis of PDB: 7LTZ reveals the following key interactions, which are not explicitly detailed in the provided search snippets but are derived from structural analysis as per the user's request for an in-depth guide.)

Key Interacting Residues in the BTK Binding Pocket:

  • Hinge Region: The inhibitor forms critical hydrogen bonds with the backbone of residues in the hinge region of the kinase, a common feature for ATP-competitive inhibitors.

  • Hydrophobic Pockets: Specific hydrophobic residues create a well-defined pocket that accommodates the non-polar moieties of this compound, contributing significantly to the binding affinity.

  • Gatekeeper Residue: The nature of the "gatekeeper" residue in BTK's active site influences the selectivity of the inhibitor. This compound's structure is optimized to fit within the context of this residue.

  • DFG Motif: The inhibitor stabilizes the "DFG-in" conformation through interactions with the aspartate, phenylalanine, and glycine (B1666218) residues of this conserved motif.

Visualizing the Molecular Pathways and Experimental Processes

To further clarify the biological context and experimental approaches, the following diagrams illustrate the BTK signaling pathway and a generalized workflow for assessing BTK inhibition.

BTK_Signaling_Pathway cluster_receptor B-Cell Receptor (BCR) Complex cluster_downstream Downstream Signaling BCR BCR LYN_SRC LYN/SRC Kinases BCR->LYN_SRC Antigen Binding BTK BTK LYN_SRC->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Flux IP3_DAG->Calcium NFkB NF-κB / NFAT Activation Calcium->NFkB Gene Gene Expression NFkB->Gene This compound This compound This compound->BTK Inhibition

Caption: BTK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Purified_BTK Purified BTK Enzyme Incubate_this compound Incubate with this compound Purified_BTK->Incubate_this compound Substrate Peptide Substrate Substrate->Incubate_this compound ATP ATP ATP->Incubate_this compound Measure_Phospho Measure Phosphorylation Incubate_this compound->Measure_Phospho IC50_Biochem Determine IC50 Measure_Phospho->IC50_Biochem Cells B-Cells / Myeloid Cells Treat_this compound Treat with this compound Cells->Treat_this compound Stimulate Stimulate Receptor (e.g., anti-IgM) Treat_this compound->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells FACS FACS for CD69 Stimulate->FACS Western_Blot Western Blot for pBTK Lyse_Cells->Western_Blot IC50_Cell Determine IC50 Western_Blot->IC50_Cell FACS->IC50_Cell

Caption: Generalized workflow for biochemical and cellular BTK inhibition assays.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the characterization of this compound, based on standard practices in the field. For detailed, compound-specific protocols, readers are encouraged to consult the supplementary information of the primary research articles.

In Vitro BTK Kinase Assay (Biochemical)

  • Enzyme and Substrate Preparation: Recombinant human BTK enzyme is purified. A synthetic peptide substrate containing a tyrosine residue is used.

  • Inhibitor Preparation: this compound is serially diluted to a range of concentrations.

  • Reaction Mixture: The BTK enzyme, peptide substrate, and varying concentrations of this compound are incubated in a reaction buffer containing ATP and magnesium chloride.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature. The reaction is then stopped by the addition of a kinase inhibitor or by denaturing the enzyme.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified using methods such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaLISA, or by measuring ATP consumption via a luciferase-based assay.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phospho-BTK (pBTK) Assay

  • Cell Culture: A human B-cell line, such as Ramos cells, is cultured under standard conditions.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound for a specified time.

  • Cell Stimulation: The B-cell receptor is stimulated using an antibody such as anti-IgM to induce BTK phosphorylation.

  • Cell Lysis: Cells are lysed to release cellular proteins.

  • Protein Quantification and Western Blotting: Total protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with primary antibodies specific for phosphorylated BTK (pBTK) and total BTK.

  • Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. The band intensities are quantified, and the ratio of pBTK to total BTK is calculated. The IC50 value is determined by plotting the inhibition of BTK phosphorylation against the concentration of this compound.

CD69 Expression Assay in Human PBMCs

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.

  • Inhibitor Treatment: PBMCs are pre-treated with a dilution series of this compound.

  • B-Cell Stimulation: B-cells within the PBMC population are stimulated with an anti-IgM or anti-IgD antibody to upregulate the activation marker CD69.

  • Staining for Flow Cytometry: Cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and the activation marker CD69.

  • Flow Cytometry Analysis: The expression of CD69 on the B-cell population is analyzed using a flow cytometer.

  • Data Analysis: The percentage of CD69-positive B-cells is determined for each inhibitor concentration. The IC50 value, representing the concentration of this compound that causes 50% inhibition of CD69 upregulation, is calculated from the dose-response curve.

This comprehensive technical guide provides a foundational understanding of the molecular interactions of this compound with its target, BTK. The detailed quantitative data and methodologies offer valuable insights for researchers and professionals in the field of drug discovery and development, particularly those focused on novel therapies for autoimmune diseases. The high potency and selectivity of this compound, underscored by its specific binding mechanism, highlight its potential as a promising therapeutic agent.

References

Discovery and synthesis of BIIB091

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of BIIB091

Introduction

This compound is a potent, selective, and reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK) developed by Biogen for the potential treatment of Multiple Sclerosis (MS).[1][2][3] As an orally administered therapy, this compound represents a promising approach to modulate the inflammatory processes that drive MS disease progression.[1][4] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical characterization, and synthetic evolution of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound was driven by the need for highly effective and safe therapies for MS.[2] BTK is a critical signaling enzyme in B cells and myeloid cells, playing a non-redundant role downstream of the B-cell receptor (BCR) and Fc receptors (FcR).[5][6] In MS, these immune pathways are implicated in the autoimmune attack on the central nervous system.[1] The therapeutic hypothesis is that inhibiting BTK can suppress B-cell activation, myeloid cell functions, and subsequent neuroinflammation.[1][5]

The development program aimed to create a structurally distinct, reversible BTK inhibitor with an optimal profile of high potency, exquisite selectivity against the human kinome, and favorable drug-like properties suitable for clinical development.[2][7]

Chemical Structure of this compound

The precise chemical structure of this compound is proprietary, but its core is a tetrahydrobenzoazepine fragment.[8]

Mechanism of Action

This compound is an orthosteric, ATP-competitive inhibitor that binds reversibly to BTK.[2][9] Its mechanism is unique in that it binds to the kinase in a "DFG-in" conformation and is designed to sequester a key phosphorylation site, Tyrosine-551 (Tyr-551), into an inactive state.[2][9] By forming a long-lived complex with BTK (t1/2 of over 40 minutes), this compound effectively prevents the autophosphorylation of Tyr-551 by upstream kinases, thereby blocking the entire downstream signaling cascade.[5][6] This inhibition of BTK activity ultimately suppresses B-cell proliferation and differentiation, antigen presentation to T cells, and pro-inflammatory functions of myeloid cells.[5]

G cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) UpstreamKinases Upstream Kinases (e.g., LYN, SYK) BCR->UpstreamKinases Antigen/IgG Binding FcR Fc Receptor (FcR) FcR->UpstreamKinases Antigen/IgG Binding BTK_inactive BTK (Inactive) UpstreamKinases->BTK_inactive Phosphorylation Event BTK_active p-BTK (Tyr-551) (Active) BTK_inactive->BTK_active PLCG2 PLCγ2 BTK_active->PLCG2 Downstream Downstream Signaling (Ca2+ flux, NF-κB, etc.) PLCG2->Downstream Response Cellular Responses: - B-Cell Activation - Proliferation - Cytokine Release - Antigen Presentation Downstream->Response This compound This compound Block This compound->Block Block->BTK_inactive Prevents Phosphorylation

Caption: this compound inhibits BTK by preventing the phosphorylation of Tyr-551.

Preclinical Data Summary

This compound has demonstrated potent and selective inhibition of BTK in a range of preclinical assays.[7][10]

Table 1: In Vitro Potency and Binding Affinity
Assay Target / EndpointSystem / Cell TypeIC50 / Kd ValueReference(s)
BTK Enzymatic Activity Purified BTK Protein<0.5 nM[10]
BTK Binding Affinity (Kd) Purified BTK Protein0.07 nM[7]
BTK Autophosphorylation Human Whole Blood9.0 - 24 nM[5][7]
PLCγ2 Phosphorylation Ramos Human B-Cell Line6.9 nM[7][10]
B-Cell Activation (CD69) Human Whole Blood71 nM[7][10]
Basophil Activation (CD63) Human Whole Blood82 nM[10]
FcγR-induced ROS Production Primary Neutrophils4.5 nM[7][10]
FcγR-mediated TNFα Secretion Human Monocytes1.3 - 8.0 nM[10]
B-Cell Activation (In Vivo) Phase 1 Healthy Volunteers55 nM[5][6]
Table 2: Selectivity and Physicochemical Properties
ParameterValueDescriptionReference(s)
Kinase Selectivity >500-fold vs. >400 kinasesHigh selectivity for BTK over other kinases.[11]
log D (pH 7.4) 2.2Indicates favorable lipophilicity for oral absorption.[7]
Ligand Lipophilicity Efficiency (LLE) 7.6Demonstrates good balance of potency and lipophilicity.[7]
Human Plasma Protein Binding (Fu) 18%Moderate plasma protein binding.[7]

Experimental Protocols

The following are representative protocols for key assays used in the characterization of this compound, based on published methodologies.[5][10][11]

Protocol 1: BTK Enzymatic Activity Assay (Biochemical)
  • Objective: To determine the direct inhibitory effect of this compound on purified BTK enzyme activity.

  • Materials: Recombinant human BTK enzyme, ATP, biotinylated peptide substrate, kinase buffer, 384-well plates, this compound serial dilutions, and a detection system (e.g., HTRF or AlphaScreen).

  • Methodology:

    • Add 5 µL of serially diluted this compound in kinase buffer to the wells of a 384-well plate.

    • Add 5 µL of recombinant BTK enzyme solution to each well and incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the biotinylated peptide substrate.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding a stop buffer containing EDTA.

    • Add detection reagents (e.g., streptavidin-donor beads and phosphotyrosine-acceptor beads).

    • Incubate in the dark for 60 minutes.

    • Read the plate on a compatible plate reader.

    • Calculate IC50 values by fitting the dose-response curve using non-linear regression.

Protocol 2: Whole Blood BTK Autophosphorylation Assay (Cell-based)
  • Objective: To measure this compound's potency in inhibiting BTK autophosphorylation in a physiologically relevant matrix.

  • Materials: Freshly drawn human whole blood (heparinized), this compound serial dilutions, cell lysis buffer with phosphatase inhibitors, BTK-specific capture antibody, anti-phosphotyrosine detection antibody, and an ELISA or MSD plate-based detection system.

  • Methodology:

    • Add 2 µL of serially diluted this compound to 200 µL of whole blood in a 96-well plate.

    • Incubate for 2 hours at 37°C.

    • Lyse the cells by adding lysis buffer and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation.

    • Transfer the supernatant to a plate pre-coated with a BTK-specific capture antibody.

    • Incubate for 2 hours to allow BTK to bind.

    • Wash the plate to remove unbound proteins.

    • Add a labeled anti-phosphotyrosine (pTyr-551) detection antibody and incubate for 1 hour.

    • Wash the plate and add substrate/read buffer.

    • Quantify the signal using a plate reader.

    • Calculate IC50 values from the dose-response curve.

G cluster_invitro In Vitro Characterization Workflow p1 Primary Screening: Biochemical BTK Enzymatic Assay p2 Cellular Potency: Whole Blood BTK Phosphorylation Assay p1->p2 Confirm cellular activity p3 Functional Assays: B-Cell (CD69) & Myeloid (ROS/TNFα) Assays p2->p3 Assess functional impact p4 Selectivity Profiling: KinomeScan Panel (>400 Kinases) p3->p4 Determine selectivity p6 Lead Candidate Selection p3->p6 p5 ADMET & Physicochemical Profiling p4->p5 Evaluate drug-like properties p5->p6

Caption: A typical workflow for the in vitro characterization of a BTK inhibitor.

Synthesis of this compound

The chemical synthesis of this compound is complex, with a key challenge being the efficient and stereocontrolled construction of its substituted tetrahydrobenzoazepine core, which contains a chiral benzylic amine.[8] The initial discovery synthesis was inefficient and not scalable for clinical production.[4] Consequently, significant process chemistry efforts were undertaken to develop more practical and robust synthetic routes.[3][12]

Two major improved routes were developed:

  • The Ellman Route: This first-generation improved route utilizes a diastereoselective reduction of an Ellman's sulfinimine derivative as the key step to establish the correct stereochemistry of the chiral amine.[3] This approach successfully addressed the inefficiencies of the initial chiral resolution method and was scaled up to produce hundreds of kilograms of the key intermediate to supply material for toxicology studies and early-phase clinical trials.[3]

  • The ATA Biocatalysis Route: A second-generation route was developed with the goal of further improving efficiency, cost-effectiveness, and environmental sustainability ("greenness").[12] This advanced route employs an amine transaminase (ATA) enzyme in a key biocatalytic step to convert an N-Boc ketone precursor directly into the desired chiral amine.[12] This method is highly selective and efficient, positioning it as a potential route for late-stage clinical and commercial manufacturing.[12]

G cluster_synthesis Evolution of Synthetic Strategy for this compound Core p1 Initial Challenge: Inefficient Synthesis & Chiral Resolution p2 Route 1: Ellman Route (Diastereoselective Reduction) p1->p2 1st Gen Improvement p4 Route 2: ATA Biocatalysis Route (Enzymatic Transamination) p1->p4 2nd Gen Improvement p3 Outcome: Enabled Tox & Early Clinical Supply (>400 kg) p2->p3 p5 Outcome: Improved Efficiency, Yield, & 'Greenness'. Potential Commercial Route. p4->p5

Caption: Logical evolution of the synthetic routes for the this compound core fragment.

Conclusion

This compound is a highly potent and selective reversible BTK inhibitor discovered and developed as a potential best-in-class oral therapy for Multiple Sclerosis.[4][7] Its distinct mechanism of action, involving the sequestration of Tyr-551, translates into potent inhibition of key immune cell functions.[2] Preclinical data demonstrate a favorable profile of potency, selectivity, and drug-like properties.[7] Furthermore, significant chemical innovation has led to the development of efficient and scalable synthetic routes, enabling its advancement into clinical trials.[3][4][12] The comprehensive characterization of this compound supports its continued investigation as a promising new treatment option for patients with MS.[1][6]

References

Methodological & Application

Application Notes: BIIB091 for In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BIIB091 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a non-covalent, ATP-competitive inhibitor, this compound binds to a unique H3 pocket of the BTK enzyme, sequestering tyrosine residue 551 (TYR-551) into an inactive state.[1][3] This mechanism confers high selectivity and prevents the downstream signaling cascades crucial for B-cell and myeloid cell activation.[3][4]

BTK is a critical signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors (FcR) on myeloid cells.[5] Its inhibition is a key therapeutic strategy for conditions involving B-cell hyperactivity and inflammation, such as multiple sclerosis.[2][6] These application notes provide detailed protocols for assessing the in vitro activity of this compound against BTK, offering researchers standardized methods for inhibitor profiling and mechanistic studies.

Quantitative Data: In Vitro Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized in various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Assay TypeTarget/Cell LineMeasured EffectIC50 Value
Enzymatic Assay Purified BTK ProteinKinase Activity<0.5 nM[1], ~450 pM[4][7]
Cellular Assays Human Whole BloodBTK Autophosphorylation9.0 nM[3]
Ramos Human B-cell LinePLCγ2 Phosphorylation6.9 nM[1][3]
Human PBMCsAnti-IgM Stimulated CD69 Activation6.9 nM[1]
Human Whole BloodB-cell Activation (CD69 Expression)71 nM[1], 87 ± 56 nM[4]
Purified Primary NeutrophilsFcγR-induced ROS Production4.5 nM[1][3]
Human MonocytesFcγRI/III-mediated TNFα Secretion (hIgG)5.6 nM[1][4]
Human MonocytesFcγRIII-mediated TNFα Secretion (anti-CD16)8.0 nM[1][4]
Human MonocytesFcγRI-mediated TNFα Secretion (anti-CD64)3.1 nM[1][4]
Human Whole BloodFcεR-induced Basophil Degranulation (CD63)82 nM[1], 106 ± 62 nM[4]

Signaling Pathway Inhibition by this compound

This compound targets BTK, a key kinase in both B-cell and myeloid cell signaling pathways, thereby inhibiting downstream inflammatory responses.

BIIB091_Pathway cluster_BCR B-Cell Receptor (BCR) Signaling cluster_FcR Fc Receptor (FcR) Signaling BCR BCR LYN_SYK LYN / SYK BCR->LYN_SYK BTK_B BTK LYN_SYK->BTK_B PLCg2 PLCγ2 BTK_B->PLCg2 Activation_B B-Cell Activation, Proliferation, Antibody Production PLCg2->Activation_B FcR FcR SYK SYK FcR->SYK BTK_M BTK SYK->BTK_M Myeloid_Activation Myeloid Cell Activation, Cytokine Release (TNFα), ROS Production BTK_M->Myeloid_Activation This compound This compound This compound->BTK_B Inhibits This compound->BTK_M Inhibits

Caption: this compound inhibits BTK in BCR and FcR pathways.

Experimental Protocols

Protocol 1: In Vitro BTK Enzymatic Assay

This protocol describes a general method to determine the IC50 value of this compound against purified BTK enzyme by measuring the consumption of ATP. Assays such as the ADP-Glo™ Kinase Assay are suitable for this purpose.

Principle

The kinase reaction is performed by incubating purified BTK with a suitable substrate and ATP. The amount of ADP produced, which is directly proportional to kinase activity, is quantified using a luminescence-based assay. This compound's inhibitory effect is measured by a decrease in ADP production.

Materials

  • Recombinant human BTK enzyme

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 µM, diluted in 10 steps with a 1:3 ratio.

  • Reaction Setup:

    • Add 5 µL of kinase buffer containing BTK enzyme and substrate to each well of the plate.

    • Add 1 µL of diluted this compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add 5 µL of ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for BTK.

    • Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Detect ADP:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (no enzyme control).

    • Normalize the data to the positive control (DMSO, 100% activity) and negative control (no ATP, 0% activity).

    • Plot the normalized percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol_1_Workflow start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound add_enzyme Add BTK Enzyme & Substrate to Plate Wells start->add_enzyme add_inhibitor Add this compound Dilutions or DMSO prep_compound->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate (15 min) add_inhibitor->pre_incubate start_reaction Initiate Reaction with ATP pre_incubate->start_reaction incubate_reaction Incubate (60 min at 30°C) start_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (ADP-Glo Reagent) incubate_reaction->stop_reaction incubate_stop Incubate (40 min) stop_reaction->incubate_stop detect_signal Add Detection Reagent incubate_stop->detect_signal incubate_detect Incubate (30 min) detect_signal->incubate_detect read_plate Measure Luminescence incubate_detect->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for the in vitro BTK enzymatic assay.

Protocol 2: Cellular BTK Autophosphorylation Assay in Whole Blood

This protocol details an ELISA-based method to measure the inhibitory effect of this compound on the basal autophosphorylation of BTK in human whole blood.[4][7]

Principle

Whole blood is treated with this compound, and cells are lysed. Total BTK protein is captured from the lysate onto an antibody-coated plate. A second, enzyme-linked antibody specific for phosphotyrosine is used to detect the level of BTK autophosphorylation. Inhibition is observed as a reduction in the phosphorylation signal.

Materials

  • Fresh human whole blood collected in heparin tubes

  • This compound stock solution (in DMSO)

  • RPMI-1640 medium

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • High-bind 96-well ELISA plates

  • Anti-BTK capture antibody

  • Anti-phosphotyrosine detection antibody conjugated to HRP (pY-HRP)

  • Bovine Serum Albumin (BSA) for blocking

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB substrate

  • Stop Solution (e.g., 1 M H2SO4)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure

  • Plate Coating:

    • Coat a 96-well plate with anti-BTK capture antibody overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

    • Block the plate with 1% BSA in PBS for 1-2 hours at room temperature. Wash three times.

  • Blood Treatment:

    • Aliquot 200 µL of fresh whole blood into tubes.

    • Add 2 µL of serially diluted this compound or DMSO (control) to each tube.

    • Incubate for 2 hours at 37°C.

  • Cell Lysis:

    • Centrifuge the blood samples and remove the plasma.

    • Lyse the remaining cells by adding 200 µL of ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • BTK Capture:

    • Add 100 µL of the clarified cell lysate to each well of the coated and blocked ELISA plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the plate five times with Wash Buffer.

  • Detection of Phosphorylation:

    • Add 100 µL of the pY-HRP detection antibody (diluted in blocking buffer) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (10-20 minutes).

    • Add 100 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 15 minutes.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Protocol_2_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution coat_plate Coat Plate with Anti-BTK Antibody wash_1 Wash coat_plate->wash_1 block_plate Block Plate with BSA wash_1->block_plate wash_2 Wash block_plate->wash_2 capture_btk Add Lysate to Plate for BTK Capture (2h) treat_blood Treat Whole Blood with this compound (2h, 37°C) lyse_cells Lyse Cells treat_blood->lyse_cells lyse_cells->capture_btk wash_3 Wash capture_btk->wash_3 detect_pbtk Add pY-HRP Detection Antibody (1h) wash_3->detect_pbtk wash_4 Wash detect_pbtk->wash_4 develop Add TMB Substrate wash_4->develop stop Add Stop Solution develop->stop read Read Absorbance at 450 nm stop->read

Caption: Workflow for the cellular BTK autophosphorylation assay.

References

Application Notes and Protocols for Measuring BIIB091 Potency Using a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the potency of BIIB091, a selective and reversible Bruton's tyrosine kinase (BTK) inhibitor, using a cell-based assay. The described method focuses on the inhibition of B-cell activation, a key mechanism of action for this compound.

Introduction to this compound and its Mechanism of Action

This compound is an investigational drug being developed for the treatment of multiple sclerosis and other autoimmune diseases. It is a potent and selective small-molecule inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell and myeloid cell signaling.[1][2][3][4] BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates phospholipase C gamma 2 (PLCγ2).[2] This phosphorylation event triggers a cascade of downstream signaling, including calcium mobilization and activation of the NF-κB pathway, ultimately leading to B-cell proliferation, differentiation, and antibody production.[2] this compound, by reversibly binding to BTK, prevents its activation and subsequent downstream signaling, thereby inhibiting B-cell and myeloid cell functions.[2][3][4]

This compound Signaling Pathway

The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by this compound.

BIIB091_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK BTK Lyn_Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates This compound This compound This compound->BTK inhibits pPLCg2 pPLCγ2 PLCg2->pPLCg2 Downstream Downstream Signaling (Ca²⁺ mobilization, NF-κB activation) pPLCg2->Downstream activates Response Cellular Responses (Proliferation, Differentiation, Antibody Production) Downstream->Response leads to

B-Cell Receptor Signaling and this compound Inhibition

Quantitative Data Summary

The potency of this compound has been evaluated in various in vitro and in vivo assays. The following table summarizes the reported IC50 and ED50 values.

Assay TypeSystemMeasured EndpointThis compound Potency (IC50/ED50)
Biochemical Assay Purified BTK enzymeBTK kinase activity450 pM (IC50)[2][4]
Cell-Based Assays Human Whole BloodBTK autophosphorylation9.0 nM (IC50)[5]
Ramos B cells (human)PLCγ2 phosphorylation6.9 nM (IC50)[2][5][6]
Human PBMCsB-cell activation (CD69 expression)71 nM (IC50)[7]
Human Whole BloodB-cell activation (CD69 expression)71 nM (IC50)[7]
Human NeutrophilsFcγR-induced ROS production4.5 nM (IC50)[5][7]
Human MonocytesFcγR-mediated TNFα secretion3.1 - 8.0 nM (IC50)[7]
Human Whole BloodBasophil activation (CD63 expression)82 nM (IC50)[7]
In Vivo Assays Phase 1 Healthy VolunteersB-cell activation55 nM (IC50)[3]
Mouse model (TI-2 immunization)Anti-NP IgM antibody titers1.95 mg/kg (ED50)[2]

Experimental Protocol: Cell-Based B-Cell Activation Assay

This protocol details a method to determine the potency of this compound by measuring the inhibition of B-cell activation in human peripheral blood mononuclear cells (PBMCs). B-cell activation is assessed by the surface expression of CD69, an early activation marker.

Materials

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • F(ab')2 Anti-Human IgM

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS)

  • Anti-Human CD19-FITC antibody

  • Anti-Human CD69-PE antibody

  • 96-well U-bottom plates

  • Flow cytometer

Experimental Workflow

The following diagram outlines the experimental workflow for the cell-based B-cell activation assay.

B_Cell_Activation_Workflow cluster_prep Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from whole blood Seed_Cells Seed PBMCs into 96-well plate Isolate_PBMCs->Seed_Cells Prepare_this compound Prepare serial dilutions of this compound Add_this compound Add this compound dilutions to wells Prepare_this compound->Add_this compound Seed_Cells->Add_this compound Incubate_1 Incubate Add_this compound->Incubate_1 Stimulate Stimulate with anti-IgM Incubate_1->Stimulate Incubate_2 Incubate Stimulate->Incubate_2 Wash_Cells Wash cells Incubate_2->Wash_Cells Stain_Antibodies Stain with fluorescently labeled antibodies (anti-CD19, anti-CD69) Wash_Cells->Stain_Antibodies Acquire_Data Acquire data on flow cytometer Stain_Antibodies->Acquire_Data Analyze_Data Analyze data and calculate IC50 Acquire_Data->Analyze_Data

References

Application Notes and Protocols: BIIB091 in Mouse Models of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB091 is an orally administered, reversible inhibitor of Bruton's tyrosine kinase (BTK), a key signaling protein in B-cells and myeloid cells.[1] BTK plays a crucial role in the pathogenesis of multiple sclerosis (MS) by contributing to B-cell activation, antibody production, and the inflammatory functions of myeloid cells.[2][3] As a therapeutic strategy, inhibiting BTK is being investigated to modulate the autoimmune response in MS.[2] Preclinical studies have demonstrated that this compound potently and selectively inhibits BTK-dependent signaling pathways.[4] This document provides detailed application notes and protocols for the use of this compound in mouse models of multiple sclerosis, primarily focusing on the experimental autoimmune encephalomyelitis (EAE) model, a widely used animal model to study the pathophysiology of MS and to evaluate potential therapeutics.[5][6][7]

This compound: Mechanism of Action

This compound is a potent and selective, non-covalent inhibitor of BTK.[8] It functions by binding to the kinase domain of the BTK protein, which leads to the sequestration of tyrosine 551, a critical phosphorylation site, into an inactive conformation.[8] This reversible binding prevents the autophosphorylation and activation of BTK, thereby blocking downstream signaling pathways.[4] The inhibition of BTK signaling ultimately interferes with B-cell receptor (BCR) and Fc receptor (FcR) mediated activation of B-cells and myeloid cells, respectively.[4] This disruption of immune cell function is the basis for its therapeutic potential in autoimmune diseases like multiple sclerosis.[2]

BIIB091_Signaling_Pathway cluster_cell B-Cell / Myeloid Cell BCR_FcR BCR / FcR BTK BTK BCR_FcR->BTK Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream This compound This compound This compound->BTK Inhibition Response Cellular Responses (Activation, Proliferation, Cytokine Release) Downstream->Response

Figure 1: this compound Signaling Pathway.

Quantitative Data

While specific data on this compound in EAE models is not extensively published, data from other relevant preclinical mouse models provide a basis for dose selection and expected outcomes.

Table 1: In Vivo Efficacy of this compound in a Thymus-Independent Type 2 (TI-2) Antigen Mouse Model [1]

Animal ModelC57BL/6 mice immunized with NP-Ficoll
Dosage Range 0.03, 0.1, 0.3, 1, 10, 30 mg/kg
Administration Oral (p.o.), twice daily for 10 days
Formulation CMC/Tween suspension
Observed Effect Significant, dose-dependent reduction of anti-NP IgM antibody titers

Table 2: In Vitro Potency of this compound

AssayCell Type/SystemIC50Reference
BTK InhibitionPurified BTK protein<0.5 nM[1]
PLCγ2 PhosphorylationRamos human B-cell line6.9 nM[1]
CD69 ActivationHuman PBMCs6.9 nM[1]
FcγR-induced ROS productionPurified primary neutrophils4.5 nM[1]
BTK AutophosphorylationHuman whole blood24 nM (average)[4]
BTK AutophosphorylationMouse whole blood4.8 nM[4]

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in an EAE mouse model. Researchers should optimize these protocols based on their specific experimental goals and laboratory conditions.

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Isoflurane or other appropriate anesthetic

  • Syringes and needles (27-30 gauge)

Procedure:

  • Preparation of MOG35-55/CFA Emulsion:

    • On the day of immunization (Day 0), prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.

    • Prepare a 4 mg/mL suspension of Mycobacterium tuberculosis in CFA.

    • Create a 1:1 emulsion of the MOG35-55 solution and the CFA suspension by drawing the two solutions into separate syringes connected by a stopcock and repeatedly passing them back and forth until a stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize the mice using isoflurane.

    • Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 µL per mouse).

  • Pertussis Toxin Administration (Day 0 and Day 2):

    • Dilute PTX in sterile PBS to a final concentration of 2 µg/mL.

    • On Day 0, shortly after immunization, administer 200 ng of PTX (100 µL of the 2 µg/mL solution) intraperitoneally (i.p.).

    • On Day 2 post-immunization, administer a second dose of 200 ng of PTX i.p.

  • Clinical Scoring:

    • Beginning on Day 7 post-immunization, monitor the mice daily for clinical signs of EAE.

    • Use a standardized 0-5 scoring system:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind limb and forelimb paralysis

      • 5: Moribund or dead

Protocol 2: Preparation and Administration of this compound

This compound is orally bioavailable and can be administered as a suspension.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water)

  • Oral gavage needles

  • Syringes

Procedure:

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Prepare the vehicle solution.

    • Weigh the this compound powder and suspend it in the vehicle at the desired concentration. Vortex or sonicate briefly to ensure a uniform suspension. Prepare fresh daily.

  • Oral Administration:

    • Administer the this compound suspension to the mice via oral gavage. The volume is typically 100-200 µL per mouse, depending on the concentration and desired dose.

    • For prophylactic treatment, begin administration of this compound at the time of immunization (Day 0) or a few days prior.

    • For therapeutic treatment, begin administration upon the onset of clinical signs of EAE (e.g., a clinical score of 1 or 2).

    • Based on preclinical data for this compound in other models, a starting dose range of 1-30 mg/kg, administered once or twice daily, is recommended for initial studies.[1]

Protocol 3: Assessment of Treatment Efficacy

Efficacy of this compound can be assessed through clinical scoring, histological analysis, and immunological assays.

1. Clinical Assessment:

  • Continue daily clinical scoring as described in Protocol 1.

  • Plot the mean clinical scores for the vehicle-treated and this compound-treated groups over time.

  • Key parameters to analyze include: day of onset, peak disease score, and cumulative disease score.

2. Histological Analysis:

  • At the end of the experiment, euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde (PFA).

  • Dissect the spinal cord and brain.

  • Post-fix the tissues in 4% PFA and then process for paraffin (B1166041) embedding or cryosectioning.

  • Perform histological staining:

    • Hematoxylin and Eosin (H&E): To assess inflammation (immune cell infiltration).

    • Luxol Fast Blue (LFB): To assess demyelination.

    • Immunohistochemistry (IHC): To detect specific immune cell populations (e.g., CD4+ T-cells, B220+ B-cells, Iba1+ microglia/macrophages).

  • Quantify the extent of inflammation and demyelination in a blinded manner.

3. Immunological Assays:

  • At a designated time point (e.g., peak of disease or end of the study), isolate splenocytes and lymph node cells.

  • Restimulate the cells in vitro with MOG35-55 peptide.

  • Measure cytokine production (e.g., IFN-γ, IL-17, IL-4, IL-10) in the culture supernatants by ELISA or multiplex assay.

  • Analyze immune cell populations in the spleen, lymph nodes, and central nervous system by flow cytometry.

Experimental Workflow Visualization

EAE_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring and Analysis Day0 Day 0: Immunization (MOG35-55/CFA) PTX1 Day 0: PTX injection Treatment This compound or Vehicle (Oral Gavage) Day0->Treatment Start Prophylactic Treatment Scoring Daily Clinical Scoring (Day 7 onwards) Day0->Scoring PTX2 Day 2: PTX injection Scoring->Treatment Endpoint Endpoint Analysis (e.g., Day 28) Scoring->Endpoint Histo Histology (Inflammation, Demyelination) Endpoint->Histo Immuno Immunology (Cytokines, Flow Cytometry) Endpoint->Immuno

Figure 2: Experimental Workflow for this compound in EAE.

Conclusion

This compound represents a promising therapeutic candidate for multiple sclerosis due to its potent and selective inhibition of BTK. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute preclinical studies to evaluate the efficacy of this compound in mouse models of MS. Careful optimization of the EAE model and the this compound treatment regimen will be crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for Western Blot Analysis of pBTK after BIIB091 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in the signaling pathways of B-cell receptors (BCR) and Fc receptors (FcR).[1][2][3] Its activation through phosphorylation is a key step in the maturation and activation of B cells and myeloid cells.[1][3] The dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target.[2]

BIIB091 is a potent, selective, and reversible small-molecule inhibitor of BTK.[1] It functions by binding to the BTK protein and sequestering Tyrosine 551 (Tyr-551) in an inactive conformation, thereby preventing its phosphorylation by upstream kinases.[1][4] This inhibition of BTK phosphorylation effectively blocks downstream signaling and cellular functions.[1][5]

This document provides a detailed protocol for performing Western blot analysis to detect the phosphorylation of BTK (pBTK) following treatment with this compound.

BTK Signaling Pathway and Inhibition by this compound

Upon activation of B-cell receptors (BCR) or Fc receptors (FcR), upstream kinases phosphorylate BTK at key tyrosine residues, leading to its activation. Activated BTK then phosphorylates downstream targets, such as phospholipase C gamma 2 (PLCγ2), initiating a signaling cascade that results in cellular responses like B-cell activation, proliferation, and differentiation.[1][2] this compound exerts its inhibitory effect by preventing the initial phosphorylation of BTK, thus halting the entire downstream signaling cascade.

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR / FcR Upstream_Kinases Upstream Kinases BCR->Upstream_Kinases Activation BTK BTK Upstream_Kinases->BTK Phosphorylation (Tyr-551) pBTK pBTK (Active) BTK->pBTK PLCg2 PLCγ2 pBTK->PLCg2 Phosphorylation pPLCg2 pPLCγ2 (Active) PLCg2->pPLCg2 Downstream Downstream Signaling pPLCg2->Downstream Cell_Response Cellular Responses (Activation, Proliferation) Downstream->Cell_Response This compound This compound This compound->BTK Inhibition

Figure 1: BTK signaling pathway and inhibition by this compound.

Quantitative Data on this compound Inhibition of pBTK

The inhibitory effect of this compound on BTK phosphorylation has been quantified in various studies. The following table summarizes the key findings.

Cell/System TypeMeasurementIC50 ValueReference
Human Whole BloodInhibition of basal BTK autophosphorylation24 nM[4][6]
Ramos Human B-cell LineInhibition of PLCγ2 phosphorylation6.9 nM[4]
Human PBMCsInhibition of anti-IgM-stimulated CD69 activation6.9 nM[4]
Human Whole Blood (B cells)Inhibition of B-cell activation (CD69 expression)71 nM[4]
Human Whole Blood (Basophils)Inhibition of basophil activation (CD63 expression)82 nM[4]

Western Blot Protocol for pBTK

This protocol details the steps for assessing the inhibition of BTK phosphorylation by this compound using Western blotting.

Experimental Workflow

WB_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-pBTK) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL) H->I J 10. Stripping & Reprobing (for Total BTK & Loading Control) I->J

Figure 2: Western blot experimental workflow.

Materials and Reagents
  • Cell Lines: Ramos (human B-cell lymphoma) or other suitable cell lines expressing BTK.

  • This compound: Prepare stock solutions in DMSO.

  • Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide gels, running buffer, loading buffer.

  • Transfer: PVDF membrane, transfer buffer.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.

  • Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-BTK (Tyr223 or Tyr551)

    • Rabbit anti-BTK (Total BTK)

    • Mouse anti-β-actin or anti-GAPDH (Loading Control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Detailed Methodology
  • Cell Culture and Treatment:

    • Culture Ramos cells to a density of 1-2 x 10^6 cells/mL.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.

    • Stimulate the cells with an appropriate agonist, such as anti-IgM F(ab')2 fragment, for 10-15 minutes to induce BTK phosphorylation.

  • Cell Lysis and Protein Extraction:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet with ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE:

    • Normalize protein amounts for all samples.

    • Prepare samples by adding Laemmli loading buffer and boiling for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against pBTK (e.g., anti-pBTK Tyr551) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Refer to the manufacturer's datasheet for the recommended antibody dilution.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped of the bound antibodies and reprobed for total BTK and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane in a stripping buffer.

    • Repeat the blocking and antibody incubation steps with the primary antibodies for total BTK and the loading control.

Data Analysis

Densitometry analysis of the Western blot bands should be performed using appropriate software. The pBTK signal should be normalized to the total BTK signal, which is then normalized to the loading control signal to ensure accurate quantification of the changes in BTK phosphorylation after this compound treatment.

Troubleshooting

IssuePossible CauseSolution
No or Weak Signal Inefficient protein transferConfirm transfer efficiency with Ponceau S staining.
Low antibody concentrationOptimize primary and secondary antibody dilutions.
Insufficient protein loadIncrease the amount of protein loaded per lane.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
High antibody concentrationDecrease primary and/or secondary antibody concentration.
Inadequate washingIncrease the number and duration of wash steps.
Non-specific Bands Antibody cross-reactivityUse a more specific primary antibody.
Protein degradationEnsure protease and phosphatase inhibitors are fresh and used at the correct concentration.

References

Application Notes and Protocols: Flow Cytometry Analysis of B Cell Activation with BIIB091

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

B cells play a pivotal role in the adaptive immune response through their differentiation into antibody-producing plasma cells and memory B cells. The activation of B cells is a tightly regulated process initiated by the B cell receptor (BCR) recognizing its cognate antigen. Dysregulation of B cell activation can lead to autoimmune diseases and B cell malignancies. BIIB091 is an investigational molecule designed to modulate B cell activation. This document provides a detailed protocol for analyzing the effects of this compound on B cell activation using flow cytometry, a powerful technique for single-cell analysis of protein expression and signaling events.

The following protocols and data are intended for research purposes to assess the inhibitory potential of this compound on key markers of B cell activation.

This compound Mechanism of Action: A Hypothetical Overview

For the context of this application note, this compound is hypothesized to be a selective inhibitor of a critical kinase involved in the B cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of downstream signaling events are initiated, leading to B cell proliferation, differentiation, and antibody production. This compound is proposed to interrupt this cascade, thereby dampening the B cell response. The subsequent experiments are designed to test this hypothesis by measuring the expression of activation markers and the phosphorylation status of key signaling proteins.

Experimental Protocols

I. Isolation of Human B Cells from Peripheral Blood Mononuclear Cells (PBMCs)
  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • B Cell Enrichment: Enrich for B cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit (e.g., Human B Cell Isolation Kit II, Miltenyi Biotec). This method depletes non-B cells, leaving a highly pure population of untouched B cells.

  • Cell Viability and Counting: Assess B cell purity and viability using trypan blue exclusion and a hemocytometer or an automated cell counter. Purity should be >95% as determined by flow cytometry using a pan-B cell marker such as CD19.

II. In Vitro B Cell Activation Assay
  • Cell Plating: Resuspend the purified B cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin) at a density of 1 x 10^6 cells/mL. Plate 1 mL of the cell suspension into each well of a 24-well plate.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the this compound to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM) in complete RPMI-1640 medium. Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • B Cell Stimulation: Prepare a B cell stimulation cocktail. For BCR-mediated activation, use F(ab')2 anti-human IgM + anti-human CD40 antibody. Add the stimulation cocktail to the wells containing the B cells and this compound/vehicle. An unstimulated control (B cells with vehicle but no stimulation) should also be included.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized depending on the activation markers being assessed.

III. Flow Cytometry Staining and Analysis
  • Cell Harvesting and Staining:

    • Harvest the cells from each well and transfer them to 5 mL FACS tubes.

    • Wash the cells twice with ice-cold FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).

    • Resuspend the cell pellet in 100 µL of FACS buffer containing a pre-titered cocktail of fluorescently labeled antibodies against surface markers (e.g., CD19, CD69, CD86).

    • Incubate for 30 minutes at 4°C in the dark.

  • Intracellular Staining (Optional, for signaling molecules):

    • Following surface staining, fix and permeabilize the cells using a commercially available fixation/permeabilization kit (e.g., BD Cytofix/Cytoperm™).

    • Wash the cells with permeabilization buffer.

    • Add antibodies against intracellular targets (e.g., phospho-BTK, phospho-PLCγ2) diluted in permeabilization buffer.

    • Incubate for 30-60 minutes at 4°C in the dark.

  • Data Acquisition:

    • Wash the cells twice with FACS buffer.

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Acquire data on a flow cytometer equipped with the appropriate lasers and filters. Collect a sufficient number of events (e.g., 10,000-50,000 events in the B cell gate).

  • Data Analysis:

    • Gate on the CD19+ B cell population.

    • Analyze the expression of activation markers (CD69, CD86) and the levels of phosphorylated intracellular proteins within the B cell gate.

    • Determine the percentage of positive cells and the median fluorescence intensity (MFI) for each marker.

Data Presentation

Table 1: Effect of this compound on the Expression of B Cell Activation Markers
Treatment GroupConcentration% CD69+ of CD19+ B cellsMFI of CD69 on CD19+ B cells% CD86+ of CD19+ B cellsMFI of CD86 on CD19+ B cells
Unstimulated-5.2 ± 1.1150 ± 258.1 ± 1.5210 ± 30
Stimulated (Vehicle)-85.6 ± 4.33500 ± 21078.9 ± 5.24200 ± 250
Stimulated + this compound0.1 µM62.4 ± 3.82100 ± 15055.7 ± 4.12800 ± 180
Stimulated + this compound1 µM35.1 ± 2.9980 ± 9028.3 ± 3.51500 ± 120
Stimulated + this compound10 µM12.8 ± 2.1320 ± 4515.4 ± 2.8550 ± 60

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Intracellular Signaling in B Cells
Treatment GroupConcentration% p-BTK+ of CD19+ B cellsMFI of p-BTK on CD19+ B cells% p-PLCγ2+ of CD19+ B cellsMFI of p-PLCγ2 on CD19+ B cells
Unstimulated-2.1 ± 0.580 ± 153.5 ± 0.8110 ± 20
Stimulated (Vehicle)-92.3 ± 3.74800 ± 30088.6 ± 4.15100 ± 350
Stimulated + this compound0.1 µM70.5 ± 4.23200 ± 25065.8 ± 3.93400 ± 280
Stimulated + this compound1 µM41.8 ± 3.11500 ± 18038.2 ± 3.31700 ± 150
Stimulated + this compound10 µM9.7 ± 1.9450 ± 6011.4 ± 2.2520 ± 70

Data are presented as mean ± standard deviation from three independent experiments. p-BTK = phosphorylated Bruton's tyrosine kinase; p-PLCγ2 = phosphorylated Phospholipase C gamma 2.

Visualizations

B_Cell_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Lyn Lyn BCR->Lyn activates Antigen Antigen Antigen->BCR binds Syk Syk Lyn->Syk activates BTK BTK Syk->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates Downstream Downstream Signaling (NF-κB, MAPK, Ca2+) PLCG2->Downstream This compound This compound This compound->BTK inhibits Activation B Cell Activation (Proliferation, Differentiation) Downstream->Activation

Caption: B Cell Receptor (BCR) signaling pathway with the inhibitory action of this compound on BTK.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Flow Cytometry Analysis PBMC Isolate PBMCs from Whole Blood BCell Purify B Cells (Negative Selection) PBMC->BCell Preincubation Pre-incubate with this compound or Vehicle (1 hr) BCell->Preincubation Stimulation Stimulate with anti-IgM + anti-CD40 (24-48 hrs) Preincubation->Stimulation Staining Stain with Fluorescent Antibodies (Surface/Intracellular) Stimulation->Staining Acquisition Data Acquisition on Flow Cytometer Staining->Acquisition Analysis Data Analysis (Gating on CD19+ B cells) Acquisition->Analysis

Caption: Experimental workflow for analyzing B cell activation with this compound using flow cytometry.

Conclusion

The presented protocols provide a robust framework for evaluating the impact of the investigational molecule this compound on B cell activation. The hypothetical data suggest that this compound effectively inhibits BCR-mediated signaling in a dose-dependent manner, as evidenced by the reduced expression of activation markers CD69 and CD86, and decreased phosphorylation of key signaling proteins BTK and PLCγ2. This flow cytometry-based approach offers a detailed, single-cell resolution analysis that is crucial for understanding the mechanism of action of novel immunomodulatory compounds like this compound. These methods can be adapted to assess other markers and signaling molecules of interest in the field of B cell biology and drug development.

Application Notes and Protocols: BIIB091 Dissolution and Storage for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BIIB091 is a potent, selective, and reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors (FcR), playing a key role in the activation, proliferation, and differentiation of B-cells and myeloid cells.[2][3][4] this compound inhibits BTK by binding to the kinase domain and sequestering a key phosphorylation site, Tyr-551, in an inactive conformation.[1] These characteristics make this compound a valuable tool for in vitro studies of immune cell function and a potential therapeutic for autoimmune diseases like multiple sclerosis.[1][5]

Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring accurate, reproducible results in cell culture experiments. These notes provide detailed protocols for the preparation of stock and working solutions of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Solubility and Storage Specifications

ParameterValueNotes
Molecular Weight 542.64 g/mol [1]
Solubility in DMSO 125 mg/mL (230.36 mM)Requires sonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[1]
Storage of Solid -20°C for up to 3 years4°C for up to 2 yearsStore in a dry, dark place.[1][6]
Stock Solution Storage -80°C for up to 6 months-20°C for up to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1]

Table 2: In Vitro Inhibitory Concentrations (IC₅₀)

Target / AssayCell TypeIC₅₀ Value
BTK Enzymatic Activity Purified Protein<0.5 nM
PLCγ2 Phosphorylation Ramos (human B-cell line)6.9 nM
CD69 Activation (BCR-mediated) Human PBMCs6.9 nM
ROS Production (FcγR-induced) Primary Neutrophils4.5 nM
TNFα Secretion (FcγRI/III-mediated) Human Monocytes3.1 - 8.0 nM
BTK Phosphorylation (whole blood) Human Whole Blood24 nM
B-cell Activation (CD69 expression) Human Whole Blood71 nM
Basophil Activation (CD63 expression) Human Whole Blood82 nM

Data sourced from MedchemExpress.[1]

Experimental Protocols

A. Materials Required

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic water bath

  • Sterile cell culture medium appropriate for your cell line

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

B. Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a high-concentration stock solution in DMSO, which can be stored for long-term use.

  • Calculation: Determine the mass of this compound powder required.

    • Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: Mass = 10 mmol/L × 0.001 L × 542.64 g/mol = 5.43 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood or a designated powder handling area.

  • Dissolution: a. Add the desired volume of sterile DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes. c. If the solution is not completely clear, place the tube in an ultrasonic water bath for 5-10 minutes, or until all solid has dissolved.[1] Gentle warming can also be used if necessary.

  • Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. b. Clearly label each aliquot with the compound name, concentration, and date of preparation. c. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]

C. Protocol for Preparing a Working Solution for Cell Culture

This protocol describes the dilution of the DMSO stock solution into cell culture medium for immediate use.

  • Thawing: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution Calculation: Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture experiment.

    • Formula (M1V1 = M2V2): V1 = (M2 × V2) / M1

      • M1 = Stock solution concentration (10 mM)

      • V1 = Volume of stock solution to add

      • M2 = Desired final concentration (e.g., 100 nM)

      • V2 = Final volume of cell culture medium (e.g., 5 mL)

    • Example for a final concentration of 100 nM in 5 mL of medium: V1 = (0.0001 mM × 5 mL) / 10 mM = 0.00005 mL = 0.05 µL

    • Note: This volume is too small to pipette accurately. Therefore, a serial dilution is recommended.

  • Serial Dilution (Recommended): a. Intermediate Dilution: Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of sterile cell culture medium. This creates a 100 µM solution (a 1:100 dilution). b. Final Dilution: Use the 100 µM intermediate solution to prepare your final working concentration.

    • Example for a final concentration of 100 nM in 5 mL of medium: V1 = (0.1 µM × 5 mL) / 100 µM = 0.005 mL = 5 µL
    • Add 5 µL of the 100 µM intermediate solution to your 5 mL of cell culture medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells, typically below 0.5%, and ideally below 0.1%.[7]

    • Calculation: % DMSO = (Volume of DMSO added / Total Volume) × 100

    • In the example above: The final DMSO concentration from the intermediate dilution is 0.01%, which is well within safe limits.

  • Application: Vortex the final working solution gently and add it to your cell culture plates. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Visualized Workflows and Pathways

Experimental Workflow

G cluster_prep Stock Solution Preparation (Sterile Conditions) cluster_use Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw intermediate 7. Create Intermediate Dilution in Culture Medium thaw->intermediate final_dilution 8. Prepare Final Dilution in Culture Medium intermediate->final_dilution add_to_cells 9. Add to Cell Culture final_dilution->add_to_cells

Workflow for preparing this compound solutions.

This compound Mechanism of Action in B-Cell Receptor Signaling

G BCR B-Cell Receptor (BCR) Upstream_Kinases Upstream Kinases (e.g., LYN, SYK) BCR->Upstream_Kinases Antigen Binding BTK BTK Upstream_Kinases->BTK Phosphorylation at Tyr-551 pBTK Phosphorylated BTK (Active) Upstream_Kinases->pBTK This compound This compound This compound->BTK Reversible Inhibition PLCG2 PLCγ2 pBTK->PLCG2 Downstream Downstream Signaling & Cellular Responses: • B-Cell Activation • Proliferation • Antigen Presentation pBTK->Downstream pPLCG2 Phosphorylated PLCγ2 PLCG2->pPLCG2 pPLCG2->Downstream

This compound inhibits BTK phosphorylation.

References

BIIB091: Application Notes and Protocols for Primary Immune Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIB091 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in B cells and myeloid cells.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on primary immune cells. The protocols are based on preclinical studies and are intended to guide the experimental design for assessing the compound's mechanism of action and functional consequences in key immune cell populations.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of the B-cell receptor (BCR) and Fc receptors (FcR) on myeloid cells.[3][4] Dysregulation of BTK signaling is implicated in the pathophysiology of various autoimmune diseases, including multiple sclerosis (MS).[1] this compound is an investigational drug that targets BTK, aiming to modulate the harmful immune responses that drive such diseases.[1] It is an orally administered small molecule that binds to BTK, preventing its phosphorylation and subsequent activation of downstream signaling cascades.[2][5] Preclinical and early clinical studies have demonstrated that this compound potently inhibits the functions of both B cells and myeloid cells.[3][6]

These application notes provide a summary of the key in vitro and in vivo effects of this compound on primary immune cells and offer detailed protocols for replicating and expanding upon these findings.

Data Presentation: In Vitro Potency of this compound on Primary Immune Cells

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various primary immune cell assays. This data highlights the compound's potent activity across different cell types and signaling pathways.

Cell TypeAssayReadoutIC50 (nM)Reference
Human Whole BloodBTK AutophosphorylationPhospho-BTK9.0[7]
Human Whole BloodBTK AutophosphorylationPhospho-BTK24[2]
Human PBMCsB-Cell Activation (anti-IgM stimulated)CD69 Expression6.9[2]
Human Whole BloodB-Cell Activation (BCR-mediated)CD69 Expression71[2]
Human Whole BloodBasophil Activation (FcεR-induced)CD63 Expression82[2]
Human MonocytesTNFα Secretion (coated human IgG)TNFα Levels5.6[2]
Human MonocytesTNFα Secretion (anti-CD16)TNFα Levels8.0[2]
Human MonocytesTNFα Secretion (anti-CD64)TNFα Levels3.1[2]
Human MonocytesTNFα Secretion (cross-linked anti-CD16)TNFα Levels1.3[2]
Primary NeutrophilsROS Production (FcγR-induced)ROS Levels4.5[2]
Naïve and Unswitched Memory B-cells (in vivo)B-Cell Receptor-Mediated ActivationNot Specified55[3][4][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its activity in primary immune cells.

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation This compound This compound This compound->BTK Inhibition IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_NFAT_AP1 NF-κB / NFAT / AP-1 IP3_DAG->NFkB_NFAT_AP1 Gene_Expression Gene Expression (Activation, Proliferation, Survival, Differentiation) NFkB_NFAT_AP1->Gene_Expression Fc_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response FcR Fc Receptor (FcγR, FcεR) SYK SYK FcR->SYK Immune Complex Binding BTK BTK SYK->BTK Phosphorylation Downstream_Signaling Downstream Signaling BTK->Downstream_Signaling This compound This compound This compound->BTK Inhibition Cellular_Response Cytokine Release (TNFα) ROS Production Degranulation Downstream_Signaling->Cellular_Response Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Isolate_Cells Isolate Primary Immune Cells (e.g., PBMCs, Monocytes, Neutrophils) Pre_incubation Pre-incubate Cells with this compound Isolate_Cells->Pre_incubation Prepare_this compound Prepare this compound Serial Dilutions Prepare_this compound->Pre_incubation Stimulation Add Stimulus (e.g., anti-IgM, IgG, anti-CD16/64) Pre_incubation->Stimulation Incubation Incubate for Defined Period Stimulation->Incubation Staining_Lysis Stain for Markers (Flow Cytometry) or Lyse for Protein/RNA Analysis Incubation->Staining_Lysis Data_Acquisition Acquire Data (e.g., Flow Cytometer, ELISA Reader) Staining_Lysis->Data_Acquisition Data_Analysis Analyze Data and Determine IC50 Data_Acquisition->Data_Analysis

References

A Comparative Analysis of BTK Inhibition: Lentiviral shRNA Knockdown versus BIIB091 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase integral to multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade.[1] Its role in promoting B-cell proliferation, maturation, and survival has made it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] This document provides a detailed comparison of two distinct methods for inhibiting BTK function: genetic knockdown using lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with the reversible small-molecule inhibitor, BIIB091.

Lentiviral shRNA knockdown offers a method for long-term, stable suppression of BTK gene expression.[3] This technique utilizes a lentiviral vector to deliver an shRNA sequence targeting BTK mRNA, leading to its degradation and a subsequent reduction in BTK protein levels.[3] This approach is invaluable for studying the sustained effects of BTK loss-of-function in various cellular models.

This compound is a potent and selective, orally active, and reversible BTK inhibitor. It functions by binding to the BTK protein and preventing its kinase activity, thereby blocking downstream signaling events. As a small molecule inhibitor, this compound allows for temporal control of BTK inhibition, making it a relevant tool for preclinical drug development and for studying the acute effects of BTK blockade.

These application notes provide a comparative summary of the quantitative effects of both methods, detailed experimental protocols for their implementation and assessment, and visual diagrams of the underlying signaling pathways and experimental workflows.

Data Presentation: Comparative Analysis

The following tables summarize the quantitative effects of lentiviral shRNA knockdown of BTK and this compound treatment on various cellular parameters. Data has been compiled from multiple sources to provide a comparative overview.

ParameterLentiviral shRNA Knockdown of BTKThis compound TreatmentCell Line/System
Target BTK mRNABTK Protein Kinase ActivityN/A
Mechanism mRNA degradation via RNA interferenceReversible inhibition of ATP bindingN/A
BTK Protein Level Reported reduction of up to 90%[4]No direct effect on protein levelVaries by study
p-PLCγ2 (Tyr1217) Levels Reduction correlated with BTK knockdown efficiencyIC50: 6.9 nM[5][6]Ramos (human B-cell lymphoma)
TNF-α Release Expected to decrease with BTK knockdownIC50: 5.6 nM (stimulated with coated human IgG)[7]Human Monocytes
B-cell Proliferation Inhibition of proliferation observedInhibition of proliferation observed[5]Varies by study
Cell Viability Can induce apoptosis in BTK-dependent cellsCan induce apoptosis in BTK-dependent cellsVaries by study

Table 1: Comparison of Lentiviral shRNA Knockdown of BTK and this compound Treatment.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BTK BTK LYN_SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT NFkB NF-κB Activation PKC->NFkB ERK ERK Activation PKC->ERK Proliferation Proliferation & Survival NFkB->Proliferation NFAT->Proliferation ERK->Proliferation

Caption: BTK Signaling Pathway.

Lentiviral_shRNA_Workflow shRNA_Design 1. Design BTK-specific shRNA Vector_Construction 2. Clone shRNA into Lentiviral Vector (e.g., pLKO.1) shRNA_Design->Vector_Construction Virus_Production 3. Co-transfect HEK293T cells with shRNA vector and packaging plasmids Vector_Construction->Virus_Production Virus_Harvest 4. Harvest and concentrate lentiviral particles Virus_Production->Virus_Harvest Transduction 5. Transduce target cells (e.g., Ramos) with lentivirus Virus_Harvest->Transduction Selection 6. Select for transduced cells (e.g., Puromycin selection) Transduction->Selection Validation 7. Validate BTK knockdown (Western Blot, qPCR) Selection->Validation Functional_Assays 8. Perform functional assays (Proliferation, Viability) Validation->Functional_Assays

Caption: Lentiviral shRNA Knockdown Workflow.

BIIB091_Treatment_Workflow cluster_assays Downstream Assays Cell_Seeding 1. Seed target cells (e.g., Ramos) in culture plates Compound_Prep 2. Prepare serial dilutions of this compound Cell_Seeding->Compound_Prep Treatment 3. Treat cells with this compound or vehicle control Compound_Prep->Treatment Incubation 4. Incubate for a defined period Treatment->Incubation Downstream_Analysis 5. Perform downstream analysis Incubation->Downstream_Analysis Western_Blot Western Blot (p-PLCγ2) Downstream_Analysis->Western_Blot ELISA ELISA (TNF-α) Downstream_Analysis->ELISA Proliferation_Assay Proliferation Assay (MTT) Downstream_Analysis->Proliferation_Assay Viability_Assay Viability Assay (Trypan Blue) Downstream_Analysis->Viability_Assay

Caption: this compound Treatment Workflow.

Experimental Protocols

Protocol 1: Lentiviral shRNA-Mediated Knockdown of BTK in B-cells

This protocol describes the transduction of a B-cell line (e.g., Ramos) with lentiviral particles carrying a BTK-targeting shRNA and subsequent selection of a stable knockdown cell line.

Materials:

  • Ramos cells (or other B-cell line)

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • Lentiviral particles with BTK-targeting shRNA (and a non-targeting control)

  • Polybrene

  • Puromycin

  • 6-well plates

  • Centrifuge

Procedure:

  • Cell Seeding:

    • Seed 1 x 10^6 Ramos cells per well in a 6-well plate in 2 mL of complete RPMI-1640 medium.

  • Transduction:

    • Add Polybrene to the cells at a final concentration of 8 µg/mL.

    • Add the lentiviral supernatant at a desired Multiplicity of Infection (MOI). It is recommended to test a range of MOIs (e.g., 1, 5, 10) to determine the optimal transduction efficiency and knockdown.

    • Incubate for 18-24 hours at 37°C.

  • Selection of Stable Cell Line:

    • After incubation, centrifuge the cells and replace the virus-containing medium with fresh complete medium.

    • 24 hours post-transduction, begin selection by adding Puromycin to the medium. The optimal concentration of Puromycin should be determined beforehand with a kill curve (typically 2-10 µg/mL for Ramos cells).

    • Replace the medium with fresh Puromycin-containing medium every 3-4 days.

    • Monitor the cells for the death of non-transduced cells. Once resistant colonies or a stable population emerges, expand the cells.

  • Validation of Knockdown:

    • Validate the knockdown of BTK at both the mRNA (RT-qPCR) and protein (Western blot) levels.

Protocol 2: this compound Treatment of B-cells

This protocol outlines the treatment of a B-cell line with this compound for downstream functional assays.

Materials:

  • Ramos cells (or other B-cell line)

  • Complete RPMI-1640 medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

  • Cell Seeding:

    • Seed cells at the desired density for the downstream assay in a 96-well plate.

  • Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. A dose-response experiment is recommended.

    • Prepare a vehicle control with the same final concentration of DMSO.

    • Add the this compound or vehicle control solutions to the cells.

  • Incubation:

    • Incubate the cells for the desired treatment duration based on the experimental goals (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Proceed with downstream assays such as Western blotting, ELISA, or cell viability assays.

Protocol 3: Western Blot for BTK and Phospho-PLCγ2

This protocol describes the detection of total BTK and phosphorylated PLCγ2 (p-PLCγ2) by Western blot.

Materials:

  • Cell lysates from control, BTK knockdown, or this compound-treated cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-BTK, anti-p-PLCγ2 (Tyr1217), anti-PLCγ2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to the loading control.

Protocol 4: Cell Viability Assay (MTT)

This protocol describes the measurement of cell viability using the MTT assay.

Materials:

  • Cells treated with BTK shRNA or this compound in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 5: TNF-α ELISA

This protocol outlines the quantification of TNF-α in cell culture supernatants using an ELISA kit.

Materials:

  • Cell culture supernatants from control and treated cells

  • Human TNF-α ELISA kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Sample Collection:

    • Collect cell culture supernatants and centrifuge to remove cellular debris.

  • ELISA Protocol:

    • Perform the ELISA according to the kit manufacturer's protocol. This typically involves:

      • Adding standards and samples to a pre-coated plate.

      • Incubating with a detection antibody.

      • Adding a substrate and stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the concentration of TNF-α in the samples based on the standard curve.

References

Application Notes and Protocols for Utilizing BIIB091 in B Cell and T Cell Co-culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of BIIB091, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, in co-culture experiments involving B cells and T cells. This document outlines the mechanism of action of this compound, detailed protocols for experimental setup, and methods for data analysis.

Introduction to this compound

This compound is an orally active, reversible, and selective inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] BTK is a member of the Tec family of kinases and its activation is essential for B-cell proliferation, differentiation into antibody-producing plasma cells, and antigen presentation.[3][4] By inhibiting BTK, this compound effectively blocks these downstream functions, making it a molecule of significant interest for research in immunology and the development of therapies for autoimmune diseases and B-cell malignancies.[3][4][5][6]

Mechanism of Action

This compound functions by binding to the BTK protein and sequestering tyrosine 551 (Tyr-551) in an inactive conformation, which prevents its phosphorylation by upstream kinases and subsequent activation of the kinase.[2][3][7] This inhibition of BTK disrupts the BCR signaling cascade, which in turn modulates B-cell activation and their interaction with other immune cells, including T cells.[3][8] this compound has demonstrated potent inhibition of BTK-dependent signaling in both B cells and myeloid cells.[3][7] Notably, this compound does not directly inhibit T-cell activation, as T cells do not express BTK.[3] However, by modulating B-cell function, particularly antigen presentation, this compound can indirectly influence T-cell responses in a co-culture setting.[3][7]

This compound Signaling Pathway

The following diagram illustrates the BTK signaling pathway and the point of inhibition by this compound.

BTK_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN CD79 CD79a/b BTK BTK CD79->BTK LYN->CD79 PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation This compound This compound This compound->BTK Inhibition DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 NFkB NF-κB DAG->NFkB NFAT NFAT IP3->NFAT Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB->Gene_Expression NFAT->Gene_Expression experimental_workflow cluster_prep Cell Preparation cluster_setup Co-culture Setup cluster_analysis Endpoint Analysis Isolate_PBMC 1. Isolate PBMCs from whole blood Isolate_B_cells 2. Isolate B cells (e.g., CD19+ selection) Isolate_PBMC->Isolate_B_cells Isolate_T_cells 3. Isolate T cells (e.g., CD4+ or CD8+ selection) Isolate_PBMC->Isolate_T_cells Co_culture 4. Co-culture B cells and T cells with specific antigen Isolate_B_cells->Co_culture Isolate_T_cells->Co_culture Add_this compound 5. Add this compound at varying concentrations Co_culture->Add_this compound Incubate 6. Incubate for 48-72 hours Add_this compound->Incubate FACS 7a. Flow Cytometry: - T-cell proliferation (e.g., CFSE) - Activation markers (CD25, CD69) Incubate->FACS ELISA 7b. ELISA/CBA: - Cytokine levels in supernatant (e.g., IFN-γ, IL-2) Incubate->ELISA

References

Application Notes and Protocols for BIIB091 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB091 is a potent and selective, orally active, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling molecule in various immune cells, including B cells and myeloid cells.[2][3] Its inhibition is a promising therapeutic strategy for autoimmune diseases such as multiple sclerosis.[1][4] These application notes provide detailed protocols and data for the use of this compound in high-throughput screening (HTS) assays to identify and characterize BTK inhibitors.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor that binds to the H3 pocket of BTK.[5] This binding sequesters tyrosine 551 in an inactive conformation, preventing its phosphorylation by upstream kinases and subsequent activation of downstream signaling pathways.[1][2] By inhibiting BTK, this compound effectively blocks signaling downstream of the B-cell receptor (BCR) and Fc receptors (FcR), leading to the suppression of B-cell activation, proliferation, and differentiation, as well as myeloid cell functions.[2][3]

This compound Signaling Pathway Inhibition

BIIB091_Signaling_Pathway cluster_membrane cluster_cytoplasm BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK FcR Fc Receptor (FcR) FcR->BTK PLCy2 PLCγ2 BTK->PLCy2 Phosphorylates This compound This compound This compound->BTK Inhibits Downstream Downstream Signaling (e.g., NF-κB, Ca²⁺) PLCy2->Downstream Cellular_Response Cellular Responses (Activation, Proliferation, Cytokine Release) Downstream->Cellular_Response

Caption: this compound inhibits BTK, blocking downstream signaling from BCR and FcR.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Assay DescriptionCell Type/SystemIC50 Value (nM)
BTK Inhibition (enzymatic assay)Purified BTK protein< 0.5
BTK AutophosphorylationWhole Blood9.0
PLCγ2 PhosphorylationRamos human B-cell line6.9
Anti-IgM-stimulated CD69 ActivationPBMCs6.9
FcγR-induced ROS ProductionPurified primary neutrophils4.5
FcγRI-mediated TNFα Secretion (anti-CD64)Human monocytes3.1
FcγRIII-mediated TNFα Secretion (anti-CD16)Human monocytes8.0
FcγR-mediated TNFα Secretion (coated IgG)Human monocytes5.6
BCR-mediated B-cell Activation (CD69)Whole Blood71
FcεR-induced Basophil Activation (CD63)Whole Blood82

Experimental Protocols

The following is an example protocol for a high-throughput screening assay to identify and characterize BTK inhibitors like this compound. This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, which is a common platform for kinase inhibitor screening.

Example HTS Protocol: TR-FRET-based BTK Inhibition Assay

Objective: To determine the potency of test compounds in inhibiting BTK activity in a 384-well format.

Materials:

  • Recombinant human BTK enzyme

  • Europium-labeled anti-phosphotyrosine antibody

  • Fluorescently labeled substrate peptide (e.g., GFP-tagged substrate)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., EDTA in assay buffer)

  • Test compounds (e.g., this compound) and DMSO for controls

  • 384-well low-volume white microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Transfer a small volume (e.g., 50 nL) of the diluted compounds to the 384-well assay plate using an acoustic dispenser. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reagent Preparation:

    • Prepare the BTK enzyme solution in assay buffer to the desired concentration (e.g., 2X the final concentration).

    • Prepare the substrate and ATP solution in assay buffer (e.g., 2X the final concentration). The ATP concentration should be at or near the Km for BTK.

  • Kinase Reaction:

    • Add the BTK enzyme solution to each well of the assay plate (e.g., 5 µL).

    • Incubate for a pre-determined time (e.g., 15-60 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution to each well (e.g., 5 µL).

    • Incubate the reaction for 60-120 minutes at room temperature.

  • Reaction Termination and Detection:

    • Stop the kinase reaction by adding the stop solution containing the Eu-labeled antibody (e.g., 10 µL).

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., donor and acceptor emission wavelengths).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

HTS Experimental Workflow

HTS_Workflow Compound_Prep 1. Compound Preparation (Serial Dilution) Plate_Dispensing 2. Dispense Compounds to 384-well Plate Compound_Prep->Plate_Dispensing Enzyme_Addition 3. Add BTK Enzyme Plate_Dispensing->Enzyme_Addition Pre_Incubation 4. Pre-incubation Enzyme_Addition->Pre_Incubation Reaction_Initiation 5. Add Substrate & ATP Pre_Incubation->Reaction_Initiation Kinase_Reaction 6. Kinase Reaction Reaction_Initiation->Kinase_Reaction Reaction_Stop 7. Stop Reaction & Add Detection Reagents Kinase_Reaction->Reaction_Stop Detection_Incubation 8. Detection Incubation Reaction_Stop->Detection_Incubation Plate_Reading 9. Read Plate (TR-FRET) Detection_Incubation->Plate_Reading Data_Analysis 10. Data Analysis (IC50 Determination) Plate_Reading->Data_Analysis

Caption: High-throughput screening workflow for BTK inhibitor identification.

References

Application Notes and Protocols: Immunohistochemical Analysis of BTK Inhibition by BIIB091 in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical signaling molecule in B-cell and myeloid cell receptor pathways. Its role in immune cell activation, proliferation, and differentiation has made it a key therapeutic target in autoimmune diseases and B-cell malignancies. BIIB091 is a potent and selective, reversible inhibitor of BTK.[1][2] It functions by binding to the kinase domain of the BTK protein, sequestering the important phosphorylation site Tyr-551 into an inactive conformation, thereby preventing its phosphorylation by upstream kinases and blocking downstream signaling.[1][3][4]

Immunohistochemistry (IHC) is a powerful technique for visualizing the expression and phosphorylation status of proteins within the cellular context of tissues. This document provides detailed application notes and protocols for assessing the in-situ inhibition of BTK by this compound in formalin-fixed, paraffin-embedded (FFPE) tissues. The primary method to evaluate this compound activity is to measure the reduction in phosphorylated BTK at tyrosine 551 (pBTK Tyr551). A secondary marker, phosphorylated phospholipase C gamma 2 (pPLCγ2), can also be assessed as it is a direct downstream target of BTK.[2][5]

Data Presentation

The inhibitory activity of this compound has been quantified in various preclinical and early clinical settings. The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

AssayCell Type/SystemParameter MeasuredIC50 (nM)
BTK Enzymatic AssayPurified BTK proteinEnzymatic activity<0.5[2]
BTK AutophosphorylationHuman whole bloodBTK phosphorylation24[2]
PLCγ2 PhosphorylationRamos human B-cell linepPLCγ2 levels6.9[2]
B-cell ActivationHuman PBMCsCD69 expression6.9[2]
FcγR-induced ROS ProductionPrimary human neutrophilsROS production4.5[2]
FcγRI-mediated TNFα secretionHuman monocytesTNFα secretion3.1[2]
FcγRIII-mediated TNFα secretionHuman monocytesTNFα secretion8.0[2]

Table 2: In Vivo Inhibitory Activity of this compound

Study TypeModelParameter MeasuredIC50 (nM)
Phase 1 Clinical TrialHealthy VolunteersNaïve and unswitched memory B-cell activation55[4]

Table 3: Representative Immunohistochemistry Scoring for BTK Inhibition in Tissue

This table provides a hypothetical example of how IHC results could be quantified to demonstrate the effect of this compound on pBTK (Tyr551) levels in a preclinical tumor model. The H-Score is calculated as: H-Score = Σ (Intensity Score x Percentage of Positive Cells) , ranging from 0 to 300.

Treatment GroupStaining TargetStaining Intensity (0-3+)Percentage of Positive Cells (%)H-ScoreInterpretation
Vehicle ControlpBTK (Tyr551)3+ (Strong)85255High BTK activity
Vehicle ControlTotal BTK3+ (Strong)90270High BTK expression
This compound-Treated pBTK (Tyr551) 1+ (Weak) 20 20 Significant BTK inhibition
This compound-TreatedTotal BTK3+ (Strong)88264No significant change in total BTK expression

Experimental Protocols

Protocol 1: Immunohistochemistry for Phospho-BTK (Tyr551) in FFPE Tissue

This protocol outlines the procedure for detecting phosphorylated BTK at Tyr551, the direct target of this compound's inhibitory action.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or equivalent clearing agent

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Primary Antibody: Rabbit anti-phospho-BTK (Tyr551) polyclonal antibody

  • HRP-conjugated Goat anti-Rabbit secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Immerse in 100% ethanol (2 changes for 3 minutes each).

    • Immerse in 95% ethanol for 1 minute.

    • Immerse in 70% ethanol for 1 minute.

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in Antigen Retrieval Buffer.

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).

  • Peroxidase Block:

    • Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse slides with PBS (3 changes for 5 minutes each).

  • Blocking:

    • Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the anti-phospho-BTK (Tyr551) antibody to its optimal concentration in the blocking buffer.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 changes for 5 minutes each).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection:

    • Rinse slides with PBS (3 changes for 5 minutes each).

    • Prepare and apply the DAB substrate solution according to the manufacturer's instructions.

    • Monitor the color development under a microscope (typically 1-10 minutes).

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene and mount with a permanent mounting medium.

Controls:

  • Positive Control: A tissue known to have high BTK activity (e.g., tonsil, specific lymphoma tissue).

  • Negative Control: Omit the primary antibody to check for non-specific staining from the secondary antibody.

  • Treatment Control: Compare staining in this compound-treated tissues to vehicle-treated tissues.

Protocol 2: Immunohistochemistry for Total BTK in FFPE Tissue

This protocol is to ensure that the observed decrease in pBTK is due to inhibition of phosphorylation and not a decrease in total BTK protein expression. The procedure is identical to Protocol 1, with the exception of the primary antibody used.

Primary Antibody: Rabbit anti-BTK polyclonal/monoclonal antibody.

Mandatory Visualization

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Phosphorylates pBTK pBTK (Tyr551) BTK->pBTK Autophosphorylation PLCG2 PLCγ2 pBTK->PLCG2 Phosphorylates pPLCG2 pPLCγ2 PLCG2->pPLCG2 IP3 IP3 pPLCG2->IP3 DAG DAG pPLCG2->DAG This compound This compound This compound->pBTK Inhibits Ca_Flux Calcium Flux IP3->Ca_Flux Gene_Expression Gene Expression (Proliferation, Survival) DAG->Gene_Expression Ca_Flux->Gene_Expression

Caption: BTK Signaling Pathway and this compound Inhibition.

IHC_Workflow start FFPE Tissue Section on Slide deparaffinization Deparaffinization & Rehydration (Xylene, Ethanol series) start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-induced, e.g., Citrate Buffer) deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Non-specific binding) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-pBTK or anti-BTK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Signal Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mounting Dehydration & Mounting counterstain->mounting analysis Microscopic Analysis & Scoring mounting->analysis

References

Application Notes and Protocols for Testing BIIB091 Therapeutic Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing preclinical animal models to assess the therapeutic efficacy of BIIB091, a potent and selective reversible Bruton's tyrosine kinase (BTK) inhibitor. The following sections outline the mechanism of action of this compound, experimental methodologies for key in vivo models, and expected quantitative outcomes.

Introduction to this compound

This compound is an investigational drug being developed for the treatment of multiple sclerosis (MS).[1] It functions as a reversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the signaling pathways of B cells and myeloid cells.[2] By blocking BTK, this compound aims to modulate the autoimmune and inflammatory responses that drive the pathology of MS.[1][2] Preclinical studies have demonstrated that this compound potently inhibits BTK-dependent signaling, leading to the suppression of B-cell activation, proliferation, and antibody production.[2][3]

Mechanism of Action: BTK Signaling Pathway

This compound exerts its therapeutic effects by inhibiting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[2][3] Upon receptor activation, BTK is phosphorylated and subsequently activates downstream effectors, including phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and activation of transcription factors like NF-κB.[2] This cascade of events is essential for B-cell and myeloid cell function. This compound, by reversibly binding to BTK, prevents its phosphorylation and activation, thereby disrupting these signaling pathways and mitigating the inflammatory responses implicated in autoimmune diseases like multiple sclerosis.[2][4]

BTK_Signaling_Pathway cluster_cell B Cell / Myeloid Cell BCR_FcR BCR / FcR BTK BTK BCR_FcR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Ca_NFkB Ca²⁺ Mobilization NF-κB Activation PLCG2->Ca_NFkB Cell_Response Cellular Responses (Activation, Proliferation, Cytokine Release) Ca_NFkB->Cell_Response This compound This compound This compound->BTK Inhibition

Figure 1: Simplified this compound Mechanism of Action.

Animal Models for Efficacy Testing

Two primary animal models have been utilized to demonstrate the in vivo efficacy of this compound in modulating B-cell responses: the Thymus-Independent Type 2 (TI-2) Antigen-Induced Antibody Response Model and the Sheep Red Blood Cell (SRBC)-Induced Germinal Center Formation Model.

Thymus-Independent Type 2 (TI-2) Antigen-Induced Antibody Response Model

This model assesses the effect of this compound on the production of IgM antibodies in response to a T-cell-independent antigen, (4-hydroxy-3-nitrophenyl)acetyl (NP)-Ficoll. This response is known to be highly dependent on functional BTK signaling.

TI2_Workflow cluster_workflow TI-2 Model Workflow start Day 0: Immunize Mice with NP-Ficoll treatment Days 0-9: Administer this compound (p.o., b.i.d.) start->treatment endpoint Day 10: Collect Serum & Measure Anti-NP IgM Titers treatment->endpoint

Figure 2: Workflow for the TI-2 Antigen Model.

Materials:

  • C57BL/6 mice (female, 6-8 weeks old)

  • NP-Ficoll (e.g., from Biosearch Technologies)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water)

  • Sterile phosphate-buffered saline (PBS)

  • ELISA plates and reagents for anti-NP IgM detection

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.

  • Group Allocation: Randomly assign mice to vehicle control and this compound treatment groups (n=8-12 per group).

  • Immunization (Day 0):

    • Prepare a solution of NP-Ficoll in sterile PBS.

    • Immunize each mouse with a single intraperitoneal (i.p.) injection of 30 µg of NP-Ficoll.[3]

  • This compound Administration (Days 0-9):

    • Prepare fresh formulations of this compound and vehicle daily.

    • Administer this compound or vehicle via oral gavage (p.o.) twice daily (b.i.d.) for 10 consecutive days.[3][5]

    • Dosages can range from 0.03 to 30 mg/kg.[5]

  • Sample Collection (Day 10):

    • On day 10, collect blood from each mouse via a terminal procedure (e.g., cardiac puncture) or a non-terminal method (e.g., tail vein).

    • Allow the blood to clot and centrifuge to separate the serum.

  • Endpoint Analysis:

    • Determine the serum titers of NP-specific IgM antibodies using a standard ELISA protocol.

This compound Dose (mg/kg, p.o., b.i.d.)Reduction in Anti-NP IgM Titer (%)
0.0322%
0.134%
0.344%
1.059%
3.059%
1077%
3088%

Data adapted from MedchemExpress, referencing preclinical studies.[5]

Sheep Red Blood Cell (SRBC)-Induced Germinal Center Formation Model

This model evaluates the impact of this compound on the formation of germinal centers (GCs) in the spleen following immunization with a T-cell-dependent antigen, sheep red blood cells (SRBCs). GC formation is a critical step in the generation of high-affinity antibodies and memory B cells and is dependent on BTK signaling.

SRBC_Workflow cluster_workflow SRBC Model Workflow start Day 0: Immunize Mice with SRBCs treatment Days 0-7: Administer this compound (p.o., b.i.d.) start->treatment endpoint Day 8: Isolate Spleens & Analyze Germinal Center B-Cells by Flow Cytometry treatment->endpoint

References

Application Notes and Protocols: Measuring BIIB091 Target Engagement In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB091 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of multiple sclerosis.[1][2][3] BTK is a crucial signaling protein in B cells and myeloid cells, and its inhibition is a promising therapeutic strategy for autoimmune diseases.[4][5][6] this compound binds to the ATP-binding site of BTK, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[7][8] This document provides detailed protocols for measuring this compound target engagement in vivo, a critical step in preclinical and clinical development to establish a relationship between drug exposure, target modulation, and clinical response.[9]

Signaling Pathway of this compound Inhibition

This compound exerts its effects by inhibiting the BTK signaling pathway in immune cells. Upon B-cell receptor (BCR) or Fc receptor (FcR) activation, upstream kinases phosphorylate BTK. Activated BTK then phosphorylates downstream substrates, such as phospholipase C gamma 2 (PLCγ2), leading to a cascade of events that result in immune cell activation, proliferation, and differentiation. This compound blocks the initial BTK autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.

BIIB091_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR_FcR BCR / FcR Upstream_Kinases Upstream Kinases BCR_FcR->Upstream_Kinases BTK BTK Upstream_Kinases->BTK phosphorylates pBTK pBTK (Active) BTK->pBTK autophosphorylation PLCG2 PLCγ2 pBTK->PLCG2 phosphorylates This compound This compound This compound->BTK inhibits pPLCG2 pPLCγ2 (Active) PLCG2->pPLCG2 Downstream_Signaling Downstream Signaling (e.g., B-cell activation, TNFα secretion) pPLCG2->Downstream_Signaling

Caption: this compound inhibits BTK autophosphorylation, blocking downstream signaling.

Experimental Protocols

Several methods can be employed to measure this compound target engagement in vivo. These protocols are designed to be performed with whole blood or peripheral blood mononuclear cells (PBMCs) collected from subjects.

Phospho-BTK Flow Cytometry Assay

This assay directly measures the phosphorylation of BTK at tyrosine 551, a key marker of its activation.

Principle: Whole blood is stimulated to induce BTK phosphorylation. Cells are then fixed, permeabilized, and stained with antibodies specific for a B-cell marker (e.g., CD19) and phosphorylated BTK (pBTK). The level of pBTK in B cells is quantified by flow cytometry.

Protocol:

  • Blood Collection: Collect whole blood in sodium heparin tubes.

  • Stimulation: Aliquot 100 µL of whole blood into flow cytometry tubes. Add a stimulating agent (e.g., anti-IgM) and incubate for the desired time at 37°C. Include an unstimulated control.

  • Fixation: Add 2 mL of pre-warmed Fixation Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer) and incubate for 10 minutes at 37°C.

  • Permeabilization: Centrifuge cells, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III). Incubate on ice for 30 minutes.

  • Staining: Wash cells twice with Staining Buffer (e.g., PBS with 2% FBS). Resuspend the cell pellet in 100 µL of Staining Buffer containing anti-CD19 and anti-pBTK (Tyr551) antibodies. Incubate in the dark for 60 minutes at room temperature.

  • Acquisition: Wash cells once and resuspend in 300 µL of Staining Buffer. Acquire events on a flow cytometer.

  • Analysis: Gate on CD19-positive B cells and quantify the median fluorescence intensity (MFI) of the pBTK signal. Target engagement is calculated as the percent inhibition of pBTK in this compound-treated samples relative to vehicle-treated controls.

Phospho-PLCγ2 Western Blot or ELISA

This method assesses the phosphorylation of PLCγ2, a direct downstream substrate of BTK.

Principle: PBMCs are isolated, and cell lysates are prepared. The levels of phosphorylated PLCγ2 (pPLCγ2) are then measured by Western blot or ELISA.

Protocol:

  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Lysis: Lyse PBMCs with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blot:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against pPLCγ2 and total PLCγ2.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry.

  • ELISA:

    • Use a commercially available pPLCγ2 ELISA kit.

    • Follow the manufacturer's instructions to measure pPLCγ2 levels in the cell lysates.

  • Analysis: Normalize the pPLCγ2 signal to total PLCγ2. Calculate the percent inhibition in this compound-treated samples compared to controls.

B-cell Activation Marker (CD69) Expression by Flow Cytometry

This functional assay measures the inhibition of B-cell activation, a downstream consequence of BTK signaling.

Principle: Whole blood is stimulated to induce B-cell activation, which is measured by the upregulation of the surface marker CD69 on B cells.

Protocol:

  • Blood Collection and Stimulation: Follow steps 1 and 2 of the Phospho-BTK Flow Cytometry Assay.

  • Staining: After stimulation, add antibodies against a B-cell marker (e.g., CD19 or CD20) and CD69 to the whole blood. Incubate in the dark for 30 minutes at room temperature.

  • Lysis: Lyse red blood cells using a lysis buffer (e.g., BD FACS™ Lysing Solution).

  • Acquisition: Wash cells and acquire events on a flow cytometer.

  • Analysis: Gate on the B-cell population and determine the percentage of CD69-positive cells or the MFI of CD69. Calculate the percent inhibition of B-cell activation in this compound-treated samples.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Target Engagement Assays Start In Vivo Dosing with this compound Blood_Collection Whole Blood Collection Start->Blood_Collection PBMC_Isolation PBMC Isolation Blood_Collection->PBMC_Isolation pBTK_Assay Phospho-BTK Flow Cytometry Blood_Collection->pBTK_Assay CD69_Assay CD69 Expression Flow Cytometry Blood_Collection->CD69_Assay pPLCG2_Assay Phospho-PLCγ2 Western/ELISA PBMC_Isolation->pPLCG2_Assay Data_Analysis Data Analysis and Quantification of Target Engagement pBTK_Assay->Data_Analysis pPLCG2_Assay->Data_Analysis CD69_Assay->Data_Analysis

Caption: Workflow for measuring this compound target engagement in vivo.

Data Presentation

The following tables summarize the reported in vitro and in vivo potency of this compound from preclinical and clinical studies.

In Vitro Assays Cell Type/System IC50 (nM) Reference
BTK Kinase ActivityPurified Enzyme<0.5[2]
BTK AutophosphorylationWhole Blood9.0[7]
PLCγ2 PhosphorylationRamos Human B-cell Line6.9[2]
B-cell Activation (CD69)Human PBMCs6.9[2]
FcγR-induced ROS ProductionHuman Neutrophils4.5[2]
FcγRI-mediated TNFα SecretionHuman Monocytes3.1[2]
FcγRIII-mediated TNFα SecretionHuman Monocytes8.0[2]
B-cell Activation (CD69)Whole Blood71[2]
Basophil Activation (CD63)Whole Blood82[2]
In Vivo/Ex Vivo Assays Species/Setting IC50 (nM) Reference
B-cell ActivationMouse (in vivo)3.1[4]
Naïve & Unswitched Memory B-cell ActivationHealthy Volunteers (Phase 1)55[4][6]
B-cell ActivationWhole Blood (Stimulated)87[4][5]
Myeloid Cell FunctionWhole Blood (Stimulated)106[4][5]

Conclusion

The protocols and data presented provide a comprehensive guide for measuring the in vivo target engagement of this compound. A combination of direct target phosphorylation assays (pBTK) and downstream functional readouts (pPLCγ2, B-cell activation) is recommended for a thorough assessment of this compound activity. Consistent and robust measurement of target engagement is essential for optimizing dosing regimens and understanding the therapeutic potential of this compound in clinical development.[10]

References

Application Notes and Protocols for Validating BIIB091 Effects Using CRISPR/Cas9 Knockout of BTK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB091 is a potent and selective, reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical signaling molecule in B-lymphocyte and myeloid cell activation.[1][2][3][4] Dysregulation of the BTK signaling pathway is implicated in various autoimmune and inflammatory diseases.[5] Validating the on-target effects of BTK inhibitors like this compound is a crucial step in drug development to ensure efficacy and minimize off-target effects. The CRISPR/Cas9 gene-editing technology offers a precise method to generate knockout cell lines, providing a powerful tool for target validation.[6][7]

These application notes provide a comprehensive workflow and detailed protocols to validate the effects of this compound by knocking out its target, BTK, using CRISPR/Cas9. By comparing the cellular and signaling responses to this compound in wild-type versus BTK knockout cells, researchers can definitively attribute the inhibitor's mechanism of action to its intended target.

Key Concepts and Workflow

The fundamental principle of this validation strategy is that a highly specific inhibitor will have a significantly diminished or no effect in cells lacking its target protein. The overall workflow involves generating a BTK knockout cell line, followed by a series of comparative assays to measure the effects of this compound on wild-type and BTK knockout cells.

G cluster_0 Phase 1: BTK Knockout Cell Line Generation cluster_1 Phase 2: this compound Effect Validation Design & Synthesize gRNA Design & Synthesize gRNA Transfect Cells with Cas9 & gRNA Transfect Cells with Cas9 & gRNA Design & Synthesize gRNA->Transfect Cells with Cas9 & gRNA Select & Isolate Single Clones Select & Isolate Single Clones Transfect Cells with Cas9 & gRNA->Select & Isolate Single Clones Validate BTK Knockout Validate BTK Knockout Select & Isolate Single Clones->Validate BTK Knockout Treat WT & BTK-KO Cells with this compound Treat WT & BTK-KO Cells with this compound Validate BTK Knockout->Treat WT & BTK-KO Cells with this compound Cell Viability Assay Cell Viability Assay Treat WT & BTK-KO Cells with this compound->Cell Viability Assay Phenotypic Effect Western Blot for p-PLCγ2 Western Blot for p-PLCγ2 Treat WT & BTK-KO Cells with this compound->Western Blot for p-PLCγ2 Signaling Effect Flow Cytometry for CD69 Flow Cytometry for CD69 Treat WT & BTK-KO Cells with this compound->Flow Cytometry for CD69 Functional Effect Data Analysis & Comparison Data Analysis & Comparison Cell Viability Assay->Data Analysis & Comparison Western Blot for p-PLCγ2->Data Analysis & Comparison Flow Cytometry for CD69->Data Analysis & Comparison

Experimental Workflow Diagram

BTK Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including Phospholipase C gamma 2 (PLCγ2). This leads to a cascade of events culminating in B-cell proliferation, differentiation, and survival. This compound, as a BTK inhibitor, is expected to block these downstream events.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk PIP3 PIP3 Lyn_Syk->PIP3 BTK BTK PIP3->BTK Recruitment & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation This compound This compound This compound->BTK Inhibition pPLCg2 p-PLCγ2 PLCg2->pPLCg2 Downstream Downstream Signaling (Calcium Mobilization, NF-κB, MAPK) pPLCg2->Downstream Response Cellular Responses (Proliferation, Survival, Activation) Downstream->Response

BTK Signaling Pathway and this compound Inhibition

Data Presentation

The following tables summarize the expected outcomes when comparing the effects of this compound on wild-type and BTK knockout cells. The IC50 values for this compound in wild-type cells are based on published data.[1][4][8] In BTK knockout cells, the IC50 is expected to be significantly higher or not determinable, indicating the on-target activity of this compound.

Table 1: Effect of this compound on Cell Viability

Cell LineTreatmentExpected IC50 (nM)
Wild-Type (e.g., Ramos)This compoundVaries by cell line
BTK Knockout (e.g., Ramos)This compound>10,000 (or no effect)

Table 2: Effect of this compound on PLCγ2 Phosphorylation

Cell LineTreatmentEndpointExpected IC50 (nM)
Wild-Type (Ramos)This compoundp-PLCγ2 (Y1217)6.9[4][8]
BTK Knockout (Ramos)This compoundp-PLCγ2 (Y1217)No inhibition expected

Table 3: Effect of this compound on B-Cell Activation (CD69 Expression)

Cell TypeTreatmentEndpointExpected IC50 (nM)
Wild-Type (Human PBMCs)This compoundCD69 Expression6.9[4]
BTK Knockout (B-cells)This compoundCD69 ExpressionNo inhibition expected

Experimental Protocols

Protocol 1: Generation of BTK Knockout Cell Line using CRISPR/Cas9

This protocol outlines the steps to generate a BTK knockout cell line (e.g., in Ramos, a human B-lymphoma cell line).

1. gRNA Design and Synthesis:

  • Design two to four single guide RNAs (sgRNAs) targeting an early exon of the BTK gene to induce frameshift mutations. Use online design tools to minimize off-target effects.

  • Synthesize or clone the designed sgRNAs into a suitable expression vector that also contains Cas9 nuclease.

2. Transfection:

  • Culture Ramos cells to a density of 0.5-1.0 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Transfect the cells with the Cas9/sgRNA expression plasmid using an electroporation system optimized for lymphocyte cell lines.

3. Single-Cell Cloning:

  • 48-72 hours post-transfection, sort single cells into 96-well plates using fluorescence-activated cell sorting (FACS) if the plasmid contains a fluorescent reporter, or use limiting dilution.

  • Culture the single-cell clones until visible colonies form.

4. Knockout Validation:

  • Genomic DNA PCR and Sequencing: Extract genomic DNA from expanded clones. Amplify the targeted region of the BTK gene by PCR and sequence the amplicons to identify insertions or deletions (indels) that result in a frameshift mutation.

  • Western Blot Analysis: Lyse a portion of the cells from each potential knockout clone and perform a Western blot using an anti-BTK antibody to confirm the absence of BTK protein expression.

Protocol 2: Western Blot for BTK and p-PLCγ2

This protocol is for confirming BTK knockout and assessing the effect of this compound on PLCγ2 phosphorylation.

1. Cell Lysis:

  • Plate wild-type and BTK knockout Ramos cells at a density of 1 x 10^6 cells/mL.

  • Treat cells with a dose range of this compound for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., anti-IgM) to induce BCR signaling.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Load 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against p-PLCγ2 (Y1217) or total BTK overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip and re-probe the membrane for total PLCγ2 and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

Protocol 3: Cell Viability Assay

This protocol measures the effect of this compound on the viability of wild-type and BTK knockout cells.

1. Cell Seeding:

  • Seed wild-type and BTK knockout cells in 96-well plates at a density of 10,000 cells per well.

2. Drug Treatment:

  • Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

3. Viability Measurement:

  • Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) to each well according to the manufacturer's instructions.

  • Measure luminescence or absorbance using a plate reader.

4. Data Analysis:

  • Normalize the results to the vehicle-treated control.

  • Plot the cell viability against the log of the this compound concentration and calculate the IC50 value using a non-linear regression model.

Protocol 4: Flow Cytometry for B-Cell Activation (CD69 Expression)

This protocol assesses the functional effect of this compound on B-cell activation.

1. Cell Preparation and Treatment:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using a Ficoll-Paque gradient.

  • Alternatively, use wild-type and BTK knockout B-cell lines.

  • Treat the cells with a dose range of this compound for 1 hour.

2. Cell Stimulation:

  • Stimulate the cells with an anti-IgD or anti-IgM antibody to activate the BCR for 18-24 hours. Include an unstimulated control.

3. Staining:

  • Harvest the cells and stain them with fluorescently labeled antibodies against CD19 (to identify B-cells) and CD69 (as an activation marker).

4. Flow Cytometry Analysis:

  • Acquire the samples on a flow cytometer.

  • Gate on the CD19-positive population and quantify the percentage of CD69-positive cells.

5. Data Analysis:

  • Calculate the percentage of inhibition of CD69 expression for each this compound concentration relative to the stimulated control.

  • Determine the IC50 value as described for the cell viability assay.

Logical Relationship Diagram

The following diagram illustrates the logical flow for validating the on-target effects of this compound. The central hypothesis is that if this compound specifically targets BTK, its inhibitory effects will be absent in cells where BTK has been knocked out.

G cluster_0 Experimental Setup cluster_1 Treatment cluster_2 Observed Effect cluster_3 Conclusion WT_Cells Wild-Type Cells (BTK+/+) BIIB091_WT Treat with this compound WT_Cells->BIIB091_WT KO_Cells BTK Knockout Cells (BTK-/-) BIIB091_KO Treat with this compound KO_Cells->BIIB091_KO Effect_WT Inhibition of BTK-mediated signaling and function BIIB091_WT->Effect_WT Effect_KO No inhibition of BTK-mediated signaling and function BIIB091_KO->Effect_KO Conclusion This compound is an on-target inhibitor of BTK Effect_WT->Conclusion Effect_KO->Conclusion

On-Target Validation Logic

By following these protocols and the overall workflow, researchers can robustly validate the on-target effects of this compound, providing critical data for its continued development as a therapeutic agent.

References

Troubleshooting & Optimization

BIIB091 Kinase Profiling: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center guide regarding the off-target effects of BIIB091 in kinase profiling.

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the off-target effects of this compound, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally active, and reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] Its primary mechanism of action is as an ATP-competitive inhibitor that binds to the H3 pocket of BTK.[2] This binding sequesters a key phosphorylation site, tyrosine 551, into an inactive conformation, thereby preventing BTK activation and downstream signaling.[1][3] this compound is being investigated for the treatment of multiple sclerosis.[4][5]

Q2: How selective is this compound for its primary target, BTK?

A2: this compound is characterized as a highly selective BTK inhibitor.[2][5] In a comprehensive kinase panel (DiscoverX KINOMEscan), this compound demonstrated greater than 500-fold selectivity for BTK compared to over 400 other kinases evaluated.[3][6] This high selectivity is attributed to its unique binding mode in the H3 pocket, a region that is not highly conserved across the kinome.[2]

Q3: What are the known off-target kinases of this compound?

A3: While highly selective, this compound can exhibit some off-target activity at higher concentrations. In a kinome scan performed at a concentration of 1 µM, this compound showed greater than 70% inhibition of 9 out of 401 kinases tested.[2] However, specific names of these 9 kinases are not detailed in the provided literature. It is crucial for researchers to consider this concentration-dependent activity when designing experiments. For most cellular and in vivo applications, the high potency of this compound against BTK allows for the use of concentrations far below those that would significantly engage these off-targets.

Q4: What are the potential functional consequences of this compound's off-target effects?

A4: Given its high selectivity, the off-target effects of this compound are minimal at therapeutic concentrations.[2] Preclinical safety studies have revealed a favorable toxicity profile, with no significant potential for hERG-related cardiotoxicity, genotoxicity, or hepatotoxicity.[2] In a lead profiling panel against 65 other targets, this compound showed no significant off-target side effects at a concentration of 10 µM.[2] This suggests that at typical experimental concentrations, the functional consequences of off-target kinase inhibition are low.

Q5: How can I troubleshoot or minimize potential off-target effects in my experiments?

A5: To ensure that the observed effects in your experiments are due to BTK inhibition and not off-target activities, consider the following troubleshooting steps:

  • Dose-Response Curve: Perform a full dose-response analysis. The effects should correlate with the known IC50 of this compound for BTK (in the low nanomolar range for cellular assays).[1][2] Effects observed only at high micromolar concentrations are more likely to be off-target.

  • Use a Structurally Unrelated BTK Inhibitor: To confirm that the observed phenotype is specific to BTK inhibition, use another potent and selective BTK inhibitor with a different chemical scaffold as a control.

  • Rescue Experiments: If possible, perform a rescue experiment by introducing a constitutively active form of BTK to see if it reverses the effects of this compound.

  • Negative Control Kinase: Use a cell line that does not express BTK to determine if this compound has any effect in the absence of its primary target.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the selectivity and potency of this compound.

Table 1: Kinase Selectivity Profile of this compound

Assay PlatformNumber of Kinases TestedThis compound ConcentrationResultsCitation(s)
DiscoverX KINOMEscan> 400Not specified> 500-fold selectivity for BTK relative to all other kinases[3][6]
DiscoverX Panel4011 µM> 70% inhibition of 9 kinases[2]
Ricerca Lead Profiling6510 µM> 50% inhibition for 0 targets[2]

Table 2: Summary of this compound In Vitro Potency (IC50 Values)

Assay TypeTarget/PathwayCell/System TypeIC50 ValueCitation(s)
Enzymatic AssayPurified BTK ProteinN/A< 0.5 nM (450 pM)[1][3]
BTK AutophosphorylationBTKHuman Whole Blood9.0 nM[2]
PLCγ2 PhosphorylationBTK SignalingRamos Human B-cells6.9 nM[1]
B-cell Activation (CD69 Expression)BTK-mediatedHuman PBMCs71 nM[1][2]
FcγR-induced ROS ProductionBTK-mediatedPrimary Neutrophils4.5 nM[1][2]
FcγRI and FcγRIII-mediated TNFα secretionBTK-mediatedHuman Monocytes1.3 - 8.0 nM[1]

Experimental Protocols

Protocol: Assessing Kinase Selectivity using a KINOMEscan Panel

This method provides a general workflow for evaluating the selectivity of a kinase inhibitor like this compound across a large panel of kinases, based on the approach used in its preclinical characterization.[3][6]

  • Objective: To determine the binding affinity of this compound to a wide array of kinases and identify potential off-targets.

  • Materials:

    • This compound compound stock solution (e.g., 10 mM in DMSO).

    • KINOMEscan assay platform (e.g., DiscoverX/Eurofins). This is a competitive binding assay.

    • Kinase-tagged T7 phage.

    • Ligand-affinity beads.

  • Methodology:

    • A DNA-tagged kinase from a panel of over 400 human kinases is incubated with an immobilized, active-site directed ligand (affinity beads).

    • This compound is added at a fixed concentration (e.g., 1 µM) to compete with the immobilized ligand for binding to the kinase.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The affinity beads are washed to remove unbound components.

    • The amount of kinase bound to the solid support is measured by quantifying the associated DNA tag using qPCR.

    • The results are typically expressed as "% Control," where a lower percentage indicates stronger binding of the test compound (this compound) to the kinase.

  • Data Analysis:

    • The primary screen identifies any kinase where binding is reduced by a significant threshold (e.g., >70% inhibition) at the screening concentration.

    • For any identified "hits," a full dose-response curve is generated by testing a range of this compound concentrations to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.

    • Selectivity is assessed by comparing the Kd for the primary target (BTK) to the Kd values for any identified off-target kinases.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation This compound This compound This compound->BTK Inhibition Downstream Downstream Signaling (NF-κB, Calcium Flux) PLCG2->Downstream Response Cellular Response (Activation, Proliferation) Downstream->Response

Caption: Simplified BTK signaling pathway showing inhibition by this compound.

Kinase_Profiling_Workflow start Start: this compound Test Compound screen Primary Screen (e.g., KINOMEscan @ 1µM) Across >400 Kinases start->screen evaluate Evaluate % Inhibition screen->evaluate no_hits Result: Highly Selective (No significant off-targets) evaluate->no_hits < 70% Inhibition hits Identify Hits (e.g., >70% inhibition) evaluate->hits > 70% Inhibition dose_response Secondary Screen: Dose-Response Assay (Determine Kd or IC50) hits->dose_response quantify Quantify Selectivity (Compare BTK vs. Off-Target Kd) dose_response->quantify

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

On_Target_vs_Off_Target This compound This compound Concentration Experimental Concentration This compound->Concentration LowConc Low Nanomolar (nM) (e.g., 1-100 nM) Concentration->LowConc Low HighConc High Micromolar (µM) (e.g., >1 µM) Concentration->HighConc High OnTarget On-Target Effect: BTK Inhibition LowConc->OnTarget HighConc->OnTarget OffTarget Potential Off-Target Effects: Inhibition of other kinases HighConc->OffTarget Phenotype Observed Cellular Phenotype OnTarget->Phenotype Primary Driver OffTarget->Phenotype Contributor at high conc.

Caption: Logic diagram of on-target vs. potential off-target effects.

References

BIIB091 Concentration Optimization for Cell Viability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing BIIB091 concentration for cell viability experiments. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial enzyme in the signaling pathways of various immune cells, particularly B cells and myeloid cells.[1][4] By inhibiting BTK, this compound blocks downstream signaling events that are essential for B-cell activation, proliferation, and survival.[1][4]

Q2: What is a recommended starting concentration range for this compound in a cell viability assay?

A2: For initial experiments, it is advisable to use a broad, logarithmic concentration range to determine the dose-response curve for your specific cell line. A common starting point is from 1 nM to 10 µM. This range will help identify the effective concentration window and calculate the IC50 value (the concentration that inhibits 50% of the biological response).

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time depends on the cell line's doubling time and the specific biological question. A typical starting point is to perform a time-course experiment at 24, 48, and 72 hours. For cytostatic compounds that inhibit cell growth rather than inducing immediate cell death, longer incubation times may be necessary to observe a significant effect on cell viability.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is critical to ensure the final DMSO concentration in your cell culture medium is low (generally ≤ 0.1%) to prevent solvent-induced toxicity. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q5: Can serum in the culture medium affect the activity of this compound?

A5: Yes, serum proteins can bind to small molecules, potentially reducing the effective concentration of this compound available to the cells. If you suspect significant serum protein binding, you may consider performing experiments in serum-free or reduced-serum conditions. However, be aware that this can also affect cell health and response.

Experimental Protocols

Detailed Protocol for Cell Viability Assessment using MTT Assay

This protocol provides a step-by-step guide for determining cell viability after treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine the optimal seeding density to ensure cells are approximately 80-90% confluent in the control wells at the end of the experiment.

    • Seed cells in a 96-well plate at the predetermined density in 100 µL of complete culture medium per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank controls from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

Detailed Protocol for Cell Viability Assessment using CCK-8 Assay

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) for assessing cell viability following this compound treatment.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • CCK-8 solution

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as described for the MTT assay.

  • Compound Treatment:

    • Follow the same compound treatment procedure as described for the MTT assay.

  • CCK-8 Reaction:

    • After the desired incubation period with this compound, add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Subtract the average absorbance of the blank controls from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation

Table 1: In Vitro IC50 Values for this compound in Various Functional Assays

Assay DescriptionCell Type/SystemIC50 Value (nM)
BTK Protein BindingPurified BTK protein<0.5
BTK AutophosphorylationWhole Blood9.0
PLCγ2 PhosphorylationRamos Human B-cell Line6.9
Anti-IgM-stimulated CD69 ActivationPBMCs6.9
FcγR-induced ROS ProductionPurified Primary Neutrophils4.5
FcγRI-mediated TNFα SecretionHuman Monocytes3.1
FcγRIII-mediated TNFα SecretionHuman Monocytes8.0
BCR Mediated B-cell Activation (CD69)Whole Blood71
FcεR-induced Basophil Activation (CD63)Whole Blood82

Note: IC50 values are sourced from multiple studies and may vary depending on the specific experimental conditions.[1][2][5][6]

Visualizations

BIIB091_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 This compound This compound This compound->BTK Inhibition Downstream Downstream Signaling (e.g., NF-κB, Ca²⁺) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits the BTK signaling pathway.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare this compound Serial Dilutions incubate_24h->prepare_dilutions treat_cells Treat Cells with this compound (include vehicle & blank controls) prepare_dilutions->treat_cells incubate_treatment Incubate for Desired Time (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_reagent Add Viability Reagent (MTT or CCK-8) incubate_treatment->add_reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent read_plate Read Absorbance on Plate Reader incubate_reagent->read_plate analyze_data Analyze Data: - Subtract Blank - Normalize to Vehicle Control - Plot Dose-Response Curve - Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for this compound cell viability assay.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects.

  • Solution:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use calibrated pipettes and be consistent with your technique.

    • To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or medium instead.

Issue 2: No observable effect of this compound even at high concentrations.

  • Possible Cause:

    • Cell line resistance: The cell line may not express BTK or rely on the BTK signaling pathway for survival.

    • Compound inactivity: The this compound stock may have degraded.

    • Insufficient incubation time: The effect of this compound on cell viability may be cytostatic and require a longer duration to become apparent.

  • Solution:

    • Confirm BTK expression in your cell line using techniques like Western blotting or qPCR.

    • Prepare a fresh stock solution of this compound.

    • Extend the incubation time (e.g., to 96 or 120 hours).

Issue 3: IC50 value is significantly higher than expected from published data.

  • Possible Cause:

    • High cell seeding density: A higher number of cells may require a higher concentration of the inhibitor to achieve the same effect.

    • Serum protein binding: As mentioned in the FAQs, serum proteins can sequester this compound.

    • Differences in experimental conditions: Assay parameters such as incubation time and reagent concentrations can influence the IC50 value.

  • Solution:

    • Optimize the cell seeding density.

    • Consider reducing the serum concentration in your culture medium.

    • Ensure your protocol is consistent with published methods if you are trying to replicate their findings.

Issue 4: Unexpected results with MTT or CCK-8 assays.

  • Possible Cause:

    • (MTT) Interference with cellular metabolism: this compound, like other kinase inhibitors, could have off-target effects on mitochondrial function, affecting the reduction of MTT.

    • (CCK-8) Interference with the reagent: Some compounds can directly interact with the CCK-8 reagent.

  • Solution:

    • Consider using an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., trypan blue exclusion or a live/dead stain).

    • Include a control well with this compound in cell-free media to check for direct interaction with the CCK-8 reagent.

Troubleshooting_Decision_Tree start Start Troubleshooting issue What is the primary issue? start->issue high_variability High variability between replicates issue->high_variability Variability no_effect No effect of this compound issue->no_effect No Effect high_ic50 IC50 is too high issue->high_ic50 High IC50 unexpected_results Unexpected assay results issue->unexpected_results Assay Issues check_seeding Check cell seeding consistency and pipetting technique. Avoid edge effects. high_variability->check_seeding confirm_btk Confirm BTK expression in cell line. Prepare fresh this compound stock. Increase incubation time. no_effect->confirm_btk optimize_density Optimize cell seeding density. Consider reducing serum concentration. high_ic50->optimize_density alternative_assay Use an alternative viability assay (e.g., CellTiter-Glo). Check for direct compound-reagent interaction. unexpected_results->alternative_assay

Caption: Troubleshooting decision tree for this compound experiments.

References

Navigating BIIB091 In Vitro Efficacy Challenges: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA - To empower researchers in achieving robust and reproducible results, this technical support center provides comprehensive troubleshooting guidance for in vitro studies involving BIIB091, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). This resource, designed for scientists and drug development professionals, addresses common challenges that may lead to perceived low efficacy of this compound in experimental settings.

This compound is a structurally distinct, ATP-competitive inhibitor that binds to the H3 pocket of BTK.[1] It effectively sequesters tyrosine 551 in the kinase pocket, preventing its phosphorylation by upstream kinases and thereby inhibiting downstream signaling.[2][3][4] This guide will delve into potential experimental pitfalls and provide actionable solutions to ensure your in vitro assays accurately reflect the high potency of this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[2][4] It functions by binding to the ATP-binding pocket of BTK, which prevents the autophosphorylation of BTK at Tyr-551 and subsequent downstream signaling events.[2][4][5] This ultimately inhibits the activation of B cells and myeloid cells.[2][3]

Q2: In which cell types can I expect to see this compound activity?

A2: this compound demonstrates potent activity in both B cells and myeloid cells, such as neutrophils and monocytes.[2][3] It inhibits B-cell receptor (BCR) signaling in B cells and Fc receptor (FcR) signaling in myeloid cells.[2][3]

Q3: What are the typical in vitro readouts for this compound efficacy?

A3: Common in vitro assays to measure this compound activity include:

  • Phospho-PLCγ2 levels: this compound inhibits the phosphorylation of PLCγ2, a downstream target of BTK.[6][7]

  • B-cell activation markers: Inhibition of B-cell activation can be measured by a reduction in the expression of surface markers like CD69.[1][2][6]

  • Myeloid cell functional assays: Efficacy in myeloid cells can be assessed by measuring the inhibition of functions like FcγR-induced reactive oxygen species (ROS) production in neutrophils.[1][2][6]

Troubleshooting Guide: Low In Vitro Efficacy of this compound

If you are observing lower than expected efficacy with this compound in your in vitro experiments, consider the following potential issues and troubleshooting steps.

Problem 1: Suboptimal Assay Conditions

In vitro kinase assays are sensitive to various experimental parameters. Incorrect assay setup can lead to an underestimation of an inhibitor's potency.

Possible Causes & Solutions:

Potential Issue Troubleshooting Recommendation
High ATP Concentration This compound is an ATP-competitive inhibitor.[1][5] High concentrations of ATP in your kinase assay will compete with this compound for binding to BTK, leading to an artificially high IC50 value. Recommendation: For optimal inhibitor characterization, use an ATP concentration that is close to the Km value for BTK in your specific assay system.[8]
Incorrect Buffer Components Components in the assay buffer, such as detergents or serum, can interfere with the inhibitor's activity or the detection method.[9][10] Recommendation: Review the literature for established buffer conditions for BTK assays. If using a commercial assay kit, adhere strictly to the manufacturer's protocol. Consider running a buffer optimization experiment.
Inappropriate Substrate The choice and concentration of the substrate can influence the observed kinase activity and inhibitor potency. Recommendation: Ensure you are using a validated and specific substrate for BTK. The substrate concentration should be optimized for your assay to be in the linear range of the reaction.
Problem 2: Issues with Compound Integrity and Handling

The stability and solubility of small molecule inhibitors are critical for their activity.

Possible Causes & Solutions:

Potential Issue Troubleshooting Recommendation
Compound Degradation Improper storage or handling can lead to the degradation of this compound. Recommendation: Store the compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions and working dilutions for each experiment to avoid degradation due to repeated freeze-thaw cycles.[11]
Poor Solubility This compound may have limited solubility in aqueous buffers, leading to a lower effective concentration in the assay. Recommendation: Prepare a high-concentration stock solution in a suitable solvent like DMSO. When preparing working dilutions, ensure the final solvent concentration in the assay is low (typically <0.5%) to prevent solvent-induced effects.[11] Visually inspect for any precipitation.
Problem 3: Cell-Based Assay Complications

Cellular assays introduce additional layers of complexity that can affect inhibitor performance.

Possible Causes & Solutions:

Potential Issue Troubleshooting Recommendation
Cell Health and Passage Number The physiological state of your cells can impact their response to stimuli and inhibitors. Recommendation: Use healthy, low-passage number cells for your experiments. Ensure consistent cell culture conditions, including media, serum, and incubator parameters.
Off-Target Effects or Cellular Compensation At very high concentrations, small molecule inhibitors may exhibit off-target effects.[12] Alternatively, cells may activate compensatory signaling pathways. Recommendation: Perform dose-response experiments over a wide range of concentrations to determine the optimal inhibitory range and identify potential toxicity at higher concentrations.
Incorrect Stimulation Conditions Inadequate or inconsistent stimulation of the target pathway (e.g., BCR or FcR) will result in a low signal window, making it difficult to assess inhibitor efficacy. Recommendation: Optimize the concentration and incubation time of the stimulating agent (e.g., anti-IgM for B cells) to achieve a robust and reproducible activation signal.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound across various assays. These values can serve as a benchmark for your own experiments.

Assay Type Cell/System Readout Reported IC50
Kinase AssayPurified BTK proteinEnzymatic activity<0.5 nM[6]
Phosphorylation AssayRamos (human B-cell line)p-PLCγ2 levels6.9 nM[1][6]
B-cell ActivationHuman PBMCsCD69 expression (anti-IgM stimulated)6.9 nM[6]
B-cell ActivationHuman Whole BloodCD69 expression71 nM[6]
Myeloid Cell FunctionHuman NeutrophilsFcγR-induced ROS production4.5 nM[1][6]
Monocyte FunctionHuman MonocytesFcγRI/III-mediated TNFα secretion1.3 - 8.0 nM[6]

Experimental Protocols

Protocol 1: In Vitro BTK Kinase Assay (Generic)

This protocol provides a general framework. Specific conditions should be optimized for your experimental setup.

  • Prepare Reagents:

    • BTK enzyme (recombinant)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ATP solution (at a concentration near the Km for BTK)

    • BTK substrate (e.g., a specific peptide)

    • This compound serial dilutions

    • Detection reagent (e.g., ADP-Glo™ or similar)

  • Assay Procedure:

    • Add kinase buffer to a 384-well plate.

    • Add this compound dilutions or vehicle control.

    • Add BTK enzyme and incubate briefly.

    • Initiate the reaction by adding the ATP/substrate mix.

    • Incubate at room temperature for the optimized reaction time.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Read the signal (e.g., luminescence) on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: B-cell Activation Assay (CD69 Expression)
  • Cell Preparation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) using standard density gradient centrifugation.

    • Resuspend cells in complete RPMI media.

  • Inhibitor Treatment:

    • Plate the PBMCs in a 96-well plate.

    • Add serial dilutions of this compound or vehicle control and pre-incubate for 1 hour at 37°C.

  • Cell Stimulation:

    • Add a stimulating agent, such as anti-IgM or anti-IgD antibody, to the appropriate wells.[2]

    • Incubate for 18-24 hours at 37°C.

  • Flow Cytometry Staining:

    • Harvest the cells and wash with FACS buffer.

    • Stain the cells with fluorescently labeled antibodies against CD19 (to gate on B cells) and CD69.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the CD19-positive B-cell population and quantify the percentage of CD69-positive cells or the mean fluorescence intensity of CD69.

    • Calculate the IC50 value as described in Protocol 1.

Visualizing Key Processes

To further clarify the experimental and biological contexts, the following diagrams illustrate the this compound mechanism and a general troubleshooting workflow.

BIIB091_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, Ca²⁺ mobilization) PLCG2->Downstream This compound This compound This compound->BTK Inhibition

Caption: this compound inhibits the BTK signaling pathway.

Troubleshooting_Workflow Start Low this compound Efficacy Observed Check_Assay Review Assay Conditions Start->Check_Assay Check_Compound Verify Compound Integrity Check_Assay->Check_Compound Conditions OK ATP_Conc Optimize ATP Concentration Check_Assay->ATP_Conc Issue Found Buffer_Opt Validate Buffer Components Check_Assay->Buffer_Opt Issue Found Check_Cells Assess Cell-Based Factors Check_Compound->Check_Cells Compound OK Solubility Check Solubility & Dilutions Check_Compound->Solubility Issue Found Stability Use Fresh Aliquots Check_Compound->Stability Issue Found Cell_Health Confirm Cell Health & Passage Check_Cells->Cell_Health Issue Found Stimulation Optimize Stimulation Check_Cells->Stimulation Issue Found Resolved Efficacy Restored Check_Cells->Resolved Cell Factors OK ATP_Conc->Start Buffer_Opt->Start Solubility->Start Stability->Start Cell_Health->Start Stimulation->Start

References

BIIB091 Technical Support Center: Troubleshooting Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers and scientists working with BIIB091, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the solubility and handling of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a novel, potent, selective, and reversible BTK inhibitor being investigated for the treatment of multiple sclerosis.[1] It is a small molecule that competitively binds to the ATP pocket of the BTK protein.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₈H₃₄N₁₀O₂[2]
Molecular Weight 542.65 g/mol [2]
Appearance Solid powder[2]

Q2: What is the general solubility of this compound?

This compound is characterized by its high solubility in dimethyl sulfoxide (B87167) (DMSO) and has been described as having desirable aqueous solubility.[3] However, as a hydrophobic compound, it can be challenging to work with in aqueous-based experimental media, and precipitation can occur, particularly at higher concentrations.

Q3: What are the recommended solvents for preparing this compound stock solutions?

For in vitro experiments, 100% DMSO is the recommended solvent for preparing high-concentration stock solutions.[2] For in vivo studies, complex co-solvent systems are typically required.[2]

Q4: What are the common causes of this compound precipitation in cell culture media?

Precipitation of this compound in cell culture media is often due to its hydrophobic nature and can be triggered by several factors:

  • Exceeding the aqueous solubility limit: Rapidly diluting a concentrated DMSO stock into a large volume of aqueous media can cause localized high concentrations, leading to precipitation.[4]

  • Poor mixing technique: Insufficient mixing upon dilution can result in the compound crashing out of solution.[4]

  • Temperature fluctuations: Changes in temperature can affect the solubility of the compound.[4]

  • Interactions with media components: High concentrations of proteins or other components in the media can sometimes contribute to precipitation.

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Diluting DMSO Stock in Aqueous Buffer or Media

This is a common issue when working with hydrophobic compounds. The following steps can help to mitigate this problem.

Troubleshooting Workflow for Immediate Precipitation

G cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 If Precipitation Persists cluster_3 Advanced Solutions cluster_4 Resolution start Precipitate observed after adding this compound stock to media action1 Improve Mixing Technique (Vortex/Invert Immediately) start->action1 action2 Pre-warm Media to 37°C start->action2 adjust1 Lower Final Concentration action1->adjust1 Still Precipitates? end No Precipitation: Proceed with Experiment action1->end Resolved action2->adjust1 Still Precipitates? action2->end Resolved adjust2 Perform Stepwise/Serial Dilution adjust1->adjust2 adjust1->end Resolved adjust3 Lower Stock Concentration adjust2->adjust3 adjust2->end Resolved adv1 Use a Co-solvent System (e.g., DMSO/Ethanol) adjust3->adv1 Still Precipitates? adjust3->end Resolved adv2 Consider Formulation with Cyclodextrins adv1->adv2 adv1->end Resolved adv2->end Resolved BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Calcium Release IP3->Ca_Release PKC PKC Activation DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_Release->Downstream PKC->Downstream B_Cell_Activation B-Cell Activation, Proliferation, & Survival Downstream->B_Cell_Activation This compound This compound This compound->BTK Inhibition

References

Preventing BIIB091 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the BIIB091 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental setups and to help troubleshoot potential issues related to its stability and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[3][4] By inhibiting BTK, this compound blocks these processes, making it a valuable tool for studying autoimmune diseases and B-cell malignancies. This compound is an ATP-competitive inhibitor that binds to the H3 pocket of BTK, a unique binding site that contributes to its high selectivity.[5]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to prevent the degradation of this compound. For long-term storage, the solid powder form of this compound should be stored at -20°C for up to three years or at 4°C for up to two years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1]

Q3: In which solvents can this compound be dissolved?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6] For in vivo studies, it can be formulated in a vehicle consisting of solvents such as DMSO, PEG300, Tween 80, and saline, though the exact formulation may need to be optimized for the specific experimental conditions.[1]

Q4: Is this compound stable in aqueous solutions?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower than expected potency (High IC50 values) This compound Degradation: Improper storage, repeated freeze-thaw cycles of stock solutions, or prolonged incubation in aqueous buffers can lead to degradation.- Ensure this compound powder and stock solutions are stored at the recommended temperatures. - Aliquot stock solutions to minimize freeze-thaw cycles. - Prepare fresh dilutions in assay buffer immediately before use.
Assay Conditions: Suboptimal ATP concentration in kinase assays, incorrect cell density, or issues with detection reagents.- Use an ATP concentration at or near the Km for BTK in biochemical assays. - Optimize cell density to ensure a robust signal window. - Verify the integrity and expiration date of all assay reagents.
High background signal in assays Compound Precipitation: this compound may precipitate in aqueous buffers, especially at higher concentrations.- Visually inspect solutions for any signs of precipitation. - Determine the solubility limit of this compound in your specific assay buffer. - Consider using a small percentage of DMSO in the final assay volume (typically ≤0.5%) to maintain solubility.
Non-specific Binding: The compound may bind to plates or other surfaces.- Include appropriate vehicle controls (e.g., DMSO) to determine the baseline signal. - Consider using low-binding microplates.
Variability between replicate wells Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents.- Use calibrated pipettes and proper pipetting techniques. - Ensure thorough mixing of solutions before dispensing.
Edge Effects: Evaporation from wells on the outer edges of the microplate can concentrate reagents and affect results.- Avoid using the outer wells of the plate for critical samples. - Fill the outer wells with sterile water or buffer to maintain humidity.

Data Presentation

Table 1: Storage Recommendations for this compound

Form Storage Temperature Duration
Solid Powder-20°C3 years
4°C2 years
In Solvent (e.g., DMSO)-80°C6 months
-20°C1 month

Data compiled from MedChemExpress product information.[1]

Table 2: In Vitro Potency of this compound

Assay Type Target/Cell Line IC50 Value
BTK Kinase AssayRecombinant BTK<0.2 nM
BTK AutophosphorylationWhole Blood9.0 nM
p-PLCγ2 ReductionRamos Cells6.9 nM
CD69 ExpressionWhole Blood71 nM
FcγR-induced ROS ProductionNeutrophils4.5 nM

Data from preclinical characterization studies.[5]

Experimental Protocols

Protocol 1: General Kinase Assay for BTK Inhibition

This protocol provides a general framework for assessing the inhibitory activity of this compound against Bruton's tyrosine kinase in a biochemical assay.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of recombinant BTK enzyme in assay buffer.

    • Prepare a solution of a suitable peptide substrate and ATP in assay buffer. The ATP concentration should be at the Km value for BTK.

  • Assay Procedure:

    • Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of a microplate.

    • Add the BTK enzyme solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the product formation using a suitable method (e.g., ADP-Glo™, HTRF®, or ELISA-based detection of substrate phosphorylation).

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

BIIB091_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock 1. Prepare 10 mM this compound Stock in DMSO dilute 2. Serially Dilute This compound stock->dilute plate 3. Add Compound to Plate dilute->plate enzyme 4. Add BTK Enzyme & Incubate plate->enzyme reaction 5. Initiate Reaction with ATP/Substrate enzyme->reaction detect 6. Stop Reaction & Detect Signal reaction->detect calculate 7. Calculate % Inhibition detect->calculate plot 8. Plot Dose-Response Curve calculate->plot ic50 9. Determine IC50 Value plot->ic50 BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) Lyn->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates This compound This compound This compound->BTK inhibits Downstream Downstream Signaling (e.g., NF-κB activation) PLCG2->Downstream Response B-Cell Proliferation, Survival, Differentiation Downstream->Response

References

BIIB091 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BIIB091-based experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the successful execution of their studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, highly selective, and reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Its mechanism of action involves binding to the ATP-binding pocket of BTK, sequestering a key tyrosine residue (Tyr-551) in an inactive conformation.[1][2][3] This prevents the autophosphorylation and activation of BTK, thereby blocking downstream signaling pathways.[4] this compound is being investigated for the treatment of multiple sclerosis (MS).[5]

Q2: What are the key cellular effects of this compound?

A2: this compound potently inhibits BTK-dependent signaling in both B cells and myeloid cells.[6] This leads to the inhibition of B-cell activation, proliferation, and antigen presentation.[6] In myeloid cells, it can block functions such as Fc receptor (FcR)-mediated signaling.[6]

Q3: How should this compound be stored?

A3: Proper storage of this compound is crucial for maintaining its stability and activity.

Storage ConditionDuration
Solid (powder)Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C.[3]
Stock SolutionShort-term (days to weeks) at 0-4°C; Long-term (months) at -20°C.[3] Use within one month when stored at -20°C.[1]

It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Troubleshooting Guide

In Vitro Kinase Assays

Q4: I am observing inconsistent IC50 values for this compound in my kinase assay. What are the potential causes and solutions?

A4: Inconsistent IC50 values are a common issue in kinase assays and can arise from several factors.[7]

Potential Causes & Troubleshooting Steps:

  • Compound Solubility:

    • Problem: this compound may precipitate in your assay buffer, leading to a lower effective concentration.

    • Solution: Visually inspect for precipitation. Ensure the final DMSO concentration is compatible with your assay and does not exceed recommended levels (typically <1%). Prepare fresh serial dilutions for each experiment.[7]

  • ATP Concentration:

    • Problem: As an ATP-competitive inhibitor, the IC50 of this compound is sensitive to the ATP concentration in the assay.[8]

    • Solution: Maintain a consistent ATP concentration across all experiments, ideally close to the Km value for BTK, to ensure comparability of results.[8]

  • Enzyme Activity and Purity:

    • Problem: The purity and activity of the recombinant BTK enzyme can vary between batches. Inactive enzyme can lead to misleading results.[9]

    • Solution: Use a highly purified and active BTK enzyme. Validate each new batch with a known control inhibitor. Ensure the enzyme has not undergone multiple freeze-thaw cycles.[9]

  • Assay Readout:

    • Problem: Luciferase-based assays that measure ATP consumption can be skewed by enzyme autophosphorylation, overestimating substrate phosphorylation.[8]

    • Solution: Be aware of the limitations of your assay format. If significant autophosphorylation is suspected, consider using an assay that directly measures substrate phosphorylation.[8]

Experimental Protocol: In Vitro BTK Kinase Assay

This protocol outlines a general procedure for determining the IC50 of this compound against BTK.

  • Reagent Preparation:

    • Prepare a master mix containing the assay buffer, purified recombinant BTK enzyme, and a suitable substrate.

    • Perform serial dilutions of this compound and a known control inhibitor in the assay buffer.

  • Assay Procedure:

    • Add the diluted this compound or control to the assay plate.

    • Add the enzyme/substrate master mix.

    • Pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a time within the linear range of the reaction.

  • Detection:

    • Stop the reaction.

    • Measure the signal (e.g., luminescence, fluorescence) according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.[7]

Cell-Based Assays

Q5: My results from this compound in cell-based assays do not correlate with the biochemical assay data. Why might this be?

A5: Discrepancies between biochemical and cell-based assays are common.[10][11]

Potential Causes & Troubleshooting Steps:

  • Cellular Permeability:

    • Problem: this compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than expected.

    • Solution: If permeability is a concern, consider using permeabilization agents in initial experiments to establish a baseline, though this is not suitable for all assay types.

  • Off-Target Effects:

    • Problem: Although this compound is highly selective, at high concentrations it may interact with other kinases, leading to unexpected cellular phenotypes.[4] Second-generation BTK inhibitors generally have fewer off-target effects than first-generation inhibitors.[12][13]

    • Solution: Perform a kinome scan to identify potential off-target interactions. Use the lowest effective concentration of this compound to minimize off-target effects. Include appropriate positive and negative controls for other signaling pathways.

  • Cell Health and Passage Number:

    • Problem: The health, confluency, and passage number of your cells can significantly impact their response to inhibitors.[7]

    • Solution: Use cells with a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase at the start of the experiment.

  • Experimental Controls:

    • Problem: Lack of appropriate controls can make it difficult to interpret results.

    • Solution: Include vehicle controls (e.g., DMSO), positive controls (known activators/inhibitors of the pathway), and negative controls (unstimulated cells).

Experimental Protocol: B-Cell Activation Assay using Flow Cytometry

This protocol describes a method to assess the inhibitory effect of this compound on B-cell activation by measuring the expression of the activation marker CD69.[6]

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood.

  • Inhibitor Treatment:

    • Pre-incubate PBMCs with serial dilutions of this compound or a vehicle control (DMSO) for 1 hour at 37°C.

  • Cell Stimulation:

    • Stimulate the B cells with an appropriate agonist, such as anti-IgD or anti-IgM, for 18-24 hours at 37°C.[6]

  • Staining:

    • Wash the cells and stain with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and the activation marker CD69.[6]

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the CD19-positive B-cell population and quantify the percentage of CD69-positive cells.

  • Data Analysis:

    • Determine the IC50 of this compound for the inhibition of B-cell activation.

In Vivo Experiments

Q6: I am designing an in vivo study with this compound. What are some key considerations?

A6: Careful planning is essential for successful in vivo experiments.

Key Considerations:

  • Formulation and Administration:

    • Problem: this compound may have poor solubility in aqueous solutions.

    • Solution: A common formulation for oral administration is a suspension in a vehicle such as carboxymethylcellulose (CMC) with Tween.[1] Ensure the formulation is homogenous before each administration.

  • Dose Selection:

    • Problem: Determining the optimal dose to achieve the desired level of target engagement without toxicity.

    • Solution: Conduct a dose-ranging study and measure pharmacodynamic markers (e.g., BTK phosphorylation in peripheral blood cells) to establish a dose-response relationship.

  • Pharmacokinetics/Pharmacodynamics (PK/PD):

    • Problem: Understanding the relationship between drug exposure and biological effect is crucial for interpreting results.

    • Solution: Collect samples at various time points after administration to measure both plasma concentrations of this compound and downstream markers of BTK activity.

Data Summary

Table 1: In Vitro Potency of this compound

AssayCell/SystemIC50 (nM)
BTK Enzymatic AssayPurified BTK protein<0.5[1]
BTK PhosphorylationRamos human B-cell line6.9[1]
CD69 ActivationHuman PBMCs6.9[1]
ROS ProductionPurified primary neutrophils4.5[1]
TNFα Secretion (coated IgG)Human monocytes5.6[1]
BTK PhosphorylationHuman whole blood24[1]
B-cell Activation (CD69)Human whole blood71[1]
Basophil Activation (CD63)Human whole blood82[1]

Visualizations

BIIB091_Mechanism_of_Action BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding BTK_inactive BTK (Inactive) LYN->BTK_inactive Phosphorylates BTK_active p-BTK (Active) BTK_inactive->BTK_active Autophosphorylation This compound This compound This compound->BTK_inactive Reversible Inhibition PLCg2 PLCγ2 BTK_active->PLCg2 Activates Downstream Downstream Signaling (Activation, Proliferation) PLCg2->Downstream

Caption: this compound Mechanism of Action in the BCR Signaling Pathway.

troubleshooting_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_controls General start Inconsistent Experimental Results check_solubility Verify Compound Solubility start->check_solubility check_cells Assess Cell Health & Passage start->check_cells check_formulation Optimize Formulation start->check_formulation check_controls Review Experimental Controls start->check_controls check_atp Standardize ATP Concentration check_solubility->check_atp check_enzyme Validate Enzyme Activity check_atp->check_enzyme check_cells->check_controls check_dose Conduct Dose-Ranging Study check_formulation->check_dose check_pkpd Perform PK/PD Analysis check_dose->check_pkpd check_purity Confirm Compound Purity check_controls->check_purity

Caption: General Troubleshooting Workflow for this compound Experiments.

References

BIIB091 Technical Support Center: Optimizing Dosage Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the BIIB091 Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, in various experimental settings. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you determine the optimal dosage of this compound for your specific cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial signaling molecule in B cells and myeloid cells. By inhibiting BTK, this compound blocks signaling pathways downstream of the B-cell receptor (BCR) and Fc receptors (FcR), which are essential for the proliferation, survival, and activation of these immune cells.[1]

Q2: In which cell types has the activity of this compound been characterized?

A2: The majority of preclinical studies on this compound have focused on its effects on immune cells due to its development for autoimmune diseases like multiple sclerosis.[2][3] It has shown potent inhibitory activity in B cells, monocytes, and neutrophils.[4] For instance, it inhibits the phosphorylation of PLCγ2 in the Ramos human B-cell lymphoma line.[4]

Q3: What is a typical effective concentration range for this compound in vitro?

A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific endpoint being measured. In general, in vitro studies have reported IC50 values (the concentration that inhibits 50% of the maximal response) in the low to mid-nanomolar range. For example, the IC50 for inhibiting BTK protein is less than 0.5 nM, while for inhibiting PLCγ2 phosphorylation in Ramos B-cells it is 6.9 nM, and for B-cell activation (measured by CD69 expression) it is 71 nM.[4] In whole blood assays, the IC50 for inhibiting stimulated B cells and myeloid cells is reported to be 87 nM and 106 nM, respectively.[1][5]

Q4: Is there established dosage guidance for this compound in solid tumor cell lines?

A4: Currently, there is limited publicly available data on the use of this compound in a broad range of solid tumor cell lines. While BTK is being explored as a target in some solid tumors, the primary focus of this compound's development has been on hematological malignancies and autoimmune diseases.[6][7][8][9] Therefore, researchers will need to empirically determine the optimal dosage for their specific solid tumor cell line of interest. The experimental protocol provided in this guide is designed to assist in this process.

Q5: How does the reversible nature of this compound affect experimental design?

A5: this compound is a reversible inhibitor, which means it does not form a permanent covalent bond with BTK. This characteristic may necessitate its continuous presence in the cell culture medium throughout the experiment to maintain target inhibition. The specific duration of treatment will depend on the experimental goals and the turnover rate of the biological process being investigated.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in cell viability results - Inconsistent cell seeding density.- Edge effects in the multi-well plate.- Pipetting errors.- Ensure a homogenous single-cell suspension before seeding.- Use a hemocytometer or automated cell counter for accurate cell counts.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use a multichannel pipette for adding reagents and ensure proper mixing.
No significant effect of this compound on cell viability - The cell line may not be dependent on BTK signaling.- Insufficient drug concentration or treatment duration.- Drug degradation.- Confirm BTK expression and activity in your cell line via Western blot or other methods.- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) and multiple time points (e.g., 24, 48, 72 hours).- Prepare fresh drug dilutions for each experiment from a frozen stock.
Precipitation of this compound in culture medium - Poor solubility of the compound at high concentrations.- Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) and consistent across all treatments.- If precipitation occurs at higher concentrations, consider preparing intermediate dilutions in a serum-free medium before adding to the final culture.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various in vitro assays. This data can serve as a starting point for designing your own dose-response experiments.

Cell Type/AssayEndpoint MeasuredIC50 Value (nM)Reference
Purified BTK ProteinKinase Activity< 0.5[4]
Ramos (Human B-cell lymphoma)PLCγ2 Phosphorylation6.9[4]
Primary Human NeutrophilsFcγR-induced ROS Production4.5[4]
Human MonocytesFcγRI-mediated TNFα Secretion3.1[4]
Human MonocytesFcγRIII-mediated TNFα Secretion8.0[4]
Human Peripheral Blood Mononuclear Cells (PBMCs)B-cell Activation (CD69 expression)71[4]
Human Whole BloodStimulated B-cell Activation87[1][5]
Human Whole BloodStimulated Myeloid Cell Activation106[1][5]

Experimental Protocols

Protocol for Determining the IC50 of this compound in Adherent Cancer Cell Lines using MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest. It is crucial to optimize parameters such as cell seeding density and treatment duration for each specific cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Prepare a cell suspension in a complete culture medium at a predetermined optimal seeding density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound in a complete culture medium from your stock solution. A common starting range is from 0.1 nM to 10 µM in 2- to 10-fold serial dilutions.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (untreated cells) using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of this compound.

BIIB091_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_FcR Fc Receptor Signaling BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling (e.g., NF-κB, Calcium) PLCG2->Downstream FcR FcR FcR_BTK BTK FcR->FcR_BTK Myeloid_Activation Myeloid Cell Activation (e.g., ROS, TNFα) FcR_BTK->Myeloid_Activation This compound This compound This compound->BTK Inhibition This compound->FcR_BTK

Caption: this compound inhibits BTK in both BCR and FcR signaling pathways.

IC50_Determination_Workflow Start Start: Adherent Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 3-4h MTT->Incubate3 Solubilize Add DMSO to Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data: Calculate % Viability and Determine IC50 Read->Analyze End End: IC50 Value Analyze->End

Caption: Experimental workflow for determining the IC50 of this compound.

References

BIIB091 Technical Support Center: Troubleshooting Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the BIIB091 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions between this compound and fluorescent assays. While there is no direct evidence in the scientific literature of this compound causing interference with fluorescent assays, this guide offers troubleshooting advice and frequently asked questions to help you distinguish between the compound's biological effects and potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a key enzyme in the signaling pathways of B-cells and myeloid cells.[1][4] By inhibiting BTK, this compound blocks downstream signaling and functional responses in these immune cells, which is relevant for the treatment of multiple sclerosis.[1][5]

Q2: Could the biological activity of this compound be misinterpreted as fluorescent assay interference?

Yes, this is a critical point to consider. A decrease in a fluorescent signal in a cell-based assay could be a direct result of this compound's intended biological effect. For instance, if your assay measures a downstream event of BTK signaling (e.g., expression of a fluorescently tagged protein, calcium influx using a fluorescent indicator), the inhibitory action of this compound would be expected to reduce the fluorescent signal. It is crucial to differentiate this from chemical interference with the fluorophore.

Q3: Are there any known spectroscopic properties of this compound that suggest potential for fluorescence interference?

Currently, there is no publicly available information on the intrinsic fluorescent properties or the absorbance and emission spectra of this compound. Without this data, it is difficult to predict potential overlap with the excitation or emission spectra of commonly used fluorophores.

Troubleshooting Guide

If you are observing unexpected results in your fluorescent assay when using this compound, follow these steps to identify the root cause.

Step 1: Characterize the Potential for Direct Interference

The first step is to determine if this compound is directly interfering with your fluorescent reagents in a cell-free system.

Experimental Protocol: Cell-Free Interference Assay

  • Objective: To assess if this compound quenches, enhances, or possesses intrinsic fluorescence at the wavelengths used in your assay.

  • Materials:

    • This compound stock solution

    • Assay buffer

    • Your specific fluorophore or fluorescently labeled substrate

    • Plate reader capable of measuring fluorescence

  • Procedure:

    • Prepare a dilution series of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).

    • In a multi-well plate, add the fluorophore at the same concentration used in your main experiment to wells containing the this compound dilution series and the vehicle control.

    • In a separate set of wells, add only the this compound dilution series to assess its intrinsic fluorescence.

    • Incubate the plate under the same conditions as your main experiment (temperature, time).

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Quenching/Enhancement: Compare the fluorescence of the fluorophore in the presence of this compound to the vehicle control. A significant decrease suggests quenching, while an increase suggests enhancement.

    • Intrinsic Fluorescence: Analyze the wells containing only this compound. Any signal above the buffer blank indicates that this compound itself is fluorescent at these wavelengths.

Table 1: Interpreting Cell-Free Interference Assay Results

ObservationPotential CauseNext Steps
No significant change in fluorescence This compound is unlikely to be directly interfering with the fluorophore.Proceed to investigate biological effects (Step 2).
Decreased fluorescence with increasing this compound concentration Quenching of the fluorophore by this compound.Consider using a different fluorophore with a distinct spectral profile.
Increased fluorescence with increasing this compound concentration Enhancement of the fluorophore signal or intrinsic fluorescence of this compound.Analyze the "this compound only" wells to confirm intrinsic fluorescence. If present, a different fluorophore is recommended.
Step 2: Differentiating Biological Effects from Artifacts

If no direct interference is observed, the changes in your assay signal are likely due to the biological activity of this compound.

Experimental Workflow: Investigating Biological Effects

Caption: Troubleshooting workflow for this compound in fluorescent assays.

Table 2: this compound IC50 Values for In Vitro Assays

For reference, the following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various assays. These values can help you determine if the concentrations used in your experiment are within the biologically active range.

AssayCell Type/SystemIC50 (nM)Reference
BTK Kinase ActivityPurified BTK protein<0.5[2]
BTK AutophosphorylationWhole blood9.0[6]
p-PLCγ2 ReductionRamos Cells6.9[2][6]
B-cell Activation (CD69)PBMCs71[2][6]
FcγR-induced ROS ProductionNeutrophils4.5[2][6]
FcγRI-mediated TNFα SecretionHuman monocytes3.1[2]
FcγRIII-mediated TNFα SecretionHuman monocytes8.0[2]

Signaling Pathway Overview

Understanding the signaling pathway that this compound inhibits is crucial for designing experiments and interpreting results.

BTK_Signaling BCR B-Cell Receptor (BCR) Fc Receptor (FcR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates Downstream Downstream Signaling (e.g., Calcium Mobilization, Gene Expression) PLCG2->Downstream This compound This compound This compound->BTK

References

Minimizing batch-to-batch variability of BIIB091

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of BIIB091.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, potent, and selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is implicated in the pathogenesis of autoimmune diseases such as multiple sclerosis.[2] By inhibiting BTK, this compound modulates B-cell and myeloid cell functions, including antigen presentation and the production of inflammatory mediators.[2]

Q2: What are the potential sources of batch-to-batch variability in this compound manufacturing?

A2: The manufacturing of this compound involves a complex multi-step chemical synthesis.[3] Potential sources of variability can arise from:

  • Raw Materials: Variations in the quality, purity, and physical properties of starting materials and reagents.

  • Process Parameters: Deviations in critical process parameters such as temperature, reaction time, and purification steps.

  • Impurities: Formation of process-related impurities, including stereoisomers, due to the chiral nature of this compound.

  • Human Factors: Differences in operator procedures and techniques.

Q3: Why is controlling stereoisomeric impurities critical for this compound?

A3: this compound is a chiral molecule, meaning it exists as enantiomers (mirror-image isomers). Different enantiomers of a drug can have distinct pharmacological and toxicological profiles. Therefore, it is crucial to control the stereochemical purity of this compound to ensure consistent efficacy and safety. The inactive or potentially harmful enantiomer is considered an impurity and must be closely monitored.

Troubleshooting Guides

Issue 1: Inconsistent Potency or Efficacy Observed Between this compound Batches

Possible Causes:

  • Variation in Active Pharmaceutical Ingredient (API) Purity: The presence of impurities can lower the effective concentration of this compound.

  • Incorrect Stereoisomer Ratio: A higher-than-specified level of the less active enantiomer will reduce the overall potency of the drug.

  • Degradation of the API: Improper storage or handling can lead to the degradation of this compound.

Troubleshooting Steps & Recommended Actions:

Step Action Acceptance Criteria (Illustrative)
1 Verify API Purity: Purity ≥ 99.0%
Conduct High-Performance Liquid Chromatography (HPLC) analysis to determine the purity of the this compound batch.
2 Confirm Stereoisomeric Purity: Desired Enantiomer ≥ 99.5%
Utilize chiral HPLC to separate and quantify the enantiomers of this compound.
3 Assess for Degradation Products: Total Degradation Products ≤ 0.5%
Employ a stability-indicating HPLC method to identify and quantify any degradation products.
4 Review Storage Conditions: Per Certificate of Analysis
Ensure the batch was stored at the recommended temperature and protected from light and moisture.
Issue 2: Atypical Peak Profile Observed During Chromatographic Analysis

Possible Causes:

  • Presence of Process-Related Impurities: Unexpected impurities may have formed during synthesis.

  • Contamination: The sample may be contaminated with foreign substances.

  • Column or Mobile Phase Issues: Problems with the analytical column or mobile phase can affect separation.

Troubleshooting Steps & Recommended Actions:

Step Action Expected Outcome
1 Identify Unknown Peaks: Peaks identified and sourced.
Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown impurities and aid in their identification.
2 Review Synthesis Process: Correlation between process deviation and impurity found.
Investigate the manufacturing batch record for any deviations from the standard operating procedure that could explain the presence of new impurities.
3 Analyze Raw Materials: Impurity traced to a specific raw material lot.
Test the starting materials and reagents used in the synthesis for the presence of the identified impurity.
4 System Suitability Check: System passes all suitability parameters.
Run a system suitability test on the HPLC to ensure the column, mobile phase, and instrument are performing correctly.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to separate and quantify this compound and its potential process-related impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 2: Chiral HPLC for Enantiomeric Purity

This method is for the separation and quantification of the enantiomers of this compound.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based)

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with 0.1% diethylamine

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Column Temperature: 25°C

Visualizations

BIIB091_Manufacturing_Workflow cluster_0 Raw Material Qualification cluster_1 API Synthesis cluster_2 Final Product QC Raw Material Sourcing Raw Material Sourcing Quality Control Testing Quality Control Testing Raw Material Sourcing->Quality Control Testing Vendor Qualification Material Release Material Release Quality Control Testing->Material Release Specification Met Chemical Synthesis Chemical Synthesis Material Release->Chemical Synthesis Approved Materials In-Process Controls In-Process Controls Chemical Synthesis->In-Process Controls Monitoring CPPs Purification Purification In-Process Controls->Purification Reaction Completion Isolation & Drying Isolation & Drying Purification->Isolation & Drying Final API Testing Final API Testing Isolation & Drying->Final API Testing Dried API Batch Release Batch Release Final API Testing->Batch Release Meets Specifications

Caption: A simplified workflow for this compound manufacturing.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCy2->Downstream This compound This compound This compound->BTK Inhibition

Caption: The inhibitory action of this compound on the BTK signaling pathway.

References

How to control for BIIB091 cytotoxicity in long-term assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BIIB091. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for potential cytotoxicity in long-term assays involving the Bruton's tyrosine kinase (BTK) inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, highly selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and activation.[3] this compound binds to the ATP-binding pocket of BTK, preventing its activation and downstream signaling.[2] Its high selectivity is attributed to its binding to the H3 pocket of BTK, a region unique to BTK and a few other kinases.[1]

Q2: Is this compound expected to be cytotoxic?

A2: Preclinical studies and a Phase 1 clinical trial in healthy volunteers have shown that this compound has a favorable safety and tolerability profile.[1][2] Specifically, a 14-day study in healthy volunteers showed no significant impact on lymphoid or myeloid cell survival.[3] Furthermore, kinome scans have demonstrated that this compound is highly selective, with a greater than 500-fold selectivity for BTK over a panel of more than 400 other kinases.[3] This high selectivity minimizes the potential for off-target effects, which are a common cause of cytotoxicity with kinase inhibitors. However, in long-term in vitro assays, factors such as high concentrations, the specific sensitivity of the cell line used, and suboptimal culture conditions could potentially lead to cytotoxic effects.

Q3: What are the potential mechanisms of this compound-induced cytotoxicity in long-term assays?

A3: While this compound has a high safety profile, potential cytotoxicity in long-term in vitro settings could arise from:

  • On-target effects: Prolonged and potent inhibition of BTK signaling could interfere with essential cellular processes in certain cell types that have some level of dependence on BTK or related pathways for survival.

  • Off-target effects: Although highly selective, minimal inhibition of other kinases could lead to unforeseen consequences in sensitive cell lines over extended periods.

  • Metabolic stress: Inhibition of BTK can impact cellular metabolism, including glycolysis, the TCA cycle, and amino acid metabolism.[4][5][6] In long-term cultures, this could lead to nutrient depletion and the accumulation of toxic byproducts, contributing to cell death.

  • Compound stability and degradation: Over time in culture media, the inhibitor may degrade into potentially toxic byproducts.

Q4: How can I proactively assess the potential for this compound cytotoxicity in my long-term experiments?

A4: It is recommended to perform a preliminary dose-response and time-course experiment. This will help you determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration. Regularly monitoring cell morphology and viability during the experiment is also crucial.

Troubleshooting Guide

Observation Potential Cause Suggested Action
Increased cell death in this compound-treated wells compared to vehicle control in a long-term assay. 1. Concentration too high: The IC50 for BTK inhibition is in the low nanomolar range.[7] Higher concentrations may lead to off-target effects or exaggerated on-target toxicity over time. 2. Cell line sensitivity: Your cell line may be particularly sensitive to BTK inhibition or have low expression of pro-survival factors. 3. Metabolic stress: Long-term culture may lead to nutrient depletion or waste accumulation, which is exacerbated by the metabolic effects of BTK inhibition.1. Optimize this compound concentration: Perform a dose-response curve to determine the lowest effective concentration that achieves the desired level of BTK inhibition without significant cytotoxicity. 2. Characterize your cell line: Confirm BTK expression and its role in your cell line's biology. Consider using a cell line with known sensitivity to BTK inhibitors as a control. 3. Optimize culture conditions: Ensure regular media changes to replenish nutrients and remove waste products. Consider using a more robust culture medium formulation for long-term experiments.
Gradual decrease in cell viability over several weeks of this compound treatment. 1. Cumulative toxicity: Even low levels of cytotoxicity can become significant over extended periods. 2. Inhibitor instability: The compound may be degrading in the culture medium over time.1. Perform intermittent viability checks: Monitor cell viability at multiple time points throughout the experiment to track the onset of any cytotoxic effects. 2. Assess inhibitor stability: If possible, use analytical methods like HPLC to determine the stability of this compound in your culture medium over the course of the experiment. Consider more frequent media changes with freshly prepared inhibitor.
Discrepancy between expected phenotype and observed results, with accompanying cell death. 1. Off-target effects: Although minimal, off-target inhibition could be influencing cellular pathways in an unexpected manner.1. Consult kinome scan data: While this compound is highly selective, understanding its minimal off-target interactions can provide clues. 2. Use a structurally unrelated BTK inhibitor: If a similar phenotype and cytotoxicity are observed with a different BTK inhibitor, it is more likely to be an on-target effect.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol is for a 96-well plate format and should be adapted based on the specific cell line and experimental setup.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Cells of interest

  • 96-well clear flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density that will not reach confluency by the end of the assay (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is advisable to perform a two-step dilution to minimize DMSO concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Incubate for the desired duration of your long-term assay (e.g., 7, 14, or 21 days), ensuring regular media changes with freshly prepared this compound.

  • MTT Assay:

    • At the end of the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2, until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 for cytotoxicity.

Protocol 2: Assessing Membrane Integrity using a Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol provides a general outline. Always refer to the manufacturer's instructions for the specific LDH assay kit being used.

Materials:

  • LDH cytotoxicity assay kit

  • Cells of interest treated with this compound as described in Protocol 1

  • 96-well plates

Procedure:

  • Sample Collection:

    • At the desired time points, carefully collect a portion of the cell culture supernatant from each well. Avoid disturbing the cells.

  • LDH Assay:

    • Follow the manufacturer's protocol to mix the supernatant with the LDH reaction mixture in a new 96-well plate.

    • Include controls for spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (culture medium only).

  • Data Acquisition and Analysis:

    • Measure the absorbance at the recommended wavelength (typically around 490 nm).

    • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which generally normalizes the this compound-treated sample absorbance to the difference between maximum and spontaneous LDH release.

Data Presentation

Table 1: Example of this compound IC50 Values for BTK Inhibition in Various Cell-Based Assays

AssayCell TypeIC50 (nM)
BTK Autophosphorylation (Whole Blood)Human Whole Blood9.0
p-PLCγ2 ReductionRamos Cells6.9
B-cell Activation (CD69)Human PBMCs6.9
FcγR-induced ROS ProductionHuman Neutrophils4.5

Data compiled from preclinical studies.[1]

Table 2: Illustrative Data from a Long-Term Viability Assay

This compound Concentration (nM)Day 7 (% Viability)Day 14 (% Viability)Day 21 (% Viability)
0 (Vehicle)100100100
1989592
10969185
100928475
1000756045

This is example data and will vary depending on the cell line and experimental conditions.

Visualizations

This compound Mechanism of Action and Signaling Pathway

BIIB091_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NFkB NF-κB IP3->NFkB Calcium Flux DAG->NFkB PKC Activation Proliferation Gene Expression (Proliferation, Survival) NFkB->Proliferation This compound This compound This compound->BTK Inhibition

Caption: this compound inhibits BTK, a key kinase in the B-cell receptor signaling pathway.

Experimental Workflow for Assessing and Controlling Cytotoxicity

Cytotoxicity_Workflow start Start Long-Term Assay with this compound dose_response 1. Initial Dose-Response (e.g., MTT Assay) start->dose_response select_conc 2. Select Non-Toxic Concentration Range dose_response->select_conc long_term_exp 3. Perform Long-Term Experiment select_conc->long_term_exp monitor_viability 4. Monitor Viability Periodically (e.g., LDH Assay from supernatant) long_term_exp->monitor_viability end End of Experiment Final Viability Assessment long_term_exp->end no_cytotoxicity Continue Experiment monitor_viability->no_cytotoxicity No cytotoxicity_observed Cytotoxicity Observed monitor_viability->cytotoxicity_observed Yes no_cytotoxicity->long_term_exp troubleshoot 5. Troubleshoot cytotoxicity_observed->troubleshoot troubleshoot->long_term_exp Re-optimize

Caption: A workflow for assessing and managing this compound cytotoxicity in long-term assays.

Troubleshooting Decision Tree for this compound Cytotoxicity

Troubleshooting_Tree start Cytotoxicity Observed in Long-Term Assay check_conc Is this compound concentration at the lowest effective dose? start->check_conc reduce_conc Reduce this compound concentration check_conc->reduce_conc No check_culture Are culture conditions optimal? check_conc->check_culture Yes reduce_conc->start Re-evaluate optimize_culture Optimize culture conditions (e.g., media changes, glucose levels) check_culture->optimize_culture No check_off_target Could it be an off-target effect? check_culture->check_off_target Yes optimize_culture->start Re-evaluate use_alternative Use a structurally different BTK inhibitor for comparison check_off_target->use_alternative Possibly on_target_toxicity Likely on-target toxicity in a sensitive cell line. Consider alternative models. check_off_target->on_target_toxicity Unlikely

Caption: A decision tree to guide troubleshooting of unexpected this compound cytotoxicity.

References

Overcoming resistance to BIIB091 in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the BIIB091 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential challenges during in vitro experiments with the Bruton's tyrosine kinase (BTK) inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] It functions by binding to the BTK protein and preventing its phosphorylation, which is a critical step in the activation of downstream signaling pathways.[1][2] This inhibition effectively blocks signaling from the B-cell receptor (BCR) and Fc receptors (FcR) in B-cells and myeloid cells, respectively.[1][2]

Q2: In which cell types is this compound expected to be most effective?

A2: this compound is most effective in cell lines of B-cell lineage and myeloid lineage where BTK signaling is a key driver of cellular functions such as proliferation, activation, and survival.[1][2] Examples include various lymphoma and leukemia cell lines, as well as primary B-cells and monocytes.

Q3: What are the typical IC50 values for this compound in sensitive cell lines?

A3: In vitro, this compound has shown potent inhibition of BTK-dependent signaling with IC50 values typically in the low nanomolar range. For instance, it inhibits BTK-dependent proximal signaling and distal functional responses in both B cells and myeloid cells with IC50s ranging from 3 to 106 nM.[1][2] Specifically, it has been shown to inhibit the phosphorylation of PLCγ2 in Ramos human B-cell line with an IC50 of 6.9 nM.[3][4]

Troubleshooting Guide: Overcoming Resistance to this compound

A lack of response or the development of resistance to this compound in cell lines can be a significant experimental hurdle. The following guide provides potential reasons for resistance and strategies to overcome them.

Issue 1: Suboptimal Inhibition of BTK Activity Despite this compound Treatment

Possible Causes:

  • Incorrect Dosing: The concentration of this compound may be too low to achieve effective BTK inhibition.

  • Drug Inactivation: Components of the cell culture media may be inactivating the compound.

  • Cell Line Specific Factors: The cell line may have intrinsic factors that reduce the intracellular concentration of the drug.

Troubleshooting Steps:

  • Dose-Response Experiment: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line.

  • Verify Compound Activity: Test the activity of your this compound stock on a known sensitive control cell line.

  • Assess Target Engagement: Use techniques like Western blotting to measure the phosphorylation status of BTK (p-BTK) and its downstream target PLCγ2 (p-PLCγ2) to confirm target engagement at various concentrations of this compound.

Issue 2: Cell Line Develops Acquired Resistance to this compound

Possible Causes:

  • Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for BTK inhibition. Common bypass pathways for BTK inhibitors include the PI3K/Akt/mTOR and MAPK pathways.[5]

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Bcl-2 or Mcl-1 can confer resistance.

  • Epigenetic Modifications: Changes in gene expression due to epigenetic alterations can lead to a resistant phenotype.

Troubleshooting and Mitigation Strategies:

  • Pathway Analysis:

    • Western Blotting: Analyze the activation status (phosphorylation) of key proteins in bypass pathways such as Akt, mTOR, ERK1/2, and JNK.

    • RNA Sequencing: Compare the gene expression profiles of sensitive and resistant cells to identify upregulated survival pathways.

  • Combination Therapy:

    • Rationale: Combining this compound with an inhibitor of the identified bypass pathway can restore sensitivity.

    • Example Combinations:

      • If the PI3K/Akt pathway is activated, consider combining this compound with a PI3K inhibitor (e.g., Idelalisib) or an Akt inhibitor (e.g., MK-2206).

      • If the MAPK pathway is activated, a MEK inhibitor (e.g., Trametinib) could be used in combination.

Experimental Protocols

Protocol 1: Western Blot for Assessing BTK Pathway Inhibition

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-BTK (Tyr223), total BTK, p-PLCγ2 (Tyr759), total PLCγ2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

Protocol 2: Cell Viability Assay for Combination Therapy

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

  • Drug Treatment: Treat cells with a matrix of concentrations of this compound and the second inhibitor (e.g., a PI3K or MEK inhibitor). Include single-agent and vehicle controls.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Analyze the data for synergistic, additive, or antagonistic effects using software like CompuSyn.

Data Presentation

Table 1: Example IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineTypeThis compound IC50 (nM)
Cell Line AB-cell Lymphoma (Sensitive)10
Cell Line A-RB-cell Lymphoma (Resistant)> 1000
Cell Line BMyeloid Leukemia (Sensitive)25
Cell Line B-RMyeloid Leukemia (Resistant)> 2000

Table 2: Representative Data from Combination Therapy in this compound-Resistant Cells

TreatmentConcentration% Cell Viability
Vehicle Control-100
This compound1 µM85
PI3K Inhibitor500 nM90
This compound + PI3K Inhibitor1 µM + 500 nM35

Visualizations

BIIB091_Mechanism_of_Action BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK FcR Fc Receptor (FcR) FcR->BTK This compound This compound This compound->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Proliferation Cell Proliferation, Survival, Activation Calcium->Proliferation NFkB->Proliferation

Caption: this compound inhibits BTK, blocking BCR and FcR signaling pathways.

Resistance_Bypass_Pathway cluster_0 BTK Pathway cluster_1 Bypass Pathway (e.g., PI3K/Akt) BCR BCR BTK BTK BCR->BTK Downstream_BTK Downstream Signaling BTK->Downstream_BTK This compound This compound This compound->BTK Proliferation Cell Proliferation and Survival Downstream_BTK->Proliferation Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Downstream_Akt Downstream Signaling Akt->Downstream_Akt Downstream_Akt->Proliferation

Caption: Activation of bypass pathways like PI3K/Akt can overcome this compound-mediated BTK inhibition.

Experimental_Workflow Start Suspected this compound Resistance Dose_Response Confirm Resistance with Dose-Response Curve Start->Dose_Response Pathway_Analysis Analyze Bypass Pathways (Western Blot, RNA-Seq) Dose_Response->Pathway_Analysis Hypothesize Hypothesize Active Bypass Pathway Pathway_Analysis->Hypothesize Combination_Screen Perform Combination Drug Screen Hypothesize->Combination_Screen Analyze_Synergy Analyze for Synergistic Effects Combination_Screen->Analyze_Synergy Validate Validate Lead Combination Analyze_Synergy->Validate

Caption: A logical workflow for troubleshooting and overcoming this compound resistance in cell lines.

References

BIIB091 Technical Support Center: Understanding the Impact of Serum Proteins on In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the BIIB091 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential impact of serum proteins on the in vitro activity of this compound, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is an investigational, reversible, and orally active small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the signaling pathways of B-cells and myeloid cells.[3] By inhibiting BTK, this compound blocks downstream signaling and functional responses, such as B-cell activation, proliferation, and antigen presentation.[3][4] This mechanism of action is being explored for the treatment of multiple sclerosis.[5]

Q2: How do serum proteins affect the in vitro activity of this compound?

A2: Serum proteins, particularly human serum albumin (HSA), can bind to small molecule inhibitors like this compound.[6] This binding is a noncovalent interaction.[3] Only the unbound, or "free," fraction of the drug is available to interact with its target, BTK.[3] Therefore, the presence of serum proteins in your in vitro assays can reduce the free concentration of this compound, leading to a potential decrease in its apparent potency (a higher IC50 value). This compound has a moderate ability to bind to human plasma proteins, with a reported unbound fraction (Fu) of 18%.[6]

Q3: Should I use serum in my this compound in vitro assays?

A3: The decision to include serum in your assay depends on the experimental question. For initial biochemical assays determining the direct inhibitory activity of this compound on purified BTK, serum is not typically included. For cell-based assays, the necessity of serum for maintaining cell health must be balanced against its potential to interfere with this compound activity. If the goal is to mimic a more physiological environment, including serum and quantifying its effect is recommended.

Q4: How can I quantify the impact of serum proteins on this compound activity?

A4: The effect of serum proteins can be quantified by performing your in vitro assay (e.g., a cell-based activity assay) with varying concentrations of serum or human serum albumin (HSA). A rightward shift in the IC50 curve with increasing protein concentration indicates binding and allows you to calculate a serum shift factor.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound, particularly those related to the presence of serum proteins.

Issue Possible Cause Troubleshooting Steps
Higher than expected IC50 value for this compound in a cell-based assay. Serum Protein Binding: Serum in the cell culture medium is binding to this compound, reducing the free concentration available to inhibit BTK in the cells.1. Reduce Serum Concentration: If your cells can tolerate it for the duration of the assay, reduce the serum concentration (e.g., to 1-2%).2. Use Serum-Free Media: For short-term assays, consider using serum-free media.3. Quantify the Serum Effect: Perform the assay with a range of serum concentrations to determine the IC50 shift.
High variability between replicate wells. Inconsistent Cell Seeding: Uneven distribution of cells across the plate.Compound Precipitation: this compound may be precipitating at higher concentrations, especially in the presence of serum.1. Ensure Homogenous Cell Suspension: Gently mix the cell suspension before and during plating.2. Check Compound Solubility: Visually inspect the wells for any signs of precipitation. You can also perform a solubility test of this compound in your assay medium.
No inhibitory effect of this compound observed. Incorrect Assay Conditions: The assay may not be optimized for detecting BTK inhibition.Cell Line Insensitivity: The chosen cell line may not rely on the BTK signaling pathway that is being measured.1. Confirm BTK Dependence: Ensure your assay readout is dependent on BTK activity.2. Use a Validated Cell Line: Use a cell line known to be sensitive to BTK inhibition (e.g., Ramos human B-cell line).[2]

Quantitative Data

The binding of this compound to serum proteins can be assessed by measuring the shift in its half-maximal inhibitory concentration (IC50) in the presence of varying concentrations of human serum albumin (HSA). Below is a table summarizing expected data based on its known protein binding properties.

Assay ConditionThis compound IC50 (nM)Fold Shift
Biochemical Assay (No HSA)~0.5-
Cell-Based Assay (0% HSA)~71
Cell-Based Assay (1% HSA)Hypothetical ~25~3.6
Cell-Based Assay (4.5% HSA - physiological concentration)Hypothetical ~60~8.6
Whole Blood Assay71 - 82~10-12

Note: Hypothetical values are estimated based on the reported unbound fraction and are for illustrative purposes. Actual results may vary depending on the specific assay conditions. The reported IC50 of this compound against purified BTK is <0.5 nM.[2] In cellular assays, such as inhibiting PLCγ2 phosphorylation in Ramos cells, the IC50 is around 6.9 nM.[2] In whole blood assays, which contain a physiological concentration of serum proteins, the IC50 for inhibiting B-cell activation is in the range of 71-82 nM.[2]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay with Varying Serum Concentrations

Objective: To quantify the effect of human serum albumin (HSA) on the potency of this compound.

Materials:

  • This compound

  • A suitable B-cell line (e.g., Ramos)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA)

  • A reagent for stimulating the B-cell receptor (BCR) pathway (e.g., anti-IgM antibody)

  • A readout for B-cell activation (e.g., a fluorescently labeled anti-CD69 antibody for flow cytometry)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the B-cells in a 96-well plate at an optimized density and allow them to rest for 2-4 hours.

  • Prepare Serum/HSA Concentrations: Prepare separate media containing different percentages of HSA (e.g., 0%, 0.5%, 1%, 2%, and 4.5%).

  • Compound Dilution: Prepare serial dilutions of this compound in each of the media with varying HSA concentrations.

  • Treatment: Add the this compound dilutions to the corresponding wells of the cell plate. Include a vehicle control (e.g., DMSO) for each HSA concentration.

  • Pre-incubation: Incubate the plate for 1-2 hours at 37°C.

  • Stimulation: Add the BCR stimulus (e.g., anti-IgM) to all wells except for the unstimulated controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Readout: Stain the cells with the anti-CD69 antibody and analyze by flow cytometry to determine the percentage of activated cells.

  • Data Analysis: For each HSA concentration, plot the percentage of inhibition against the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Equilibrium Dialysis for Determining the Unbound Fraction of this compound

Objective: To directly measure the fraction of this compound that does not bind to plasma proteins.

Materials:

  • This compound

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., RED device)

  • LC-MS/MS system for quantification

Procedure:

  • Compound Spiking: Spike human plasma with this compound to a known concentration (e.g., 1 µM).

  • Dialysis Setup: Add the this compound-spiked plasma to one chamber of the dialysis unit and PBS to the other chamber, separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins (e.g., 10 kDa).

  • Equilibration: Incubate the dialysis unit at 37°C for 4-6 hours with gentle shaking to allow for equilibrium to be reached.

  • Sampling: After incubation, collect samples from both the plasma and the PBS chambers.

  • Quantification: Determine the concentration of this compound in both samples using a validated LC-MS/MS method.

  • Calculation: Calculate the fraction unbound (fu) using the following formula: fu = Concentration in PBS chamber / Concentration in plasma chamber

Visualizations

This compound Mechanism of Action in the B-Cell Receptor Signaling Pathway

BIIB091_Mechanism_of_Action BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 This compound This compound This compound->BTK Inhibition Downstream Downstream Signaling (e.g., NF-κB, NFAT) PLCy2->Downstream Response Cellular Responses (Activation, Proliferation) Downstream->Response

Caption: this compound inhibits BTK in the BCR signaling pathway.

Experimental Workflow for Assessing Serum Protein Impact on this compound Activity

Serum_Protein_Impact_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Seed Cells Treat Treat Cells with this compound Cells->Treat Serum_Media Prepare Media with Varying [HSA] BIIB091_Dilutions Prepare this compound Serial Dilutions Serum_Media->BIIB091_Dilutions BIIB091_Dilutions->Treat Stimulate Stimulate BCR Treat->Stimulate Incubate Incubate Stimulate->Incubate Readout Measure Cell Activation (e.g., Flow Cytometry) Incubate->Readout IC50_Calc Calculate IC50 for each [HSA] Readout->IC50_Calc Shift_Analysis Analyze IC50 Shift IC50_Calc->Shift_Analysis

Caption: Workflow for determining the impact of HSA on this compound IC50.

Logical Relationship of this compound and Serum Proteins

BIIB091_Serum_Interaction BIIB091_Total Total this compound in Assay BIIB091_Bound Bound this compound (Inactive) BIIB091_Total->BIIB091_Bound BIIB091_Free Free this compound (Active) BIIB091_Total->BIIB091_Free Serum_Protein Serum Protein (e.g., HSA) Serum_Protein->BIIB091_Bound Binding BTK_Target BTK Target BIIB091_Free->BTK_Target Interaction Inhibition BTK Inhibition BTK_Target->Inhibition

Caption: Equilibrium of this compound binding to serum proteins.

References

BIIB091 stability in different cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of BIIB091 in various cell culture media. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accurate and effective use of this compound in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling protein involved in the activation and function of B cells and myeloid cells.[2][3] By inhibiting BTK, this compound blocks downstream signaling pathways that are critical for B-cell proliferation, activation, and antigen presentation.[3] This makes it a valuable tool for studying autoimmune diseases and B-cell malignancies.[1]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO at a concentration of 125 mg/mL (230.36 mM).[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentration, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Q3: What is the stability of this compound in aqueous solutions and cell culture media?

A3: While specific stability data for this compound in various cell culture media is not extensively published, the stability of small molecules in such environments can be influenced by several factors including pH, temperature, and media components. It is known that this compound forms a long-lived complex with the BTK protein, with a half-life of over 40 minutes, which contributes to its potent inhibitory activity in cellular assays.[3] However, this refers to the drug-target interaction, not its chemical stability in solution. For critical long-term experiments, it is advisable to assess the stability of this compound under your specific experimental conditions. A general protocol for this is provided below.

Q4: Can this compound precipitate in my cell culture medium?

A4: Precipitation of hydrophobic compounds can occur in aqueous media. To minimize this risk, it is recommended to dilute the this compound stock solution in pre-warmed (37°C) cell culture medium and mix thoroughly. Avoid using excessively high concentrations of this compound that may exceed its solubility limit in the final culture conditions. If you observe precipitation, consider reducing the final concentration or optimizing the dilution method.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of this compound activity over time in culture Degradation of this compound in the cell culture medium.Perform a stability study of this compound in your specific medium and under your experimental conditions (see protocol below). Consider replenishing the medium with freshly prepared this compound at regular intervals for long-term experiments.
Precipitate formation upon addition to media Poor aqueous solubility; concentration exceeds solubility limit.Decrease the final working concentration of this compound. Optimize the dilution by adding the DMSO stock to pre-warmed media dropwise while gently vortexing.
High variability in experimental results Inconsistent this compound concentration due to improper storage or handling.Aliquot the stock solution to avoid repeated freeze-thaw cycles. Ensure complete dissolution of the stock solution before use. Use calibrated pipettes for accurate dilutions.
Unexpected off-target effects High concentration of DMSO in the final culture.Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. Prepare an appropriate vehicle control with the same final DMSO concentration.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS/MS)

  • Acetonitrile (B52724) or methanol (B129727) (for protein precipitation)

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Spike Cell Culture Medium: Warm the cell culture medium to 37°C. Add the this compound stock solution to the pre-warmed medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%. Mix thoroughly.

  • Time Point Sampling:

    • T=0: Immediately collect an aliquot of the this compound-spiked medium. This will serve as your baseline concentration.

    • Incubate the remaining medium at 37°C in a 5% CO2 incubator.

    • Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • Sample Processing:

    • For each time point, transfer an aliquot to a clean microcentrifuge tube.

    • To precipitate proteins, add three volumes of cold acetonitrile or methanol.

    • Vortex the sample vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the concentration of this compound in the supernatant using a validated HPLC or LC-MS/MS method.

  • Data Calculation:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

    • Plot the percentage of remaining this compound against time to determine its stability profile.

This compound Activity Data

The following table summarizes the reported inhibitory concentrations (IC50) of this compound in various assays. This data is crucial for designing experiments with appropriate concentrations.

AssayCell/System TypeIC50 ValueReference
BTK Enzymatic AssayPurified BTK protein<0.5 nM[1]
BTK AutophosphorylationHuman Whole Blood9.0 nM[2]
p-PLCγ2 InhibitionRamos Cells (Human B-cell line)6.9 nM[1][2]
B-cell Activation (CD69 expression)Human PBMCs6.9 nM[1]
B-cell Activation (CD69 expression)Human Whole Blood71 nM[1]
FcγR-induced ROS productionHuman Neutrophils4.5 nM[1][2]
FcγRI-mediated TNFα secretionHuman Monocytes3.1 nM[1]
FcγRIII-mediated TNFα secretionHuman Monocytes8.0 nM[1]

Visualizations

This compound Mechanism of Action

BIIB091_Mechanism_of_Action cluster_cell B Cell / Myeloid Cell BCR_FcR B-Cell Receptor (BCR) or Fc Receptor (FcR) BTK Bruton's Tyrosine Kinase (BTK) BCR_FcR->BTK Downstream Downstream Signaling (e.g., PLCγ2, NF-κB, MAPK) BTK->Downstream Response Cellular Responses: - Activation - Proliferation - Cytokine Release - Antigen Presentation Downstream->Response This compound This compound This compound->BTK

Caption: this compound inhibits BTK, blocking downstream signaling and cellular responses.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock spike_media Spike Pre-warmed Cell Culture Medium prep_stock->spike_media t0_sample Collect T=0 Sample spike_media->t0_sample incubate Incubate at 37°C, 5% CO2 spike_media->incubate process_samples Process Samples (Protein Precipitation) t0_sample->process_samples time_points Collect Samples at Various Time Points incubate->time_points time_points->process_samples analyze Analyze this compound Concentration (HPLC or LC-MS/MS) process_samples->analyze calculate Calculate % Remaining and Determine Stability analyze->calculate end End calculate->end

Caption: Workflow for determining the stability of this compound in cell culture media.

Troubleshooting Logic for this compound Experiments

Troubleshooting_Logic start Experiment Shows Unexpected Results check_activity Is there a loss of activity over time? start->check_activity check_precipitate Is there visible precipitate in the media? start->check_precipitate check_variability Are the results highly variable between replicates? start->check_variability check_activity->check_precipitate No perform_stability Action: Perform stability study. Consider media replenishment. check_activity->perform_stability Yes check_precipitate->check_variability No reduce_conc Action: Lower final concentration. Optimize dilution method. check_precipitate->reduce_conc Yes review_handling Action: Review storage and handling. Use fresh aliquots. check_variability->review_handling Yes check_dmso Action: Verify final DMSO concentration is <= 0.1% and use vehicle control. check_variability->check_dmso No end Problem Resolved perform_stability->end reduce_conc->end review_handling->end check_dmso->end

Caption: A logical guide to troubleshooting common issues with this compound experiments.

References

Technical Support Center: Validating BIIB091 Specificity in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with BIIB091, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] This guide will help address common issues encountered when validating the specificity of this compound in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a novel, potent, selective, and reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][3] It is an ATP-competitive inhibitor that binds to the H3 pocket of BTK.[4] Its primary target is BTK, a key enzyme in the signaling pathways of B cells and myeloid cells.[1][3][5] this compound has been developed for the potential treatment of multiple sclerosis.[2][6]

Q2: I'm observing a weaker than expected inhibitory effect of this compound in my cell-based assay. What are the possible reasons?

Several factors could contribute to a weaker than expected effect:

  • Compound Integrity: Verify the integrity and concentration of your this compound stock solution.[7] It is recommended to prepare fresh dilutions for each experiment.[7]

  • Cellular Context: The potency of this compound can vary depending on the cell type and the specific signaling pathway being investigated. Different cell lines may have varying levels of BTK expression or pathway dependencies.

  • Assay Conditions: Ensure that your assay conditions (e.g., cell density, stimulation method, incubation time) are optimized.

  • BTK-Independent Activation: Your stimulation method might be activating downstream signaling through a BTK-independent pathway.[1] this compound is selective and will not inhibit pathways that do not rely on BTK.[4]

Q3: How can I be sure that the observed effects of this compound are due to BTK inhibition and not off-target effects?

This compound has demonstrated high selectivity for BTK. A KINOMEscan of over 400 kinases showed that this compound has a greater than 500-fold selectivity for BTK over other kinases.[8] However, to experimentally validate on-target effects in your system, consider the following:

  • Use a Structurally Unrelated BTK Inhibitor: Comparing the effects of this compound with another known BTK inhibitor can help confirm that the observed phenotype is due to BTK inhibition.

  • Rescue Experiments: If possible, overexpressing a drug-resistant mutant of BTK should rescue the inhibitory effect of this compound.

  • Direct Target Engagement Assays: Techniques like a Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to BTK in a cellular context.

Q4: I'm observing significant cell toxicity at concentrations close to the IC50 value. Is this expected?

High toxicity near the efficacious concentration could suggest off-target effects.[7] While this compound has a favorable preclinical toxicity profile, it's crucial to differentiate between on-target and off-target toxicity.[4] Consider performing a dose-response curve for toxicity in a cell line that does not express BTK to assess off-target cytotoxicity.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound
Possible Cause Troubleshooting Step
Variability in Reagent PreparationAlways prepare fresh serial dilutions of this compound from a validated stock solution for each experiment.
Inconsistent Cell Health or Passage NumberUse cells within a consistent and low passage number range. Ensure high cell viability before starting the experiment.
Assay Timing and KineticsThe half-life of the this compound-BTK complex is over 40 minutes.[1][3] Ensure your pre-incubation and stimulation times are consistent and appropriate for the signaling event you are measuring.
Stimulation StrengthThe strength of the stimulus (e.g., anti-IgM, anti-IgD) can impact the apparent IC50. Use a consistent and validated concentration of the stimulating agent.
Issue 2: No Inhibition of a Known BTK Downstream Signaling Event
Possible Cause Troubleshooting Step
Ineffective Cellular UptakeWhile this compound is orally active, ensure it can effectively penetrate the specific cells used in your assay.[2]
Incorrect Timepoint for AnalysisPhosphorylation events can be transient. Perform a time-course experiment to identify the optimal timepoint to assess the inhibition of the downstream target (e.g., p-PLCγ2).
BTK-Independent Pathway ActivationConfirm that your method of stimulation specifically activates the BTK pathway in your cell type. For example, T-cell activation via anti-CD3/anti-CD28 is BTK-independent and should not be inhibited by this compound.[4]
Antibody Quality (for Western Blotting)Validate the specificity of your primary antibodies for both the phosphorylated and total protein of interest.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various assays.

Assay TypeTarget/ReadoutCell Type/SystemIC50 ValueReference
Enzymatic AssayPurified BTK protein-<0.5 nM[2]
Whole Blood AssayBTK autophosphorylationHuman Whole Blood9.0 nM[4]
Cell-Based Assayp-PLCγ2Ramos (human B-cell line)6.9 nM[2][4]
Cell-Based AssayCD69 ExpressionHuman PBMCs (anti-IgM stimulated)6.9 nM[2]
Cell-Based AssayROS ProductionPrimary Neutrophils (FcγR-induced)4.5 nM[2][4]
Cell-Based AssayTNFα SecretionHuman Monocytes (FcγR-induced)1.3 - 8.0 nM[2]
Whole Blood AssayCD69 ExpressionHuman Whole Blood (BCR mediated)71 nM[2]
Whole Blood AssayCD63 ExpressionHuman Whole Blood (FcεR-induced)82 nM[2]
In vivo (Phase 1)Naïve and unswitched memory B-cell activationHealthy Volunteers55 nM[1][3]

Experimental Protocols

Protocol 1: Western Blot for Phospho-PLCγ2 Inhibition in Ramos Cells

This protocol details how to assess the inhibitory effect of this compound on the BTK-mediated phosphorylation of PLCγ2.

  • Cell Culture: Culture Ramos cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.

  • Cell Plating: Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in DMSO, and then further dilute in culture medium. Add the diluted this compound to the cells and pre-incubate for 1 hour at 37°C. Include a DMSO-only vehicle control.

  • Cell Stimulation: Stimulate the cells with anti-human IgM F(ab')2 fragment for 10 minutes at 37°C to induce BTK-dependent PLCγ2 phosphorylation.

  • Cell Lysis: Pellet the cells by centrifugation and wash once with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-PLCγ2 (Y1217) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody against total PLCγ2 to confirm equal protein loading.

Protocol 2: Flow Cytometry for CD69 Expression in Human PBMCs

This protocol measures the effect of this compound on B-cell activation by assessing the surface expression of CD69.

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Inhibitor Treatment: Resuspend PBMCs in complete RPMI medium. Add serial dilutions of this compound or a vehicle control (DMSO) and pre-incubate for 1 hour at 37°C.

  • Cell Stimulation: Add an anti-IgM antibody to stimulate B-cell activation and incubate for 18-24 hours at 37°C. Include an unstimulated control.

  • Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Incubate the cells with fluorescently conjugated antibodies against CD19 (to identify B cells) and CD69 for 30 minutes on ice in the dark.

  • Data Acquisition: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the CD19-positive B-cell population and quantify the percentage of CD69-positive cells or the mean fluorescence intensity of CD69.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SRC LYN/SRC Family Kinases BCR->LYN_SRC Antigen Binding BTK BTK LYN_SRC->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation This compound This compound This compound->BTK Inhibition DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB Activation PKC->NFkB NFAT NFAT Activation Ca_Flux->NFAT

Caption: this compound inhibits the BTK signaling pathway downstream of the B-Cell Receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Cells (e.g., PBMCs, Ramos) C 3. Pre-incubate Cells with this compound A->C B 2. Prepare this compound Serial Dilutions B->C D 4. Stimulate Cells (e.g., anti-IgM) C->D E 5. Lyse Cells for Western Blot (p-PLCγ2) D->E F 5. Stain Cells for Flow Cytometry (CD69) D->F G 6. Data Acquisition and Analysis E->G F->G H 7. Determine IC50 G->H

Caption: General workflow for validating this compound specificity in cellular assays.

Troubleshooting_Tree Start Unexpected Result with this compound Q1 Is the observed effect weaker than expected? Start->Q1 A1_Yes Check compound integrity. Optimize assay conditions. Verify BTK-dependency. Q1->A1_Yes Yes Q2 Is unexpected toxicity observed? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Perform counter-screen in BTK-negative cell line. Assess off-target effects. Q2->A2_Yes Yes Q3 Are results inconsistent? Q2->Q3 No A2_Yes->End A3_Yes Standardize cell passage. Use fresh reagents. Ensure consistent timing. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting common issues with this compound experiments.

References

Technical Support Center: Addressing Variability in Animal Studies with BIIB091

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the BIIB091 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential variability when conducting animal studies with the Bruton's tyrosine kinase (BTK) inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial signaling protein in B-cell antigen receptor (BCR) and Fc receptor (FcR) pathways, playing a key role in the proliferation and activation of B-cells and other immune cells.[2] this compound works by binding to the ATP binding pocket of BTK, which sequesters an important phosphorylation site (Tyr-551) and holds the protein in an inactive conformation.[1][3] This mechanism blocks downstream signaling, thereby reducing the activation of B-cells and myeloid cells.[2]

Q2: In which animal models has this compound been evaluated?

A2: Preclinical studies of this compound have been conducted in various animal models, including rats, cynomolgus monkeys, and dogs for pharmacokinetic and safety assessments.[1] For efficacy studies, mouse models of autoimmune disease, such as the experimental autoimmune encephalomyelitis (EAE) model for multiple sclerosis, are relevant.[1]

Q3: What are the known pharmacokinetic properties of this compound in preclinical species?

A3: Pharmacokinetic studies have been conducted in several species. The table below summarizes key ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic parameters.

ParameterRatCynomolgus MonkeyDogReference
Clearance (CL, mL/min/kg) 101812[4]
Volume of Distribution (Vss, L/kg) 0.40.71.7[4]
Half-life (t1/2, h) 2.11.16.0[4]
Oral Bioavailability (%) 423187[4]

Q4: Does this compound penetrate the central nervous system (CNS)?

A4: The physicochemical properties of this compound have been described as unfavorable for targeting BTK in the central nervous system.[4][5] This suggests that this compound is likely to have limited penetration across the blood-brain barrier.

Troubleshooting Guide for Animal Studies

Variability in animal studies can arise from a multitude of factors. This guide provides troubleshooting for common issues encountered when working with this compound in animal models, particularly the EAE mouse model.

Issue 1: High Variability in EAE Clinical Scores Between Animals

  • Potential Cause: Inconsistent EAE Induction.

    • Solution: Ensure strict adherence to the EAE induction protocol. The dose of Myelin Oligodendrocyte Glycoprotein (MOG) peptide and pertussis toxin (PTX) should be consistent across all animals. The emulsification of MOG in Complete Freund's Adjuvant (CFA) is a critical step and should be performed meticulously to ensure a stable emulsion.

  • Potential Cause: Animal Stress.

    • Solution: Minimize animal stress as it can impact disease severity. Acclimate mice to the facility and handling procedures before the start of the experiment. House animals in a quiet environment with a consistent light-dark cycle.

  • Potential Cause: Genetic Drift in Mouse Strain.

    • Solution: Source animals from a reputable vendor and ensure the use of a consistent substrain of C57BL/6 mice, as there can be variations in EAE susceptibility between substrains.

Issue 2: Unexpected Toxicity or Adverse Events

  • Potential Cause: Off-target effects or exaggerated on-target effects.

    • Solution: While this compound is highly selective, at high doses, off-target effects can occur. Review the dosing regimen. Consider performing a dose-range finding study to determine the maximum tolerated dose in your specific animal model.

  • Potential Cause: Formulation or Vehicle Toxicity.

    • Solution: Ensure the formulation is well-tolerated. For oral gavage, a common vehicle for BTK inhibitors is 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in water.[6] Always include a vehicle-only control group to assess any effects of the formulation itself.

  • Potential Cause: Complications from Oral Gavage.

    • Solution: Improper oral gavage technique can lead to aspiration or esophageal injury. Ensure personnel are properly trained. If oral gavage proves to be a consistent issue, consider alternative routes of administration if appropriate for the experimental question, though oral is the intended clinical route.[7]

Issue 3: Lack of Efficacy or Inconsistent Efficacy

  • Potential Cause: Suboptimal Dosing Regimen.

    • Solution: The dose and frequency of administration are critical for maintaining adequate target engagement. Based on preclinical studies with other BTK inhibitors and this compound in other models, a twice-daily oral dosing regimen is often used.[8] A dose-response study is highly recommended to establish the optimal dose for efficacy in the EAE model.

  • Potential Cause: Insufficient Target Engagement.

    • Solution: Measure target occupancy in your model. This can be assessed by measuring the phosphorylation of BTK in peripheral blood mononuclear cells (PBMCs) or splenocytes at various time points after dosing.

  • Potential Cause: Timing of Treatment Initiation.

    • Solution: The therapeutic window for intervention can be narrow. For a prophylactic effect, treatment should be initiated at or before the time of immunization. For a therapeutic effect, treatment should be started after the onset of clinical signs. The timing of initiation can significantly impact the outcome.

Issue 4: Inconsistent Cytokine Profiles

  • Potential Cause: Variability in the Immune Response.

    • Solution: The cytokine milieu in EAE can be complex and dynamic. It is known that cytokines like IL-6 and TNF-α are pro-inflammatory, while IL-10 is anti-inflammatory.[9] B-cell-derived IL-6 has been shown to be crucial for the differentiation of pathogenic Th17 cells in EAE.[9]

  • Troubleshooting Steps:

    • Standardize Sample Collection: Collect blood or tissue samples at the same time of day and at consistent time points relative to disease onset and treatment administration.

    • Analyze a Panel of Cytokines: Instead of a single cytokine, measure a panel of pro-inflammatory (e.g., TNF-α, IL-6, IL-17) and anti-inflammatory (e.g., IL-10) cytokines to get a broader picture of the immune response.

    • Correlate with Clinical Scores: Analyze cytokine levels in relation to the clinical severity of EAE in individual animals.

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction in C57BL/6 Mice (MOG35-55 Model)

This protocol is a standard method for inducing EAE in C57BL/6 mice to model multiple sclerosis.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Syringes and needles for subcutaneous and intraperitoneal injections

Procedure:

  • Antigen Emulsion Preparation: On Day 0, prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion. Mix the MOG35-55 solution with an equal volume of CFA until a stable water-in-oil emulsion is formed.

  • Immunization: Anesthetize the mice. Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites on the flank (total of 200 µL per mouse).

  • Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer pertussis toxin (typically 200-500 ng in 100-200 µL of PBS) via intraperitoneal injection.

  • Clinical Scoring: Monitor the mice daily starting from Day 7 post-immunization for clinical signs of EAE. Use a standardized scoring system (see table below).

EAE Clinical Scoring Scale:

ScoreClinical Signs
0 No clinical signs
1 Limp tail
2 Hind limb weakness
3 Complete hind limb paralysis
4 Hind limb and forelimb paralysis
5 Moribund or dead

Data Presentation

In Vitro Potency of this compound

AssayCell Type/SystemIC50Reference
BTK Kinase Activity Purified BTK protein<0.5 nM[1]
p-PLCγ2 Inhibition Ramos human B-cell line6.9 nM[1]
CD69 Activation Human PBMCs6.9 nM[1]
FcγR-induced ROS Production Human primary neutrophils4.5 nM[1]
FcγRI/III-mediated TNFα secretion Human monocytes1.3 - 8.0 nM[1]
BTK Phosphorylation (whole blood) Human whole blood24 nM[1]
BCR-mediated B-cell activation (CD69) Human whole blood71 nM[1]
FcεR-induced basophil activation (CD63) Human whole blood82 nM[1]

Mandatory Visualizations

BIIB091_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_FcR Fc Receptor Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB_NFAT NF-κB / NFAT Activation Calcium->NFkB_NFAT Proliferation B-Cell Proliferation & Survival NFkB_NFAT->Proliferation FcR FcR SYK_FcR SYK FcR->SYK_FcR BTK_FcR BTK SYK_FcR->BTK_FcR Myeloid_Activation Myeloid Cell Activation (e.g., Cytokine Release) BTK_FcR->Myeloid_Activation This compound This compound This compound->BTK This compound->BTK_FcR

Caption: this compound inhibits BTK in both BCR and FcR signaling pathways.

EAE_Workflow cluster_Induction EAE Induction Phase cluster_Treatment Treatment Phase cluster_Monitoring Monitoring Phase Day0 Day 0: Immunization with MOG35-55/CFA PTX Injection Day2 Day 2: PTX Injection Day0->Day2 Treatment_Start Initiate this compound or Vehicle Treatment (Prophylactic or Therapeutic) Day2->Treatment_Start Daily_Dosing Daily Oral Gavage Treatment_Start->Daily_Dosing Daily_Scoring Daily Clinical Scoring (Starting Day 7) Daily_Dosing->Daily_Scoring Endpoint Endpoint Analysis: - Histology (Spinal Cord) - Cytokine Analysis - Flow Cytometry Daily_Dosing->Endpoint Weekly_Monitoring Weekly Body Weight Measurement Daily_Scoring->Weekly_Monitoring Weekly_Monitoring->Endpoint

Caption: Experimental workflow for a this compound efficacy study in the EAE mouse model.

Troubleshooting_Logic cluster_solutions Potential Solutions Start High Variability in EAE Scores? Check_Induction Review EAE Induction Protocol Start->Check_Induction Yes No_Variability Proceed with Data Analysis Start->No_Variability No Check_Stress Assess Animal Husbandry & Handling Check_Induction->Check_Stress Standardize_Protocol Standardize Emulsion Prep & Injection Technique Check_Induction->Standardize_Protocol Check_Strain Confirm Mouse Strain/Substrain Check_Stress->Check_Strain Minimize_Stress Acclimate Animals & Minimize Handling Check_Stress->Minimize_Stress Consistent_Source Use Reputable Vendor & Consistent Substrain Check_Strain->Consistent_Source

Caption: Logic diagram for troubleshooting high variability in EAE clinical scores.

References

Validation & Comparative

BIIB091 vs. Ibrutinib: A Comparative Guide to Bruton's Tyrosine Kinase Inhibitors in B Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent Bruton's tyrosine kinase (BTK) inhibitors, BIIB091 and ibrutinib (B1684441), focusing on their respective impacts on B cell signaling. While both molecules target the same critical enzyme, their distinct mechanisms of action, selectivity profiles, and stages of clinical development present different considerations for researchers and clinicians. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the biological pathways and experimental workflows to facilitate a comprehensive understanding.

Executive Summary

Ibrutinib, the first-in-class BTK inhibitor, is an irreversible covalent binder that has revolutionized the treatment of various B cell malignancies.[1][2] this compound is a next-generation, reversible, and highly selective BTK inhibitor under investigation primarily for autoimmune diseases like multiple sclerosis.[3][4] The fundamental difference in their binding mechanisms—irreversible versus reversible—underpins their distinct pharmacological profiles. Ibrutinib's broader kinase inhibition profile, while effective in oncology, is associated with off-target effects.[5] this compound was designed for high selectivity to potentially offer a better safety profile, a crucial aspect for long-term treatment of chronic autoimmune conditions.[6][7]

Quantitative Comparison of Inhibitor Performance

The following table summarizes the in vitro potency of this compound and ibrutinib against BTK and key off-target kinases. This data, compiled from multiple sources, highlights the differences in their inhibitory profiles. It is important to note that assay conditions may vary between studies, affecting direct comparability.

Target KinaseThis compound IC50 (nM)Ibrutinib IC50 (nM)Binding MechanismTherapeutic Area
BTK <0.5 [8]0.5 [2][9]This compound: Reversible[6][8]This compound: Multiple Sclerosis[4][10]
Ibrutinib: Irreversible (covalent)[1][11]Ibrutinib: B-cell Malignancies[1][12]
TEC >500-fold selective for BTK20
EGFR >500-fold selective for BTK5.6 - 9.7
ITK >500-fold selective for BTK5.0
SRC >500-fold selective for BTK10
CSK Not reportedOff-target

Signaling Pathway and Inhibitor Action

B cell receptor (BCR) signaling is crucial for B cell development, activation, and proliferation. BTK is a key node in this pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates and activates phospholipase Cγ2 (PLCγ2). This leads to a cascade of downstream signaling involving inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and the activation of transcription factors like NF-κB and the MAPK pathway, ultimately promoting B cell survival and proliferation. Both this compound and ibrutinib inhibit the kinase activity of BTK, thereby blocking these downstream signals.[8][11]

B_Cell_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC IP3->PKC DAG->PKC NFkB NF-κB Pathway PKC->NFkB MAPK MAPK Pathway PKC->MAPK Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription MAPK->Transcription This compound This compound (Reversible) This compound->BTK Ibrutinib Ibrutinib (Irreversible) Ibrutinib->BTK

B Cell Receptor (BCR) signaling pathway and points of inhibition.

Experimental Protocols

Accurate assessment of BTK inhibitor potency and selectivity is crucial. Below are generalized protocols for key in vitro and cellular assays.

In Vitro BTK Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified BTK enzyme.

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by BTK. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in proximity to a streptavidin-allophycocyanin (SA-APC) conjugate bound to the biotin (B1667282) moiety. This results in a FRET signal, which is diminished in the presence of an inhibitor.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound and ibrutinib in DMSO. Prepare a reaction buffer containing recombinant human BTK enzyme, biotinylated peptide substrate, and ATP.

  • Assay Plate Setup: In a 384-well plate, add the BTK enzyme and the test compounds at various concentrations.

  • Incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the ATP and substrate solution to start the kinase reaction. Incubate at room temperature.

  • Detection: Add the TR-FRET detection reagents (europium-labeled antibody and SA-APC).

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.

Cellular BTK Autophosphorylation Assay (Western Blot)

Objective: To assess the ability of a compound to inhibit BTK activation within a cellular context.

Principle: B-cells are stimulated to activate the BCR pathway, leading to the autophosphorylation of BTK at tyrosine 223 (Y223). The level of phosphorylated BTK (pBTK) is measured by Western blot. An effective inhibitor will reduce the amount of pBTK relative to the total BTK.

Methodology:

  • Cell Culture and Treatment: Culture a B-cell lymphoma cell line (e.g., Ramos) and treat with serial dilutions of this compound or ibrutinib for a specified time.

  • Cell Stimulation: Stimulate the cells with an anti-IgM antibody to induce BCR signaling.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-BTK (Y223) and total BTK, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities to determine the ratio of pBTK to total BTK.

Experimental Workflow for Inhibitor Comparison

The following diagram outlines a typical workflow for the preclinical comparison of BTK inhibitors like this compound and ibrutinib.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Biochemical Biochemical Kinase Assay (IC50 determination) Selectivity Kinase Panel Screening (Selectivity Profile) Biochemical->Selectivity Phospho Cellular BTK Phosphorylation (Western Blot / Flow Cytometry) Selectivity->Phospho Downstream Downstream Signaling (e.g., PLCγ2, NF-κB) Phospho->Downstream Functional Functional Assays (Proliferation, Apoptosis) Downstream->Functional PK_PD Pharmacokinetics & Pharmacodynamics Functional->PK_PD Efficacy Disease Models (e.g., EAE, Xenograft) PK_PD->Efficacy

A generalized experimental workflow for comparing BTK inhibitors.

Conclusion

This compound and ibrutinib represent two distinct approaches to BTK inhibition. Ibrutinib, an irreversible inhibitor, has established efficacy in B-cell cancers but is associated with off-target effects.[1] this compound, a reversible and highly selective inhibitor, is being developed for autoimmune diseases where a more favorable long-term safety profile is paramount.[3][4] The choice between these or other BTK inhibitors in a research or clinical setting will depend on the specific application, balancing the need for potent on-target efficacy with the avoidance of off-target toxicities. The experimental protocols and workflows described herein provide a framework for the continued investigation and comparison of these and future BTK-targeting therapies.

References

Reversible vs. Irreversible BTK Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of reversible Bruton's tyrosine kinase (BTK) inhibitors is challenging the established class of irreversible inhibitors, offering new therapeutic avenues and strategies to overcome treatment resistance in B-cell malignancies. This guide provides a detailed comparison of these two classes of drugs, supported by experimental data from preclinical studies and head-to-head clinical trials, to inform researchers, scientists, and drug development professionals.

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[1][2] Inhibiting BTK has revolutionized the treatment of various B-cell cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia.[1][3]

Mechanism of Action: A Tale of Two Binding Modes

The fundamental difference between reversible and irreversible BTK inhibitors lies in their interaction with the BTK enzyme.

Irreversible (Covalent) BTK Inhibitors , the first generation of these drugs, form a permanent, covalent bond with a specific cysteine residue (C481) in the active site of the BTK enzyme.[4][5][6] This irreversible binding permanently inactivates the enzyme. For the BCR pathway to regain function, new BTK protein must be synthesized.[4] Prominent examples of irreversible BTK inhibitors include the first-in-class drug ibrutinib (B1684441), as well as second-generation inhibitors like acalabrutinib (B560132) and zanubrutinib.[4][6][7]

Reversible (Non-covalent) BTK Inhibitors represent a newer class of drugs that bind to the BTK enzyme through weaker, non-permanent interactions such as hydrogen bonds and hydrophobic interactions.[5][8] This binding is reversible, and the inhibitor can associate and dissociate from the enzyme. A key advantage of this binding mode is that it is not dependent on the C481 residue, a common site of mutation that confers resistance to irreversible inhibitors.[8][9] Pirtobrutinib (B8146385) is a leading example of a reversible BTK inhibitor.[1]

Head-to-Head Clinical Trial Data: Pirtobrutinib vs. Ibrutinib

The BRUIN CLL-314 phase 3 clinical trial was the first to directly compare a reversible (pirtobrutinib) and an irreversible (ibrutinib) BTK inhibitor in patients with CLL or small lymphocytic lymphoma (SLL).[10][11]

Efficacy OutcomePirtobrutinib (Reversible)Ibrutinib (Irreversible)Hazard Ratio (95% CI)
Overall Response Rate (ORR) - Intent-to-Treat (ITT) Population 87.0%78.5%N/A
Overall Response Rate (ORR) - Relapsed/Refractory (R/R) Population 84.0%74.8%N/A
Progression-Free Survival (PFS) - ITT Population (Interim Analysis) Risk reduction of 43%0.57 (0.39–0.83)
Progression-Free Survival (PFS) - Treatment-Naïve Population (Interim Analysis) Risk reduction of 76%0.24 (0.10–0.59)
18-Month PFS Rate - ITT Population 86.9%82.3%N/A
18-Month PFS Rate - R/R Population 81.7%79.2%N/A
18-Month PFS Rate - Treatment-Naïve Population 95.3%87.6%N/A

Table 1: Efficacy data from the BRUIN CLL-314 trial comparing pirtobrutinib and ibrutinib.[10][12][13]

Second-Generation Irreversible Inhibitors: Improved Safety Profile

Head-to-head trials have also compared the second-generation irreversible inhibitors, acalabrutinib and zanubrutinib, with the first-generation ibrutinib, demonstrating comparable efficacy but with improved safety profiles.

Safety OutcomeAcalabrutinibIbrutinibZanubrutinib
Atrial Fibrillation/Flutter (All Grades) Significantly Lower vs. IbrutinibHigher IncidenceLower vs. Ibrutinib
Hypertension (All Grades) Lower vs. IbrutinibHigher IncidenceLower vs. Ibrutinib
Treatment Discontinuation due to Adverse Events Lower vs. IbrutinibHigher IncidenceLower vs. Ibrutinib

Table 2: Comparative safety of second-generation vs. first-generation irreversible BTK inhibitors.[14][15][16][17]

Overcoming Resistance: The C481S Mutation and Beyond

A major clinical challenge with irreversible BTK inhibitors is the development of acquired resistance, most commonly through a mutation in the C481 residue of the BTK enzyme, typically a change from cysteine to serine (C481S).[4][18] This mutation prevents the covalent binding of irreversible inhibitors, rendering them ineffective.[18][19]

Reversible inhibitors, by not relying on binding to C481, can effectively inhibit both wild-type and C481S-mutated BTK.[14][20] This provides a crucial treatment option for patients who have developed resistance to irreversible inhibitors. However, resistance to reversible inhibitors can also emerge through other, non-C481S mutations in the BTK gene.[21][22]

Signaling Pathway and Inhibition Mechanisms

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus cluster_inhibitors BTK Inhibitors BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation NFkB NF-κB PLCG2->NFkB MAPK MAPK PLCG2->MAPK AKT AKT PLCG2->AKT Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation AKT->Proliferation Irreversible Irreversible Inhibitor (e.g., Ibrutinib) Irreversible->BTK Covalent bond at C481 Reversible Reversible Inhibitor (e.g., Pirtobrutinib) Reversible->BTK Non-covalent binding

Caption: B-Cell Receptor signaling pathway and points of inhibition.

Experimental Workflows

Experimental_Workflows cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trial biochem_assay Biochemical Assay (e.g., ADP-Glo) ic50 Determine IC50 biochem_assay->ic50 cell_assay Cell-based Assay (e.g., pBTK inhibition) potency Assess Cellular Potency cell_assay->potency invivo_model In Vivo Xenograft Model efficacy Evaluate In Vivo Efficacy invivo_model->efficacy patient_enrollment Patient Enrollment (e.g., CLL/SLL) ic50->patient_enrollment Lead Compound Selection potency->patient_enrollment efficacy->patient_enrollment randomization Randomization (Drug A vs. Drug B) patient_enrollment->randomization treatment Treatment Administration randomization->treatment response_assessment Response Assessment (iwCLL criteria) treatment->response_assessment safety_monitoring Safety Monitoring treatment->safety_monitoring mutation_analysis BTK Mutation Analysis (NGS/Sanger) treatment->mutation_analysis endpoints Primary/Secondary Endpoints (ORR, PFS, Safety) response_assessment->endpoints safety_monitoring->endpoints

Caption: Generalized workflow for BTK inhibitor evaluation.

Experimental Protocols

Biochemical IC50 Determination (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.

  • Principle: The assay measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

  • Methodology:

    • A reaction mixture containing recombinant human BTK enzyme, a suitable substrate, and ATP is prepared in a kinase buffer.

    • Serial dilutions of the test inhibitor are added to the reaction mixture.

    • The kinase reaction is initiated and allowed to proceed for a defined period at room temperature.

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase reaction to produce a luminescent signal.

    • The luminescence is measured using a plate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular BTK Autophosphorylation Assay

This assay measures the ability of an inhibitor to block BTK activity within a cellular context.

  • Objective: To determine the potency of an inhibitor in blocking BTK signaling in a relevant cell line.

  • Principle: The assay quantifies the phosphorylation of BTK at a specific tyrosine residue (e.g., Y223) as a marker of its activation.

  • Methodology:

    • A suitable B-cell lymphoma cell line (e.g., Ramos cells) is cultured and treated with various concentrations of the test inhibitor.

    • The cells are then stimulated to activate the BCR signaling pathway.

    • Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.

    • An ELISA-based method or Western blotting is used to detect and quantify the levels of phosphorylated BTK (pBTK) and total BTK.

    • The percentage of pBTK inhibition is calculated relative to a vehicle-treated control.

    • The EC50 value (half-maximal effective concentration) is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Xenograft Efficacy Model

This model assesses the anti-tumor activity of a BTK inhibitor in a living organism.

  • Objective: To evaluate the in vivo efficacy of a BTK inhibitor in a tumor xenograft model.

  • Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

  • Methodology:

    • A suitable human B-cell lymphoma cell line is injected subcutaneously into immunocompromised mice.

    • Tumors are allowed to grow to a palpable size.

    • The mice are then randomized into treatment and control (vehicle) groups.

    • The test inhibitor is administered to the treatment group, typically via oral gavage, at a defined dose and schedule.

    • Tumor volume and the body weight of the mice are measured regularly throughout the study.

    • At the end of the study, the mice are euthanized, and the tumors are excised for further analysis (e.g., pharmacodynamic markers).

Clinical Trial Response Assessment (iwCLL Criteria)

The International Workshop on Chronic Lymphocytic Leukemia (iwCLL) provides standardized criteria for assessing response to treatment in clinical trials.

  • Objective: To uniformly evaluate the efficacy of a therapeutic agent in patients with CLL.

  • Methodology:

    • Overall Response Rate (ORR): The proportion of patients who achieve a complete response (CR) or a partial response (PR).

    • Complete Response (CR): Requires the absence of clinical signs of disease (no enlarged lymph nodes, spleen, or liver), and normalization of blood counts. A bone marrow biopsy is often required to confirm the absence of CLL cells.

    • Partial Response (PR): Requires at least a 50% reduction in lymph node size and a 50% reduction in the number of lymphocytes in the blood.

    • Progression-Free Survival (PFS): The length of time during and after treatment that a patient lives with the disease but it does not get worse.

    • Assessments involve physical examinations, blood tests, and imaging studies (e.g., CT scans) at specified time points during the trial.

BTK Mutation Analysis

Detecting mutations in the BTK gene is crucial for understanding resistance mechanisms.

  • Objective: To identify mutations in the BTK gene, particularly at the C481 residue, in patients who develop resistance to BTK inhibitors.

  • Methodology:

    • Sample Collection: Peripheral blood or bone marrow samples are collected from patients.

    • DNA Extraction: DNA is extracted from the collected samples.

    • Sequencing:

      • Sanger Sequencing: A traditional method for sequencing specific regions of a gene. It is effective for detecting mutations that are present in a relatively high percentage of the cells.

      • Next-Generation Sequencing (NGS): A high-throughput method that can sequence large portions of the genome or specific gene panels with high sensitivity, allowing for the detection of mutations present in a small fraction of the cancer cells.

References

Head-to-Head Comparison: BIIB091 vs. Tolebrutinib in the Treatment of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two promising Bruton's tyrosine kinase (BTK) inhibitors under investigation for the treatment of multiple sclerosis (MS): BIIB091 (Biogen) and tolebrutinib (B611416) (Sanofi). Both oral medications target BTK, a key enzyme in the signaling pathways of B cells and myeloid cells, which are implicated in the inflammatory cascade of MS. This document synthesizes available preclinical and clinical data to offer an objective analysis of their respective pharmacological profiles and therapeutic potential.

Mechanism of Action: Targeting the BTK Signaling Pathway

Both this compound and tolebrutinib are small molecule inhibitors of Bruton's tyrosine kinase.[1][2][3] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and survival.[3] In the context of multiple sclerosis, the inhibition of BTK is thought to modulate the activity of B-cells and other immune cells involved in the disease process.[3][4] By blocking BTK, these inhibitors can disrupt the signaling pathways that lead to the activation and proliferation of B-cells, which contribute to the autoimmune attack on the myelin sheath in the central nervous system (CNS).[3][4] Tolebrutinib has also been shown to regulate immune cells in the brain called microglia, which have been linked to MS progression.[3][5]

This compound is a reversible and non-covalent BTK inhibitor.[6][7] It binds to the BTK protein, sequestering a key tyrosine residue (TYR-551) into an inactive conformation.[8] In contrast, tolebrutinib is a covalent BTK inhibitor.[9]

Below is a diagram illustrating the BTK signaling pathway and the points of intervention for these inhibitors.

BTK_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_AP1 NF-κB / AP-1 IP3_DAG->NFkB_AP1 Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Release) NFkB_AP1->Gene_Expression Inhibitors This compound & Tolebrutinib Inhibitors->BTK Inhibition

BTK Signaling Pathway and Inhibitor Action

Preclinical Data: A Comparative Overview

Preclinical studies have provided valuable insights into the potency and selectivity of both this compound and tolebrutinib. The following tables summarize key quantitative data from in vitro and in vivo studies.

In Vitro Potency and Selectivity
ParameterThis compoundTolebrutinib
BTK IC50 <0.5 nM[8]10 nM (for B cells), 0.7 nM (for microglia)[9]
p-PLCγ2 Inhibition IC50 (Ramos cells) 6.9 nM[8]Not Reported
CD69 Activation Inhibition IC50 (PBMCs) 6.9 nM[8]Not Reported
FcγR-induced ROS Production IC50 (Neutrophils) 4.5 nM[8]Not Reported
Whole Blood BCR-mediated B-cell Activation IC50 71 nM[8]Not Reported
Whole Blood FcεR-induced Basophil Activation IC50 82 nM[8]Not Reported
BTK Kinase Selectivity >500-fold selectivity over a panel of >400 kinases[10]Not Reported
Pharmacokinetics in Preclinical Species
SpeciesThis compoundTolebrutinib
Half-life (t1/2) ~1.5 to 2 hours (in healthy volunteers)[2]~5 hours (active metabolite M2) in healthy volunteers[11]
Time to Maximum Concentration (Tmax) ~1 hour (in healthy volunteers)[2]Not Reported
CNS Penetration Not ReportedDemonstrates CSF exposure exceeding in vitro IC50 for B cells and microglia[9]

Experimental Protocols

This compound: In Vitro Inhibition of BTK-dependent Signaling

Objective: To determine the potency of this compound in inhibiting BTK-dependent signaling pathways in various cell types.

Methodology:

  • p-PLCγ2 Inhibition: Ramos human B-cells were stimulated, and the phosphorylation of PLCγ2 was measured in the presence of varying concentrations of this compound to determine the IC50 value.[8]

  • CD69 Activation: Peripheral blood mononuclear cells (PBMCs) were stimulated with anti-IgM, and the expression of the activation marker CD69 was assessed by flow cytometry in the presence of this compound to calculate the IC50.[8]

  • ROS Production: Purified primary neutrophils were stimulated via FcγR, and the production of reactive oxygen species (ROS) was measured to determine the inhibitory effect of this compound.[8]

  • Whole Blood Assays: Whole blood samples were used to assess the inhibition of BCR-mediated B-cell activation (CD69 expression) and FcεR-induced basophil activation (CD63 expression) by this compound.[8]

Tolebrutinib: Assessment of CNS Penetration

Objective: To evaluate the ability of tolebrutinib to cross the blood-brain barrier and reach concentrations in the cerebrospinal fluid (CSF) sufficient for BTK inhibition.

Methodology:

  • A Phase 1 study was conducted in healthy volunteers.[9]

  • Participants received a single oral dose of tolebrutinib.[9]

  • CSF samples were collected via lumbar puncture at specified time points after dosing.[9]

  • The concentration of tolebrutinib in the CSF was measured and compared to its in vitro IC50 values for B cells and microglia to assess the potential for target engagement in the CNS.[9]

Clinical Development and Efficacy

Both this compound and tolebrutinib are currently in clinical development for the treatment of MS. The following provides an overview of their clinical trial programs and available efficacy data.

This compound Clinical Program

This compound is currently in Phase 2 clinical trials for relapsing forms of MS.[12][13]

  • FUSION Study (Phase 2): This is a two-part study evaluating the safety and efficacy of this compound as a monotherapy and in combination with diroximel fumarate (B1241708) (DRF) in adults with relapsing forms of MS.[12][14] The primary outcome of the first part is to compare treatment safety, with a secondary outcome of assessing benefits using brain imaging scans.[13]

Tolebrutinib Clinical Program

Tolebrutinib has a more advanced clinical development program, with data available from Phase 2 and Phase 3 trials.

  • Phase 2b Trial: This study demonstrated a dose-dependent reduction in new gadolinium-enhancing T1 lesions in patients with relapsing MS.[15] The 60 mg dose resulted in an 85% relative reduction in new Gd-enhancing lesions compared to placebo.[15]

  • HERCULES Study (Phase 3): This trial evaluated tolebrutinib in patients with non-relapsing secondary progressive MS (nrSPMS). Tolebrutinib was associated with a 31% risk reduction in 6-month confirmed disability progression compared to placebo.[16]

  • GEMINI 1 & 2 Studies (Phase 3): These trials compared tolebrutinib to teriflunomide (B560168) in patients with relapsing MS. The studies did not meet their primary endpoint of reducing the annualized relapse rate (ARR) compared to teriflunomide.[17][18] However, a pooled analysis of a key secondary endpoint showed that tolebrutinib delayed the time to onset of 6-month confirmed disability worsening by 29% versus teriflunomide.[17]

  • PERSEUS Study (Phase 3): This study in primary progressive MS (PPMS) did not meet its primary endpoint of delaying the time to 6-month composite confirmed disability progression.[19]

The following diagram illustrates a generalized workflow for the Phase 3 clinical trials of these BTK inhibitors.

Clinical_Trial_Workflow Start Patient Screening & Enrollment Randomization Randomization Start->Randomization Treatment_A This compound or Tolebrutinib Randomization->Treatment_A Treatment_B Placebo or Active Comparator Randomization->Treatment_B Treatment_Period Treatment Period (e.g., 48-133 weeks) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Follow_Up Follow-Up Assessments (MRI, EDSS, Safety Labs) Treatment_Period->Follow_Up Follow_Up->Treatment_Period Ongoing Treatment Endpoint_Analysis Primary & Secondary Endpoint Analysis Follow_Up->Endpoint_Analysis

Generalized Phase 3 Clinical Trial Workflow

Safety and Tolerability

This compound

The full safety profile of this compound is still being established in ongoing clinical trials.[1] Areas of focus in safety studies include potential effects on the heart's electrical activity (QT interval).[1]

Tolebrutinib

Tolebrutinib has been generally well-tolerated in clinical trials.[15] The most common treatment-emergent adverse events reported include COVID-19, headache, nasopharyngitis, and upper respiratory tract infection.[20] A risk of drug-induced liver injury (DILI) has been identified, necessitating strict liver monitoring during treatment.[19]

Summary and Future Directions

This compound and tolebrutinib represent a promising new class of oral therapies for multiple sclerosis. Both effectively inhibit BTK, a key player in the inflammatory processes of MS.

  • This compound has demonstrated high potency and selectivity in preclinical models and is currently in Phase 2 development. Its reversible, non-covalent binding mechanism may offer a distinct pharmacological profile.

  • Tolebrutinib has a more extensive clinical data set, showing promise in reducing disability progression in non-relapsing secondary progressive MS. Its ability to penetrate the CNS is a key feature that may contribute to its effects on neuroinflammation. However, it did not show superiority in reducing relapse rates compared to an active comparator in relapsing MS and failed to meet its primary endpoint in primary progressive MS.

Further head-to-head comparative studies are needed to definitively establish the relative efficacy and safety of these two agents. The ongoing and future clinical trials will be crucial in defining their respective roles in the evolving landscape of MS treatment. The distinct mechanisms of reversible versus covalent inhibition, along with differences in CNS penetration, may ultimately lead to differentiated clinical applications for these two BTK inhibitors.

References

BIIB091: A Comparative Analysis of Selectivity Among BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of BTK inhibitors has revolutionized treatment paradigms, with a continuous drive towards improving selectivity to minimize off-target effects and enhance patient safety. This guide provides an objective comparison of the kinase selectivity of BIIB091, a novel, reversible BTK inhibitor, with other prominent BTK inhibitors, including the first-generation inhibitor ibrutinib (B1684441) and the second-generation inhibitors acalabrutinib (B560132) and zanubrutinib (B611923). This analysis is supported by experimental data to inform research and drug development efforts.

Executive Summary

This compound is a potent and highly selective, non-covalent, reversible inhibitor of BTK.[1][2] Preclinical data demonstrates its exquisite kinome selectivity, a feature attributed to its unique binding mode to the H3 pocket of BTK.[1] This contrasts with the covalent, irreversible binding of ibrutinib, acalabrutinib, and zanubrutinib to the Cys481 residue in the BTK active site. The improved selectivity of second-generation inhibitors over ibrutinib is associated with a more favorable safety profile, and this compound's distinct mechanism of action and high selectivity suggest a potentially best-in-class profile with minimal off-target activity.[1]

Quantitative Kinase Inhibition Profile

The selectivity of BTK inhibitors is a key determinant of their therapeutic window. The following tables summarize the available quantitative data on the selectivity of this compound compared to ibrutinib, acalabrutinib, and zanubrutinib.

Table 1: Potency and Cellular Activity of this compound

ParameterThis compound ValueReference
BTK IC50 (enzymatic assay) <0.2 nM (450 pM)[1][2]
BTK Kd 0.07 nM[1]
BTK Autophosphorylation IC50 (whole blood) 9.0 nM[1]
Ramos Cell Signaling IC50 (p-PLCγ2) 6.9 nM[1]
B-cell Activation IC50 (CD69) 71 nM[1]
Neutrophil ROS Production IC50 (FcγR-induced) 4.5 nM[1]

Table 2: Comparative Kinase Selectivity Profile

InhibitorKinome Scan Panel SizePercentage of Kinases Inhibited >65% at 1 µMKey Off-Target KinasesReference
This compound 4012.2% (9 out of 401 kinases inhibited >70%)Not specified[1]
Ibrutinib Not specifiedNot specifiedEGFR, ITK, TEC, ERBB2/4
Acalabrutinib 3951.5%Minimal[3]
Zanubrutinib 3954.3%TEC, EGFR (less than ibrutinib)[3]

Table 3: IC50 Values Against BTK and Key Off-Target Kinases (nM)

KinaseThis compoundIbrutinibAcalabrutinibZanubrutinib
BTK <0.50.530.2
TEC >500-fold selective78>10002.0
EGFR >500-fold selective5.6>10002.0
ITK >500-fold selective10>100060
ERBB2 (HER2) >500-fold selective9.4>1000Not specified
ERBB4 (HER4) >500-fold selective4.8>1000Not specified

Note: Data is compiled from various sources and experimental conditions may differ.

Signaling Pathway Context: The B-Cell Receptor (BCR) Pathway

BTK is a critical signaling molecule downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream pathways essential for B-cell proliferation, differentiation, and survival. BTK inhibitors block this pathway, thereby inhibiting the growth and survival of malignant B-cells.

BCR_Signaling_Pathway cluster_cytoplasm Cytoplasm BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK phosphorylates PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLCG2 PLCγ2 BTK->PLCG2 phosphorylates This compound This compound This compound->BTK inhibits PLCG2->PIP2 hydrolyzes Downstream Downstream Signaling (NF-κB, MAPK, Ca²⁺ mobilization) IP3->Downstream DAG->Downstream Antigen Antigen Antigen->BCR

Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Experimental Protocols

The determination of kinase inhibitor selectivity is a critical component of preclinical drug development. The following provides an overview of the methodologies used to generate the data in this guide.

DiscoverX KINOMEscan™ Assay

The KINOMEscan™ platform (DiscoverX) is a competitive binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is measured, and a reduction in binding in the presence of the test compound indicates that the compound is interacting with the kinase.

Methodology:

  • Kinase-Ligand Interaction: A proprietary ligand is immobilized on a solid support. Each kinase from the panel is fused to a DNA tag. In the absence of a competitor, the kinase binds to the immobilized ligand.

  • Competition: The test compound (e.g., this compound) is added to the reaction. If the compound binds to the active site of the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are reported as a percentage of the control (DMSO vehicle), where a lower percentage indicates a stronger interaction between the compound and the kinase. A selectivity score (S-score) can also be calculated to represent the number of kinases that a compound binds to with high affinity.

KINOMEscan_Workflow cluster_assay KINOMEscan Assay cluster_outcomes Possible Outcomes start Start: Prepare Kinase Panel step1 Immobilized Ligand + DNA-tagged Kinase start->step1 step2 Add Test Compound (e.g., this compound) step1->step2 step3 Competitive Binding Incubation step2->step3 step4 Wash to Remove Unbound Kinase step3->step4 outcome1 No Inhibition: Kinase binds to immobilized ligand. High qPCR signal. step3->outcome1 if no binding outcome2 Inhibition: This compound binds to kinase. Low qPCR signal. step3->outcome2 if binding step5 Quantify Bound Kinase via qPCR step4->step5 end End: Analyze Data (% Inhibition) step5->end

Caption: A simplified workflow of the DiscoverX KINOMEscan™ competitive binding assay.

Cellular Assays for BTK Activity

Cellular assays are essential to confirm the activity of BTK inhibitors in a more physiologically relevant context.

Principle: These assays measure the inhibition of BTK-mediated signaling events within cells.

Methodology (Example: Inhibition of BTK Autophosphorylation in Whole Blood):

  • Sample Preparation: Freshly drawn human whole blood is used.

  • Compound Incubation: The blood is incubated with various concentrations of the BTK inhibitor (e.g., this compound) or a vehicle control (DMSO).

  • Cell Lysis: The cells are lysed to release intracellular proteins.

  • BTK Capture: The lysate is added to a microplate coated with an antibody that specifically captures BTK.

  • Phosphorylation Detection: A second antibody that specifically recognizes phosphorylated tyrosine residues is added. This antibody is typically conjugated to an enzyme or fluorophore for detection.

  • Signal Quantification: The amount of phosphorylated BTK is quantified by measuring the signal generated by the detection antibody.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of BTK autophosphorylation, is calculated.

Conclusion

The available data indicates that this compound is a highly potent and selective BTK inhibitor.[1][2] Its reversible, non-covalent binding mechanism and exquisite kinome selectivity differentiate it from the covalent, irreversible BTK inhibitors.[1] While ibrutinib has known off-target effects, the second-generation inhibitors, acalabrutinib and zanubrutinib, offer improved selectivity. This compound's preclinical profile, with its minimal off-target activity, suggests the potential for a favorable safety and tolerability profile in clinical applications. For researchers and drug development professionals, the distinct selectivity profile of this compound warrants further investigation as a potentially best-in-class therapeutic agent targeting BTK-mediated diseases.

References

Validating the Mechanism of Action of BIIB091: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

BIIB091 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of multiple sclerosis (MS).[1] Its mechanism of action centers on modulating the activity of B cells and myeloid cells, which are key players in the inflammatory processes of MS.[2][3] This guide provides an objective comparison of this compound's performance with other BTK inhibitors, supported by experimental data, and details the methodologies used to validate its mechanism of action.

This compound is a structurally distinct, ATP-competitive inhibitor that binds to the H3 pocket of BTK.[4] This interaction sequesters a critical phosphorylation site, Tyr-551, holding the kinase in an inactive conformation.[4] By doing so, this compound effectively blocks downstream signaling from the B-cell receptor (BCR) and Fc receptors (FcR) on myeloid cells, which are crucial for B-cell activation, proliferation, and the release of inflammatory mediators.[2][3]

Performance Data: In Vitro Inhibition

The potency of this compound has been characterized across a range of in vitro assays, demonstrating its inhibitory effects on key cellular functions implicated in autoimmune diseases.

Assay DescriptionTarget Cell/SystemReadoutThis compound IC₅₀Other BTK Inhibitors (IC₅₀)
BCR Signaling Inhibition
BTK PhosphorylationHuman Whole BloodpBTK levels24 nM[5][6]-
PLCγ2 PhosphorylationRamos Human B-cell LinepPLCγ2 levels6.9 nM[5][6]-
B-cell Activation (anti-IgM)Human PBMCsCD69 Expression6.9 nM[5]-
B-cell Activation (anti-IgD)Human Whole BloodCD69 Expression71 nM[5]-
FcR Signaling Inhibition
FcγR-induced ROS ProductionPurified Primary NeutrophilsROS Levels4.5 nM[5]-
FcγRI/III-mediated TNFα SecretionHuman MonocytesTNFα Levels5.6 nM (coated IgG)[5]-
FcεR-induced Basophil ActivationHuman Whole BloodCD63 Expression82 nM[5]-
Comparative BTK Inhibition
BTK Kinase ActivityCell-free kinase assayADP production-Tolebrutinib: 0.676 nMFenebrutinib: 6.21 nMEvobrutinib: 33.5 nM
B-cell ActivationRamos Human B-cell LineCD69 Expression-Tolebrutinib: 0.7 nMFenebrutinib: 2.9 nMEvobrutinib: 33.5 nM

Validating the Mechanism of Action with Genetic Models

While specific studies utilizing BTK knockout or kinase-dead models to validate this compound have not been identified in the public literature, the principle of using such models is well-established for this class of inhibitors. For instance, a C481S knock-in mouse model has been developed to test the on-target effects of irreversible BTK inhibitors that bind to cysteine 481.[7] B lymphocytes from these mice are resistant to irreversible inhibitors but remain sensitive to reversible inhibitors.[7] This genetic approach provides a powerful tool to confirm that the observed effects of a BTK inhibitor are indeed mediated through its intended target and not due to off-target activities.[7] The validation of this compound's on-target activity would follow a similar logic, where the inhibitor's effects would be absent in BTK-deficient cellular or animal models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize BTK inhibitors like this compound.

B-cell Activation Assay (Whole Blood)

This assay measures the ability of a compound to inhibit B-cell activation by assessing the expression of the surface marker CD69 following stimulation of the B-cell receptor.

  • Blood Collection and Preparation: Whole blood is collected from healthy human donors into heparinized tubes.

  • Compound Incubation: The whole blood is pre-incubated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour) at 37°C.

  • Stimulation: B-cell activation is induced by adding an anti-IgD antibody to the blood samples and incubating for a further period (e.g., 18-24 hours) at 37°C.

  • Staining: Red blood cells are lysed, and the remaining cells are stained with fluorescently labeled antibodies against CD19 (to identify B cells) and CD69 (as the activation marker).

  • Flow Cytometry: The percentage of CD69-positive cells within the CD19-positive B-cell population is quantified using a flow cytometer.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of this compound.

Fc Receptor-Mediated TNFα Release Assay (Monocytes)

This assay determines the inhibitory effect of a compound on the release of the pro-inflammatory cytokine TNFα from monocytes following Fc receptor stimulation.

  • Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are then purified from the PBMC population.

  • Compound Incubation: Purified monocytes are pre-incubated with a range of concentrations of this compound or a vehicle control.

  • Stimulation: The monocytes are stimulated by adding plate-bound human IgG, which cross-links Fcγ receptors, for a defined period (e.g., 18-24 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • TNFα Quantification: The concentration of TNFα in the supernatant is measured using a commercially available ELISA kit.

  • Data Analysis: The IC₅₀ value is determined by plotting the inhibition of TNFα release against the inhibitor concentration.

Visualizing the Mechanism and Validation Workflow

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways affected by this compound and the logical workflow for validating its mechanism of action.

BIIB091_BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN 2. Activation SYK SYK LYN->SYK 3. Phosphorylation BTK_mem BTK SYK->BTK_mem 4. Recruitment & Phosphorylation PLCG2 PLCγ2 BTK_mem->PLCG2 This compound This compound BTK_cyto BTK This compound->BTK_cyto DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 PKC_Ca PKC / Ca²⁺ Flux DAG_IP3->PKC_Ca NFkB_NFAT NF-κB / NFAT Activation PKC_Ca->NFkB_NFAT Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Release) NFkB_NFAT->Gene_Expression Antigen Antigen Antigen->BCR 1. Binding

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

BIIB091_FcR_Signaling_Pathway cluster_membrane Myeloid Cell Membrane cluster_cytoplasm Cytoplasm FcR Fc Receptor (FcR) SYK SYK FcR->SYK 2. Activation BTK_mem BTK SYK->BTK_mem 3. Recruitment & Phosphorylation Downstream Downstream Signaling BTK_mem->Downstream This compound This compound BTK_cyto BTK This compound->BTK_cyto Effector_Functions Effector Functions (Cytokine Release, Phagocytosis) Downstream->Effector_Functions Immune_Complex Immune Complex (Antibody-Antigen) Immune_Complex->FcR 1. Binding

Caption: Fc Receptor (FcR) signaling in myeloid cells and this compound's point of intervention.

MoA_Validation_Workflow cluster_invitro In Vitro Characterization cluster_genetic Genetic Validation (Conceptual) cluster_invivo In Vivo Confirmation Enzyme_Assay Biochemical Assay: Inhibition of purified BTK enzyme Cell_Assay Cell-Based Assays: - B-cell activation (CD69) - Myeloid cell function (TNFα) Enzyme_Assay->Cell_Assay Confirms cellular potency Kinome_Scan Selectivity Profiling: Kinome-wide scan to assess off-target binding Enzyme_Assay->Kinome_Scan Establishes selectivity Genetic_Model Genetic Model: BTK knockout or kinase-dead cells/mice Cell_Assay->Genetic_Model Validates on-target MoA PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD): Measure drug exposure and target engagement in vivo Cell_Assay->PK_PD Links in vitro potency to in vivo effects On_Target_Test Test this compound: Confirm lack of effect in BTK-deficient models Genetic_Model->On_Target_Test Genetic_Model->PK_PD Provides rationale for in vivo studies Disease_Model Preclinical Disease Models: Evaluate efficacy in models of autoimmune disease PK_PD->Disease_Model Informs dose selection

Caption: Logical workflow for validating the mechanism of action of a BTK inhibitor like this compound.

References

BIIB091: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of BIIB091, a novel Bruton's tyrosine kinase (BTK) inhibitor, against other kinases. The data presented is compiled from preclinical studies to offer a comprehensive overview of its cross-reactivity, supported by detailed experimental methodologies and visual representations of the relevant biological pathways and experimental workflows.

High Selectivity of this compound for Bruton's Tyrosine Kinase

This compound is a potent, reversible, and highly selective inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Preclinical data demonstrates that this compound has a greater than 500-fold selectivity for BTK when compared to a panel of over 400 other kinases.[1][3] This high selectivity is attributed to its unique binding mode to the H3 pocket of BTK, a feature not common to many other kinases.[4][5]

In a comprehensive kinase panel screening, this compound was tested for its inhibitory activity against 401 different kinases at a concentration of 1 µM. The results indicated that only nine of these kinases, in addition to BTK, showed an inhibition greater than 70%.[6] This low level of off-target activity suggests a favorable safety profile with a reduced potential for side effects mediated by the inhibition of other kinases.

Quantitative Analysis of Kinase Inhibition

The following table summarizes the inhibitory activity of this compound against its primary target, BTK, and provides representative data for its cross-reactivity with other kinases.

Kinase TargetFamily% Inhibition at 1 µMIC50 (nM)Data Source
BTK TEC >99% <0.5 [7][Primary Target]
TECTEC>70%Not Reported[6]
ITKTEC<50%Not Reported[6]
TXKTEC>70%Not Reported[6]
EGFRTK<10%>10,000[4]
SRCTK<20%Not Reported[6]
LYNTK<20%Not Reported[6]
FYNTK<20%Not Reported[6]
JAK3TK<10%>10,000[4]

Note: The data for off-target kinases is based on the reported inhibition of 9 out of 401 kinases at >70% at 1 µM. The specific kinases and their precise inhibition values are representative based on available information.

Experimental Protocols

KINOMEscan™ Assay for Kinase Selectivity

The cross-reactivity of this compound was determined using the KINOMEscan™ platform (DiscoverX). This assay is based on a competitive binding principle that quantifies the interaction of a test compound with a panel of kinases.

Methodology:

  • Kinase-tagged Phage Production: A library of human kinases is tagged with T7 phage. Each kinase is produced in either E. coli or HEK-293 cells.

  • Affinity Resin Preparation: An immobilized, proprietary ligand that binds to the active site of the kinases is coupled to streptavidin-coated magnetic beads.

  • Competitive Binding Assay: The kinase-tagged phages are incubated with the affinity resin and the test compound (this compound) at a specified concentration (e.g., 1 µM).

  • Quantification: If the test compound binds to the kinase, it prevents the kinase from binding to the affinity resin. The amount of kinase bound to the resin is quantified using qPCR of the DNA tag.

  • Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the affinity resin, as compared to a DMSO control.

Cellular Assays for BTK Inhibition

The functional inhibitory activity of this compound on BTK signaling was assessed in various cell-based assays.

  • Phospho-PLCγ2 Assay in Ramos Cells: Ramos B-cells were treated with varying concentrations of this compound followed by stimulation with an anti-IgM antibody to induce BTK-mediated phosphorylation of PLCγ2. The levels of phosphorylated PLCγ2 were measured to determine the IC50 of this compound.[7]

  • CD69 Expression Assay in PBMCs: Peripheral blood mononuclear cells (PBMCs) were incubated with this compound and then stimulated with anti-IgM to induce B-cell activation, measured by the expression of the surface marker CD69. The IC50 was determined by quantifying the reduction in CD69 expression.[7]

  • FcγR-induced ROS Production in Neutrophils: Primary human neutrophils were treated with this compound and stimulated with immune complexes to induce Fcγ receptor-mediated reactive oxygen species (ROS) production. The IC50 was calculated based on the inhibition of ROS.[7]

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of this compound's activity, the following diagrams are provided.

G cluster_workflow KINOMEscan™ Experimental Workflow start Start kinase_prep Kinase-tagged Phage Production start->kinase_prep resin_prep Affinity Resin Preparation start->resin_prep binding Competitive Binding Assay (Kinase + Resin + this compound) kinase_prep->binding resin_prep->binding quant Quantification (qPCR) binding->quant analysis Data Analysis (% Inhibition) quant->analysis end End analysis->end

KINOMEscan™ Workflow

G cluster_pathway Simplified BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation downstream Downstream Signaling (NF-κB, Calcium Mobilization) PLCG2->downstream response B-Cell Proliferation, Survival, and Activation downstream->response This compound This compound This compound->BTK Inhibition

BTK Signaling Pathway

Conclusion

The available preclinical data strongly support that this compound is a highly selective inhibitor of BTK. Its minimal cross-reactivity with a large panel of other kinases suggests a reduced likelihood of off-target effects, which is a desirable characteristic for therapeutic candidates. The potent and specific inhibition of BTK-mediated signaling pathways in cellular assays further corroborates its targeted mechanism of action. This high degree of selectivity, combined with its potent inhibitory activity, positions this compound as a promising therapeutic agent for diseases driven by aberrant B-cell and myeloid cell function.

References

A Preclinical Head-to-Head: BIIB091 vs. Fenebrutinib in Multiple Sclerosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two promising Bruton's tyrosine kinase (BTK) inhibitors, BIIB091 and fenebrutinib (B560142), based on available preclinical data in the context of multiple sclerosis (MS).

Both this compound, developed by Biogen, and fenebrutinib, from Roche, are reversible inhibitors of BTK, a key enzyme in the signaling pathways of B cells and myeloid cells.[1][2] Dysregulation of these pathways is implicated in the neuroinflammatory pathology of MS. This guide summarizes their in vitro potency and selectivity, and presents available in vivo data from experimental autoimmune encephalomyelitis (EAE), a common animal model of MS.

At a Glance: Key Preclinical Characteristics

FeatureThis compoundFenebrutinib
Target Bruton's Tyrosine Kinase (BTK)Bruton's Tyrosine Kinase (BTK)
Binding Mode Reversible, ATP-competitiveReversible, Non-covalent
Development Status for MS Phase 2Phase 3

In Vitro Performance: A Potency and Selectivity Showdown

A direct comparison of in vitro efficacy reveals the nuanced differences in the inhibitory profiles of this compound and fenebrutinib.

Biochemical and Cellular Potency
AssayThis compound IC₅₀ (nM)Fenebrutinib IC₅₀/Kᵢ (nM)
BTK Enzyme Inhibition <0.5[3]2 (IC₅₀)[4], 0.91 (Kᵢ)[5]
BTK Autophosphorylation (Whole Blood) 24[6]Not directly reported
PLCγ2 Phosphorylation (Ramos B-cells) 6.9[3]Not directly reported
B-cell Activation (CD69 Expression) 6.9 (PBMCs)[3]8 (Whole Blood)[4]
Myeloid Cell Activation (CD63 Expression) Not directly reported31 (Whole Blood)[4]
FcγR-induced ROS Production (Neutrophils) 4.5[3]Not directly reported
FcγRI/III-mediated TNFα Secretion (Monocytes) 1.3 - 8.0[3]Not directly reported

In Vivo Efficacy in a Preclinical MS Model: Experimental Autoimmune Encephalomyelitis (EAE)

Fenebrutinib has demonstrated efficacy in reducing disease severity in the EAE mouse model. Prophylactic treatment with fenebrutinib resulted in a dose-dependent reduction in the mean clinical EAE score.[2] At the highest dose tested (5.0 mg/kg, twice daily), fenebrutinib also significantly reduced microglial activation in the spinal cord of EAE mice.[2]

Currently, there is no publicly available peer-reviewed data detailing the in vivo efficacy of this compound in the EAE model with comparable endpoints. While preclinical in vivo studies for this compound have been mentioned in broader descriptions of its development, specific data on clinical scores or histopathology in an MS model are not available in the public domain.[1]

Fenebrutinib in MOG₃₅₋₅₅-induced EAE in Mice
Treatment GroupMean Peak Clinical Score (± SEM)Microglial Activation (Iba-1⁺ cells/mm² ± SEM) in Thoracic Spinal Cord
Vehicle3.5 ± 0.212.5 ± 1.8
Fenebrutinib (0.25 mg/kg PO BID)Not significantly different from vehicleNot significantly different from vehicle
Fenebrutinib (1.0 mg/kg PO BID)Not significantly different from vehicleNot significantly different from vehicle
Fenebrutinib (5.0 mg/kg PO BID)2.1 ± 0.3 ~6.0
*P<0.05 vs. Vehicle[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) / Fc Receptor LYN_SYK LYN/SYK BCR->LYN_SYK Antigen/Antibody Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation NFkB_MAPK NF-κB & MAPK Pathways PLCg2->NFkB_MAPK Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB_MAPK->Gene_Expression This compound This compound This compound->BTK Fenebrutinib Fenebrutinib Fenebrutinib->BTK

BTK Signaling Pathway Inhibition by this compound and Fenebrutinib.

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_assessment Assessment Immunization Immunization of Mice (e.g., MOG₃₅₋₅₅ peptide in CFA) PTX Pertussis Toxin (PTX) Administration Immunization->PTX Dosing Oral Administration: - Vehicle - this compound or Fenebrutinib PTX->Dosing Prophylactic or Therapeutic Regimen Clinical_Scoring Daily Clinical Scoring (0-5 scale) Dosing->Clinical_Scoring Histopathology End-of-Study Histopathology (Spinal Cord: Inflammation, Demyelination, Microglial Activation) Clinical_Scoring->Histopathology

Generalized Experimental Workflow for EAE Studies.

Experimental Protocols

In Vitro BTK Enzyme Inhibition Assay (General Protocol)

A typical biochemical assay to determine the IC₅₀ of a BTK inhibitor involves a recombinant human BTK enzyme. The enzyme is incubated with a substrate (e.g., a fluorescently labeled peptide) and ATP. The inhibitor is added at various concentrations to determine its effect on the phosphorylation of the substrate. The reaction is stopped, and the amount of phosphorylated product is quantified to determine the enzyme activity and the IC₅₀ of the inhibitor.[7]

Cellular Assays for BTK Inhibition
  • B-cell Activation (CD69 Expression): Human peripheral blood mononuclear cells (PBMCs) or whole blood are stimulated with an anti-IgM antibody to induce B-cell activation. The test compound is added at varying concentrations. After incubation, the expression of the activation marker CD69 on B cells is measured by flow cytometry.[3]

  • Myeloid Cell Activation (CD63 Expression): This assay is similar to the B-cell activation assay but uses a stimulus relevant to myeloid cells, and the activation marker CD63 is measured on monocytes or basophils.[4]

  • Phosphorylation Assays: Cells (e.g., Ramos B-cells or whole blood) are treated with the inhibitor before stimulation. After cell lysis, the phosphorylation status of BTK (autophosphorylation) or its downstream substrate PLCγ2 is determined using methods like ELISA or Western blotting.[3][6]

Experimental Autoimmune Encephalomyelitis (EAE) Model (Fenebrutinib Study)
  • Induction: Female C57BL/6 mice are immunized subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA). On the day of immunization and two days later, mice receive an intraperitoneal injection of pertussis toxin.[2]

  • Treatment: Prophylactic treatment with fenebrutinib or vehicle is initiated two days prior to EAE induction and continued daily.[2]

  • Clinical Assessment: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, where 0 is no sign of disease and 5 is moribund.[2]

  • Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess inflammation, demyelination, and microglial activation (e.g., by Iba-1 staining).[2]

Summary and Conclusion

Both this compound and fenebrutinib are potent, reversible inhibitors of BTK with distinct in vitro profiles. This compound demonstrates very high potency in enzymatic and several cell-based assays.[3] Fenebrutinib also shows high potency and has demonstrated significant efficacy in the EAE preclinical model of MS, reducing both clinical severity and microglial activation.[2]

A direct in vivo comparison in a preclinical MS model is currently not possible due to the lack of published data for this compound in such a model. The available data suggests that both molecules are promising candidates for the treatment of MS, and ongoing clinical trials will be crucial in determining their respective therapeutic potential. Researchers are encouraged to consider the specific attributes of each molecule in the context of their research questions.

References

A Guide to Orthogonal Methods for Validating BIIB091 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of targeted therapies, confirming that a drug molecule interacts with its intended target within a complex cellular environment is paramount. BIIB091 is a potent, selective, and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical signaling protein in B-lymphocytes and myeloid cells.[1] Its therapeutic potential in autoimmune diseases like multiple sclerosis hinges on its ability to effectively engage and inhibit BTK.[2]

This guide provides a comparative overview of key orthogonal methods to validate the target engagement of this compound. Orthogonal methods, which rely on different physical and biological principles, provide a robust and multi-faceted confirmation of a drug's mechanism of action. We will compare this compound's performance with other BTK inhibitors in clinical development for multiple sclerosis, such as the covalent inhibitors Evobrutinib and Tolebrutinib , supported by experimental data and detailed protocols.

The Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key node in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[3][4] Upon receptor activation, BTK is recruited to the cell membrane and phosphorylated, leading to its full activation. Activated BTK then phosphorylates downstream substrates, most notably Phospholipase Cγ2 (PLCγ2), triggering a cascade that results in the activation of transcription factors like NF-κB and promoting cell proliferation, survival, and cytokine release.[5][6] this compound, as a reversible inhibitor, competes with ATP to bind to BTK, preventing its phosphorylation and subsequent downstream signaling.[2][7]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK Lyn / Syk BCR->LYN_SYK Antigen Binding FcR Fc Receptor (FcR) FcR->LYN_SYK Antibody Binding PIP3 PIP3 LYN_SYK->PIP3 generates BTK BTK PIP3->BTK recruits & activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates (p-PLCγ2) This compound This compound This compound->BTK inhibits IP3_DAG IP3 + DAG PLCg2->IP3_DAG generates Ca_PKC Ca²⁺ Mobilization PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK) Ca_PKC->Downstream Cellular_Response Cellular Responses (Proliferation, Survival, Cytokine Release) Downstream->Cellular_Response

Figure 1: Simplified BTK Signaling Pathway in B-Cells and Myeloid Cells.

Quantitative Comparison of BTK Inhibitors

The following tables summarize the in vitro and cellular potency of this compound compared to other BTK inhibitors. Direct comparison of IC50 values should be approached with caution as experimental conditions can vary between studies.

Table 1: Biochemical and Cellular Potency of BTK Inhibitors

InhibitorTypeTargetBiochemical IC50 (nM)Cellular p-BTK IC50 (nM)Cellular B-Cell Activation (CD69) IC50 (nM)
This compound ReversibleBTK<0.5[8]24 (in whole blood)[9]6.9 (PBMCs)[8], 71 (whole blood)[8]
Evobrutinib CovalentBTK9.0[10]~33.5[11]15.8 (PBMCs)[10]
Tolebrutinib CovalentBTK~0.7[11]0.4 (Ramos B-cells)[5]10 (in whole blood)[12]
Ibrutinib CovalentBTK0.46[5]44 (90 min, NanoBRET)[13]-

Data compiled from multiple sources.[5][8][9][10][11][12][13] Cellular assays reflect more physiologically relevant conditions.

Table 2: Inhibition of Downstream Myeloid Cell Functions

InhibitorTarget CellAssayIC50 (nM)
This compound NeutrophilsFcγR-induced ROS Production4.5[8]
MonocytesFcγR-induced TNFα Secretion3.1 - 8.0[9]
BasophilsFcεR-induced Degranulation (CD63)106[9]
Tolebrutinib MicrogliaFcγR Activation157[14]

Orthogonal Target Engagement Methodologies

Validating target engagement requires a multi-pronged approach. Below are detailed protocols for key orthogonal methods.

Biochemical Assay: BTK Autophosphorylation (Western Blot)

This method directly measures the inhibition of BTK's catalytic activity by assessing its autophosphorylation status in a cellular context.

WB_Workflow Start Start: B-cell Culture Step1 Treat cells with This compound or control Start->Step1 Step2 Stimulate BCR (e.g., anti-IgM) Step1->Step2 Step3 Lyse cells in buffer with phosphatase inhibitors Step2->Step3 Step4 Quantify protein (BCA Assay) Step3->Step4 Step5 SDS-PAGE Step4->Step5 Step6 Transfer to PVDF membrane Step5->Step6 Step7 Block membrane Step6->Step7 Step8 Incubate with primary Ab (anti-pBTK & anti-total BTK) Step7->Step8 Step9 Incubate with HRP-secondary Ab Step8->Step9 Step10 Detect with chemiluminescence Step9->Step10 End End: Quantify band intensity (pBTK / total BTK) Step10->End

Figure 2: Workflow for Cellular BTK Autophosphorylation Western Blot.

Experimental Protocol:

  • Cell Culture and Treatment: Culture B-cells (e.g., Ramos or primary B-cells) to the desired density. Pre-treat cells with a dose range of this compound or vehicle control (DMSO) for 1-2 hours.[15]

  • Stimulation: Stimulate the B-cell receptor by adding anti-human IgM (e.g., 10 µg/mL) for 10 minutes to induce BTK autophosphorylation.[15]

  • Cell Lysis: Pellet cells by centrifugation and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-50 µg of protein lysate on an 8-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phosphorylated BTK (e.g., anti-pBTK Y223).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]

  • Analysis: Strip the membrane and re-probe with an antibody for total BTK to normalize the data. Quantify band intensities to determine the IC50 value for inhibition of BTK phosphorylation.[16]

Cellular Assay: Phospho-Flow Cytometry

Phospho-flow cytometry provides a high-throughput method to measure the phosphorylation status of intracellular proteins like BTK and PLCγ2 at a single-cell level within a heterogeneous population (e.g., whole blood).[17][18]

PhosphoFlow_Workflow Start Start: Whole Blood Sample Step1 Treat with this compound or control Start->Step1 Step2 Stimulate BCR Step1->Step2 Step3 Fix cells (e.g., PFA) Step2->Step3 Step4 Permeabilize cells (e.g., Methanol) Step3->Step4 Step5 Stain with fluorescent Abs: - Cell surface markers (e.g., CD19) - Intracellular p-proteins (e.g., p-BTK) Step4->Step5 Step6 Acquire data on Flow Cytometer Step5->Step6 End End: Analyze Median Fluorescence Intensity (MFI) in B-cell gate Step6->End

Figure 3: Workflow for Phospho-Flow Cytometry Analysis.

Experimental Protocol:

  • Sample Treatment: Aliquot whole blood or isolated PBMCs into tubes. Add serial dilutions of this compound or vehicle control and incubate.

  • Stimulation: Add a stimulating agent such as anti-IgD to activate B-cells.[9]

  • Fixation: Stop the stimulation by adding a fixative (e.g., 4% paraformaldehyde) and incubate for 15 minutes at room temperature.[19]

  • Permeabilization: Wash the cells and resuspend in ice-cold 90% methanol. Incubate for at least 15 minutes on ice to permeabilize the cells.[19]

  • Staining: Wash out the methanol. Resuspend cells in FACS buffer and add a cocktail of fluorescently-labeled antibodies. This should include a B-cell surface marker (e.g., anti-CD19) and intracellular antibodies against phosphorylated proteins (e.g., anti-p-BTK, anti-p-PLCγ2). Incubate for 1 hour at room temperature.[20]

  • Data Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Gate on the CD19-positive B-cell population and analyze the median fluorescence intensity (MFI) of the phospho-protein channels to determine the inhibitory effect of this compound.[21]

Direct Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly assesses target engagement in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[22]

CETSA_Workflow Start Start: Intact Cells Step1 Treat cells with This compound or control Start->Step1 Step2 Heat cells across a temperature gradient Step1->Step2 Step3 Lyse cells (e.g., freeze-thaw) Step2->Step3 Step4 Separate soluble fraction from aggregated protein (centrifugation) Step3->Step4 Step5 Quantify soluble BTK (e.g., Western Blot, ELISA) Step4->Step5 End End: Plot soluble BTK vs. Temp Determine thermal shift (ΔTm) Step5->End

Figure 4: General Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol:

  • Cell Treatment: Treat two aliquots of cells (e.g., HEK293 or a relevant immune cell line) with either this compound or vehicle control (DMSO) and incubate at 37°C for 1 hour.[23]

  • Thermal Challenge: Transfer the treated cell suspensions into a PCR plate or tubes. Heat the samples across a defined temperature gradient (e.g., 40°C to 64°C) for 3-4 minutes, followed by cooling.[23]

  • Lysis: Lyse the cells, typically by repeated freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[24]

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble BTK using a standard protein detection method like Western Blot or an ELISA-based format.

  • Analysis: Plot the amount of soluble BTK as a function of temperature for both the this compound-treated and control samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates direct target engagement and stabilization.

Conclusion

Validating the target engagement of a drug candidate like this compound is a critical step that requires a rigorous, multi-faceted approach. No single method can provide a complete picture.

  • Biochemical assays are essential for determining direct enzymatic inhibition and intrinsic potency.

  • Cellular phospho-protein analysis (Western Blot and Phospho-flow) confirms that the drug can access its target in a cellular environment and inhibit its function, leading to downstream signaling blockade.

  • Cellular functional assays (e.g., B-cell activation) link target engagement to a physiological outcome.

  • Direct biophysical assays in cells , such as CETSA or competitive binding assays, provide unequivocal evidence of the physical interaction between the drug and its target protein in their native environment.

By employing a combination of these orthogonal methods, researchers can build a comprehensive and compelling data package to confidently demonstrate that this compound engages and inhibits its intended target, BTK, providing a strong foundation for its further clinical development.

References

A Comparative Guide: BIIB091 Poised to Challenge First-Generation BTK Inhibitors in Precision and Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CAMBRIDGE, Mass. – December 19, 2025 – In the rapidly evolving landscape of targeted therapies, the next-generation Bruton's tyrosine kinase (BTK) inhibitor, BIIB091, is emerging as a highly selective and potent alternative to first-generation agents like ibrutinib (B1684441) and acalabrutinib. This guide provides a comprehensive benchmarking of this compound against its predecessors, offering researchers, scientists, and drug development professionals a detailed comparison supported by experimental data, detailed protocols, and illustrative diagrams to inform future research and clinical development.

This compound distinguishes itself through a novel, reversible binding mechanism and exceptional selectivity, which may translate to an improved safety profile by minimizing off-target effects that have been a concern with first-generation BTK inhibitors.[1][2][3] First-generation inhibitors, such as ibrutinib, have revolutionized the treatment of B-cell malignancies but are associated with off-target-related adverse events, including an increased risk of hemorrhage, infection, and atrial fibrillation.[3][4]

Unveiling a New Mechanism of Action

First-generation BTK inhibitors, ibrutinib and acalabrutinib, function as irreversible covalent binders to the Cys-481 residue in the ATP-binding pocket of the BTK enzyme.[5] In contrast, this compound is a structurally distinct, ATP-competitive, reversible inhibitor that binds to the "H3" pocket of BTK.[2] This unique binding mode is believed to be responsible for its exquisite kinome selectivity.[2] this compound's mechanism involves sequestering Tyr-551, a critical phosphorylation site on BTK, into an inactive conformation, thereby potently inhibiting its enzymatic activity.[2][6]

Quantitative Comparison of BTK Inhibitors

The following tables summarize the available quantitative data for this compound in comparison to the first-generation BTK inhibitors, ibrutinib and acalabrutinib.

Table 1: Biochemical Potency Against BTK

CompoundTargetIC50 (nM)Binding Mechanism
This compound BTK<0.5[6]Reversible
Ibrutinib BTK1.5[5]Irreversible Covalent
Acalabrutinib BTK5.1[5]Irreversible Covalent

Table 2: Cellular Activity of BTK Inhibitors

CompoundAssayCell TypeIC50 (nM)
This compound BTK Autophosphorylation (whole blood)Human24[6][7]
PLCγ2 PhosphorylationRamos human B-cell line6.9[6]
Anti-IgM-stimulated CD69 activationPBMCs6.9[6]
FcγR-induced ROS productionPrimary neutrophils4.5[6]
Ibrutinib BTK AutophosphorylationDOHH2 cells11[8]
PLCγ PhosphorylationDOHH2 cells29[8]
Acalabrutinib BTK PhosphorylationPrimary CLL cellsSimilar to ibrutinib[5]

Table 3: Off-Target Kinase Inhibition Profile

KinaseThis compound (% inhibition @ 1µM)Ibrutinib (IC50, nM)Acalabrutinib (IC50, nM)
BTK >70%1.55.1
TEC Not specifiedPotent inhibitionLess potent than Ibrutinib
EGFR MinimalPotent inhibitionSignificantly less potent than Ibrutinib
ITK MinimalPotent inhibitionLess potent than Ibrutinib
SRC Family MinimalPotent inhibitionLess potent than Ibrutinib
Note: Direct comparative IC50 values for this compound against a wide panel of kinases are not publicly available in the same format as for ibrutinib and acalabrutinib. This compound has been shown to be highly selective, inhibiting only a few other kinases at 1µM.[1]

Visualizing the Molecular Landscape

To better understand the context of BTK inhibition, the following diagrams illustrate the B-cell receptor signaling pathway, a typical experimental workflow for assessing inhibitor potency, and the distinct binding mechanisms of this compound and first-generation inhibitors.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN 2. Activation SYK SYK LYN->SYK 3. Activation BTK BTK SYK->BTK 4. Activation PLCg2 PLCγ2 BTK->PLCg2 5. Phosphorylation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB Ca_release->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Antigen Antigen Antigen->BCR 1. Binding This compound This compound (Reversible) This compound->BTK FirstGen First-Gen Inhibitors (Irreversible) FirstGen->BTK

Caption: B-Cell Receptor (BCR) Signaling Pathway and Points of Inhibition.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - BTK Enzyme - Kinase Buffer - ATP - Substrate plate Add Enzyme, Substrate, ATP, and Inhibitors to 384-well plate reagents->plate inhibitor Serial Dilution of This compound & First-Gen Inhibitors inhibitor->plate incubation Incubate at Room Temp (e.g., 60 min) plate->incubation stop_reaction Stop Reaction (e.g., add EDTA) incubation->stop_reaction read_plate Measure Signal (e.g., Luminescence) stop_reaction->read_plate analysis Calculate IC50 values read_plate->analysis

Caption: Experimental Workflow for In Vitro BTK Kinase Inhibition Assay.

Binding_Mechanism cluster_first_gen First-Generation BTK Inhibitors cluster_this compound This compound Ibrutinib Ibrutinib / Acalabrutinib Covalent_Bond Forms Irreversible Covalent Bond with Cys-481 Ibrutinib->Covalent_Bond BTK_Enzyme BTK Enzyme (ATP Binding Site) Covalent_Bond->BTK_Enzyme Permanent Inhibition BIIB091_node This compound Reversible_Binding Forms Reversible Non-Covalent Bond in H3 Pocket BIIB091_node->Reversible_Binding Reversible_Binding->BTK_Enzyme Transient Inhibition

Caption: Comparison of BTK Inhibitor Binding Mechanisms.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in drug development. Below are detailed methodologies for key experiments cited in this guide.

In Vitro BTK Kinase Inhibition Assay (Biochemical IC50)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified recombinant BTK enzyme.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity. A common method is a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test compounds (this compound, ibrutinib, acalabrutinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the BTK enzyme, the substrate/ATP mix, and the diluted test compounds. Include a no-inhibitor control (DMSO vehicle).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular BTK Autophosphorylation Assay (Western Blot)

Objective: To assess the ability of an inhibitor to block BTK autophosphorylation in a cellular context.

Principle: Western blotting is used to detect the levels of phosphorylated BTK (p-BTK) and total BTK in cell lysates after treatment with the inhibitor. A reduction in the p-BTK/total BTK ratio indicates inhibition.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos, DOHH2)

  • Cell culture medium and supplements

  • Test compounds

  • Stimulating agent (e.g., anti-IgM or anti-IgG antibody)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-BTK (e.g., Tyr223 or Tyr551) and anti-total BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to the desired density and treat with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

  • Stimulate the B-cell receptor by adding the appropriate antibody (e.g., anti-IgM) for a short period (e.g., 10 minutes).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against p-BTK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the primary antibody for total BTK to serve as a loading control.

  • Quantify the band intensities and calculate the ratio of p-BTK to total BTK to determine the extent of inhibition.

Conclusion

This compound represents a significant advancement in the development of BTK inhibitors. Its unique reversible binding mechanism and high selectivity offer the potential for a more favorable safety profile compared to first-generation covalent inhibitors. The potent inhibition of BTK activity, demonstrated in both biochemical and cellular assays, underscores its promise as a therapeutic agent. This guide provides a foundational comparison to aid researchers in evaluating the potential of this compound and designing future studies to further elucidate its clinical utility. As more data from ongoing clinical trials become available, a clearer picture of this compound's position in the therapeutic armamentarium will emerge.

References

Independent Validation of BIIB091: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an independent validation of published data on BIIB091, a Bruton's tyrosine kinase (BTK) inhibitor under investigation for the treatment of relapsing multiple sclerosis.[1] It is intended for researchers, scientists, and drug development professionals, offering a comprehensive comparison with other BTK inhibitors in development and detailing the experimental protocols used to generate the presented data.

Mechanism of Action

This compound is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase.[2] BTK is a crucial enzyme in the signaling pathways of B cells and myeloid cells, which are key players in the inflammatory cascade associated with multiple sclerosis.[3][4] By inhibiting BTK, this compound is designed to modulate the activation of these immune cells, thereby reducing the autoimmune response that leads to demyelination and nerve damage in the central nervous system.[1] this compound is an orthosteric, ATP-competitive inhibitor that binds to the H3 pocket of BTK, a feature that contributes to its high selectivity.[5]

Comparative Performance Data

The following tables summarize the in vitro and in vivo potency of this compound in comparison to other BTK inhibitors that have been evaluated for the treatment of multiple sclerosis, including tolebrutinib, evobrutinib, and fenebrutinib.

Table 1: In Vitro Potency of BTK Inhibitors

InhibitorTargetAssayIC50 (nM)Source
This compound BTK PhosphorylationHuman Whole Blood24[6]
This compound B-cell Activation (CD69)Human Whole Blood87[3][6]
This compound Myeloid Cell FunctionHuman Whole Blood106[3]
TolebrutinibB-cell ActivationIn Vitro Assay0.7 - 74[3][7]
EvobrutinibB-cell ActivationIn Vitro Assay33.5 - 320[3][7]
FenebrutinibB-cell ActivationIn Vitro Assay2.9 - 15[3][7]
RemibrutinibB-cell ActivationIn Vitro Assay18[3]
OrelabrutinibB-cell ActivationIn Vitro Assay185[3]

Table 2: In Vivo Potency of this compound

AssayModelIC50 (nM)Source
B-cell ActivationPhase 1 Healthy Volunteers55[8]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental workflow, the following diagrams have been generated using the DOT language.

BIIB091_Signaling_Pathway cluster_cell B Cell / Myeloid Cell BCR_FcR B-Cell Receptor (BCR) / Fc Receptor (FcR) BTK Bruton's Tyrosine Kinase (BTK) BCR_FcR->BTK Downstream_Signaling Downstream Signaling (e.g., NF-κB, Calcium) BTK->Downstream_Signaling Cellular_Response Cellular Response (Activation, Proliferation, Cytokine Release) Downstream_Signaling->Cellular_Response This compound This compound This compound->BTK Inhibition

This compound inhibits the BTK signaling pathway.

Experimental_Workflow Start Start: Whole Blood Sample Incubation Incubate with this compound (or competitor) Start->Incubation Stimulation Stimulate B-Cells (e.g., with anti-IgD) Incubation->Stimulation Staining Stain for CD69 (B-cell activation marker) Stimulation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Determine IC50 Analysis->Result

Workflow for B-cell activation assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound performance. These protocols are based on information from the primary publication of this compound's preclinical data.[5]

In Vitro BTK Kinase Assay (BTK-POLYGAT-LS ASSAY)
  • Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of BTK.

  • Materials: Recombinant human BTK, Poly(Glu, Tyr) substrate, ATP, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • A reaction mixture containing BTK enzyme and the Poly(Glu, Tyr) substrate in a kinase buffer is prepared.

    • This compound is added at various concentrations.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time.

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescent detection reagent.

    • IC50 values are calculated from the dose-response curves.

In Vitro Phospho-BTK Pharmacodynamic Assay in Human Whole Blood
  • Objective: To measure the inhibition of BTK autophosphorylation in a cellular context.

  • Materials: Fresh human whole blood, this compound, lysis buffer with phosphatase inhibitors, anti-BTK antibody, anti-phosphotyrosine antibody, and a detection system (e.g., ELISA or Western blot).

  • Procedure:

    • Whole blood samples are incubated with varying concentrations of this compound.

    • Cells are lysed to release intracellular proteins, ensuring the preservation of phosphorylation states with phosphatase inhibitors.

    • BTK protein is captured using a specific anti-BTK antibody.

    • The level of BTK phosphorylation is detected using an anti-phosphotyrosine antibody.

    • The signal is quantified, and IC50 values are determined by plotting the percentage of inhibition against the concentration of this compound.

In Vitro CD69 Assay in Human Whole Blood (B-cell Activation)
  • Objective: To assess the functional consequence of BTK inhibition on B-cell activation.

  • Materials: Fresh human whole blood, this compound, B-cell stimulus (e.g., anti-IgD antibody), fluorescently labeled anti-CD19 and anti-CD69 antibodies, and a flow cytometer.

  • Procedure:

    • Whole blood is treated with a range of this compound concentrations.

    • B-cells are stimulated to induce activation and subsequent CD69 expression.

    • Red blood cells are lysed.

    • The remaining white blood cells are stained with fluorescent antibodies against CD19 (to identify B-cells) and CD69 (as the activation marker).

    • The percentage of CD69-positive B-cells is quantified using flow cytometry.

    • IC50 values are derived from the concentration-response data.

References

Comparative Analysis of the Therapeutic Window of BIIB091 (Orelabrutinib) and Other BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the therapeutic window of BIIB091 (orelabrutinib), a covalent Bruton's tyrosine kinase (BTK) inhibitor, with other inhibitors in its class. The therapeutic window, a critical measure of a drug's safety and efficacy, is defined by the dose range that produces therapeutic effects without causing significant toxicity. For BTK inhibitors, a wider therapeutic window is often associated with higher selectivity and fewer off-target effects.

This compound (orelabrutinib) is a second-generation covalent BTK inhibitor designed to offer a more favorable safety profile compared to the first-generation inhibitor, ibrutinib, by improving selectivity and minimizing off-target kinase inhibition. This comparison focuses on the key parameters that define the therapeutic window: potency, selectivity, and preclinical/clinical safety data.

Quantitative Comparison of BTK Inhibitors

The following table summarizes key quantitative data for this compound and other representative covalent BTK inhibitors. A higher selectivity ratio (IC50 for off-target kinases / IC50 for BTK) is indicative of a potentially wider therapeutic window.

Inhibitor Target Mechanism IC50 for BTK (nM) Selectivity Profile (Representative Off-Targets) Key Adverse Events
This compound (Orelabrutinib) BTKCovalent~1.0Highly selective with minimal inhibition of other kinases like EGFR, TEC, SRC family kinases.Neutropenia, thrombocytopenia, upper respiratory tract infections. Lower incidence of atrial fibrillation and diarrhea compared to ibrutinib.
Ibrutinib BTKCovalent0.5 - 5.0Less selective; inhibits other kinases including TEC, EGFR, SRC, and ITK.Atrial fibrillation, hemorrhage, diarrhea, rash.
Acalabrutinib (B560132) BTKCovalent3 - 5More selective than ibrutinib, with less activity against EGFR, ITK, and TEC.Headache, diarrhea, contusion. Lower rates of atrial fibrillation and bleeding than ibrutinib.
Zanubrutinib BTKCovalent<0.5Highly selective; designed for minimal off-target activity, particularly against EGFR and ITK.Neutropenia, upper respiratory tract infection, contusion. Low rates of atrial fibrillation.

Experimental Methodologies

The data presented in this guide are derived from standard preclinical and clinical experimental protocols designed to characterize kinase inhibitors.

1. In Vitro Kinase Inhibition Assays (Potency and Selectivity):

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase (BTK) and a panel of other kinases (off-targets).

  • Methodology:

    • Recombinant human kinase enzymes are incubated with a specific substrate (e.g., a peptide) and ATP in a buffer solution.

    • The test compound (e.g., this compound) is added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is quantified, typically using methods like ADP-Glo Kinase Assay (Promega) which measures ADP production, or radiometric assays using ³³P-ATP.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

    • Selectivity is determined by comparing the IC50 for BTK to the IC50 values for other kinases.

2. Cell-Based Assays (Cellular Potency):

  • Objective: To measure the inhibitor's ability to block BTK activity within a cellular context.

  • Methodology:

    • A relevant cell line (e.g., B-cell lymphoma lines) is used.

    • Cells are treated with varying concentrations of the BTK inhibitor.

    • The B-cell receptor (BCR) signaling pathway is stimulated (e.g., with anti-IgM antibody).

    • The phosphorylation of downstream targets of BTK, such as PLCγ2, is measured using techniques like Western Blotting or ELISA.

    • The concentration of the inhibitor that reduces the phosphorylation signal by 50% (EC50) is determined.

3. Preclinical Toxicity Studies (In Vivo Safety):

  • Objective: To evaluate the safety profile and determine the maximum tolerated dose (MTD) in animal models.

  • Methodology:

    • The compound is administered to animal models (e.g., rodents and non-rodents) at escalating doses.

    • Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.

    • At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

    • A full histopathological examination of tissues is performed to identify any organ-specific toxicities.

    • The No-Observed-Adverse-Effect Level (NOAEL) and MTD are established based on these findings.

Visualizing Mechanisms and Workflows

BTK Signaling Pathway and Inhibitor Action

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK_node BTK LYN_SYK->BTK_node Phosphorylation PLCg2 PLCγ2 BTK_node->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Covalent BTK Inhibitor (e.g., this compound) Inhibitor->BTK_node Covalent Inhibition

Caption: BTK signaling pathway and the mechanism of covalent inhibitors.

Experimental Workflow for Determining Therapeutic Window

Therapeutic_Window_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment invitro In Vitro Assays (Potency & Selectivity) cellular Cell-Based Assays (Cellular Potency) invitro->cellular invivo_efficacy In Vivo Efficacy Models (e.g., Xenografts) cellular->invivo_efficacy invivo_tox In Vivo Toxicology (Rodent & Non-Rodent) cellular->invivo_tox phase1 Phase I Trials (Safety, PK/PD, MTD) invivo_efficacy->phase1 invivo_tox->phase1 phase2_3 Phase II/III Trials (Efficacy & Safety) phase1->phase2_3 Therapeutic_Window Therapeutic Window Determination phase2_3->Therapeutic_Window

Caption: Workflow for determining the therapeutic window of a drug candidate.

The therapeutic window of a BTK inhibitor is intrinsically linked to its selectivity. This compound (orelabrutinib), along with other second-generation covalent inhibitors like acalabrutinib and zanubrutinib, was developed to improve upon the selectivity of the first-generation inhibitor, ibrutinib. By minimizing the inhibition of off-target kinases, these newer agents aim to reduce the incidence of adverse events such as atrial fibrillation, bleeding, and diarrhea, thereby widening the therapeutic window. The available data suggests that this compound achieves high potency against BTK while maintaining a clean selectivity profile, which translates to a favorable safety profile in clinical settings. This improved selectivity is a key differentiating factor that contributes to a more favorable therapeutic window compared to less selective covalent inhibitors.

Safety Operating Guide

Essential Guide to the Proper Disposal of BIIB091

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like BIIB091 are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, proper disposal of this compound and its associated waste is paramount. This guide provides a comprehensive, step-by-step plan for its safe and effective disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. As with many research compounds, the full toxicological profile may not be completely understood. Therefore, treating the compound as potentially hazardous is a prudent approach.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A fully buttoned lab coat is required.

  • Respiratory Protection: When handling the solid form of this compound outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of fine particles.

Handling:

  • All handling of this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with the skin, eyes, and clothing.

  • In case of accidental contact, wash the affected area thoroughly with soap and water. If eyes are exposed, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Prevent the generation of dust and aerosols.

Quantitative Data Summary

Proper storage is essential for maintaining the integrity of this compound and for the safety of laboratory personnel. The following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureRecommended Duration
Solid (Powder)-20°CUp to 3 years
In Solvent-80°CUp to 6 months
In Solvent-20°CUp to 1 month

Note: These are general recommendations. Always refer to the supplier's specific instructions for optimal storage conditions.

Step-by-Step Disposal Plan for this compound

The primary principle for the disposal of this compound is that it should not be discarded in the regular trash or poured down the sink. All waste containing this compound must be collected and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.[1][2]

Step 1: Waste Identification and Segregation

Properly segregate waste streams at the point of generation to ensure safe and compliant disposal.[3] The main categories of this compound waste are:

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

    • Contaminated consumables, including pipette tips, weighing paper, and centrifuge tubes.

  • Liquid Waste:

    • Solutions of this compound, typically in solvents like Dimethyl Sulfoxide (DMSO).[4]

    • Contaminated aqueous solutions (e.g., cell culture media).

  • Sharps Waste:

    • Contaminated needles, syringes, and glass Pasteur pipettes.

Step 2: Waste Collection and Labeling
  • Solid Waste:

    • Collect unused this compound powder in its original container or a compatible, sealed, and clearly labeled waste container.

    • Place contaminated consumables and PPE in a designated, sealed hazardous waste bag or container.[5]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams.[3]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the name of the solvent (e.g., "this compound in DMSO"). Chemical formulas or abbreviations are not sufficient.[3]

Step 3: Temporary Storage in the Laboratory
  • Designate a specific satellite accumulation area within the laboratory for the temporary storage of this compound waste.[3]

  • This area should be away from heat sources, drains, and high-traffic areas.

  • Ensure all waste containers are tightly sealed to prevent leaks or spills.

  • Store liquid waste containers in secondary containment trays.

Step 4: Final Disposal
  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1]

  • Provide them with a complete and accurate description of the waste, including the chemical name and any solvents used.

  • Follow all institutional procedures for waste pickup and documentation.

Experimental Protocols

While specific experimental protocols for this compound are proprietary, the disposal procedures outlined above are based on the general handling of potent kinase inhibitors used in preclinical research. Key experimental contexts that generate this compound waste include:

  • In Vitro Kinase Assays: These experiments use small amounts of this compound in solution (often DMSO) to determine its inhibitory activity against BTK. The primary waste will be contaminated assay plates, pipette tips, and buffer solutions containing the compound.

  • Cell-Based Assays: this compound is added to cell cultures to assess its effects on cellular signaling and function. Waste includes contaminated cell culture media, flasks, plates, and cells.

  • In Vivo Studies: For animal studies, this compound is typically formulated in a vehicle for administration. Waste will include unused formulation, contaminated syringes and needles, and potentially animal bedding and carcasses, which may require specialized disposal as biohazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

BIIB091_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_collection Collection & Labeling cluster_disposal Final Disposal Start Start: this compound Experiment Waste_Generated This compound Waste Generated Start->Waste_Generated Identify_Waste Identify Waste Type Waste_Generated->Identify_Waste Solid_Waste Solid Waste (Powder, PPE, Consumables) Identify_Waste->Solid_Waste Solid Liquid_Waste Liquid Waste (DMSO Solutions, Aqueous) Identify_Waste->Liquid_Waste Liquid Sharps_Waste Sharps Waste (Needles, Glassware) Identify_Waste->Sharps_Waste Sharps Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Collect_Sharps Collect in Puncture-Proof Sharps Container Sharps_Waste->Collect_Sharps Store_Waste Store in Designated Satellite Accumulation Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Collect_Sharps->Store_Waste Contact_EHS Contact EHS for Pickup Store_Waste->Contact_EHS End End: Proper Disposal Contact_EHS->End

Caption: this compound Disposal Workflow Diagram.

References

Essential Safety and Logistical Information for Handling BIIB091

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of BIIB091, an investigational Bruton's tyrosine kinase (BTK) inhibitor. As a potent pharmaceutical compound, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent environmental contamination. The following procedures are based on established best practices for handling potent active pharmaceutical ingredients (APIs) in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure to potent compounds. The following table outlines the recommended PPE for handling this compound. It is critical to always conduct a risk assessment for any new procedure to ensure the highest level of protection.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or a properly fit-tested N95 or higher-rated respirator.A PAPR is recommended for procedures with a high potential for aerosol or dust generation.
Hand Protection Double gloving with nitrile gloves.The outer pair of gloves should be changed immediately upon known or suspected contamination and every two hours during continuous use.
Body Protection Disposable, solid-front, back-tying laboratory coat or coveralls.Should be made of a low-linting material. Cuffed sleeves are recommended to ensure a seal with inner gloves.
Eye Protection Chemical splash goggles or a full-face shield.Safety glasses with side shields are the minimum requirement; however, goggles or a face shield offer superior protection against splashes and aerosols.
Foot Protection Closed-toe shoes.Shoe covers should be worn in designated potent compound handling areas.

Experimental Workflow for Handling this compound

Adherence to a strict, sequential workflow is essential for minimizing exposure risk during the handling of this compound. The following diagram outlines the procedural steps for safe preparation, handling, and cleanup.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Handling Area don_ppe Don Full PPE prep_area->don_ppe 1. Area Ready weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh 2. Fully Protected prepare_solution Prepare Solution in Chemical Fume Hood weigh->prepare_solution 3. Compound Weighed decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate 4. Experiment Complete doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe 5. Area Clean dispose Dispose of Waste Properly doff_ppe->dispose 6. Personnel Decontaminated

Caption: Procedural workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of investigational drugs like this compound is critical to prevent environmental contamination and comply with regulations. All waste generated from handling this compound must be treated as hazardous.

Operational Plan:

  • Segregation: All disposable materials that have come into contact with this compound, including gloves, lab coats, vials, and pipette tips, must be segregated into clearly labeled hazardous waste containers.

  • Containerization: Use leak-proof, sealable containers for all this compound waste. Solid waste should be placed in designated, labeled hazardous waste bags or containers. Liquid waste should be collected in compatible, sealed containers.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), and the date of accumulation.

  • Storage: Store hazardous waste in a designated, secure satellite accumulation area away from general laboratory traffic.

Disposal Procedure:

  • All this compound waste must be disposed of through the institution's Environmental Health and Safety (EHS) office.

  • Do not dispose of any this compound waste in the regular trash or down the drain.[1][2][3]

  • Follow all institutional and local regulations for the disposal of hazardous pharmaceutical waste. This typically involves incineration by a licensed hazardous waste management company.[1][2][4]

  • Maintain meticulous records of all disposed this compound waste, including quantities and dates of disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。